Systematic Nomenclature, Pharmacological Relevance, and Synthesis of 3-Bromo-4-cyclopropyl-5-fluoropyridine: A Technical Whitepaper
Executive Summary In contemporary medicinal chemistry and drug discovery, polysubstituted pyridines serve as privileged scaffolds. The compound 3-bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9)[1] represents a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and drug discovery, polysubstituted pyridines serve as privileged scaffolds. The compound 3-bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9)[1] represents a highly specialized, rationally designed heterocyclic building block. It combines a versatile synthetic handle (bromine), a metabolic modulator (fluorine), and a conformationally restricting lipophilic element (cyclopropyl). This whitepaper provides an in-depth analysis of its systematic IUPAC nomenclature, the physicochemical rationale behind its substitution pattern, and a self-validating synthetic methodology for its preparation.
Systematic Nomenclature Analysis: Deconstructing the IUPAC Name
The derivation of the name 3-bromo-4-cyclopropyl-5-fluoropyridine is governed by the strict hierarchical rules outlined in the IUPAC Nomenclature of Organic Chemistry (Blue Book)[2]. The logical progression for naming this heterocycle is as follows:
Parent Hydride Identification: The core structure is a six-membered aromatic heterocycle containing one nitrogen atom. The retained and preferred IUPAC name (PIN) for this parent hydride is pyridine [3].
Heteroatom Numbering: According to IUPAC rule P-22.2.1, the heteroatom (nitrogen) is unequivocally assigned locant 1 [2].
Locant Set Assignment: Numbering proceeds around the ring to assign the lowest possible locant set to the substituents. The substituents are located at positions 3, 4, and 5, yielding the locant set {3, 4, 5} [4]. Numbering in the opposite direction yields the identical set {5, 4, 3}.
Alphabetical Priority & Tie-Breaking: When numbering directions yield equivalent locant sets, IUPAC rule P-14.4(e) dictates that the lower locant is assigned to the substituent cited first in alphabetical order[4]. The alphabetical order of the prefixes is bromo , cyclopropyl , fluoro .
Final Assembly: Because "bromo" precedes "fluoro" alphabetically, the bromine atom is assigned position 3, the cyclopropyl group position 4, and the fluorine atom position 5.
Logical flow of IUPAC nomenclature rules for 3-bromo-4-cyclopropyl-5-fluoropyridine.
Pharmacological Rationale: The Tri-Substituted Motif
The specific substitution pattern of 3-bromo-4-cyclopropyl-5-fluoropyridine is not arbitrary; it is engineered to optimize pharmacokinetics and synthetic utility in drug development.
Fluorine at C5: The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the
pKa
of the adjacent pyridine nitrogen. This reduction in basicity is a proven strategy to mitigate hERG channel liabilities and improve metabolic stability against cytochrome P450-mediated oxidation[3].
Bromine at C3: Bromine serves as an orthogonal synthetic handle. It allows for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings) to elaborate the scaffold into complex drug candidates[5].
Cyclopropyl at C4: Acting as a "magic methyl" analogue, the cyclopropyl group increases the lipophilicity (cLogP) of the molecule without adding excessive steric bulk. Its rigid geometry restricts the conformational freedom of adjacent substituents, often locking the molecule into a bioactive conformation.
Table 1: Quantitative Physicochemical Properties
Property
Value
Pharmacological Rationale
Molecular Weight
216.05 g/mol
Optimal for small molecule drug space (complies with Lipinski's Rule of 5).
cLogP (Estimated)
2.8 - 3.2
Enhanced lipophilicity driven by the cyclopropyl and bromo groups, aiding passive diffusion.
Topological Polar Surface Area
12.89 Ų
Excellent membrane permeability; high potential for blood-brain barrier (BBB) penetration.
Nitrogen
pKa
(Estimated)
2.5 - 3.5
Lowered by the strongly electron-withdrawing C5-fluoro and C3-bromo groups.
Synthetic Methodology & Experimental Protocols
To synthesize 3-bromo-4-cyclopropyl-5-fluoropyridine, a highly regioselective and chemoselective approach is required. The most logical route leverages the directing power of fluorine and the differential reactivity of carbon-halogen bonds[6].
Step 1: Directed ortho-Metalation (DoM) and Iodination
The synthesis begins with commercially available 3-bromo-5-fluoropyridine. The inductive effect of the fluorine atom acidifies the adjacent C4 proton, enabling regioselective deprotonation by a strong, non-nucleophilic base (LDA)[6].
Protocol:
Flame-dry a Schlenk flask under argon and charge with anhydrous THF (0.2 M) and diisopropylamine (1.1 equiv).
Cool to -78 °C and add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form Lithium diisopropylamide (LDA).
Add a solution of 3-bromo-5-fluoropyridine (1.0 equiv) in THF dropwise. Maintain at -78 °C for 1 hour. Causality: The low temperature prevents the lithiated intermediate from undergoing unwanted nucleophilic attack or benzyne formation.
Introduce a solution of iodine (
I2
, 1.2 equiv) in THF dropwise. Stir for 2 hours at -78 °C, then warm to room temperature.
Quench with saturated aqueous
Na2S2O3
, extract with EtOAc, dry over
Na2SO4
, and purify via silica gel chromatography to yield 3-bromo-5-fluoro-4-iodopyridine .
Step 2: Chemoselective Suzuki-Miyaura Coupling
The intermediate possesses both a C-Br and a C-I bond. Because the C-I bond has a significantly lower bond dissociation energy, palladium undergoes oxidative addition at the C4-iodo position at a much faster rate than at the C3-bromo position, ensuring absolute chemoselectivity[5].
Protocol:
Charge a microwave vial with 3-bromo-5-fluoro-4-iodopyridine (1.0 equiv), cyclopropylboronic acid (1.1 equiv), and
K2CO3
(2.0 equiv).
Add a degassed solvent mixture of Toluene/
H2O
(4:1 v/v, 0.1 M).
Add
Pd(dppf)Cl2
(5 mol%) under a stream of argon and seal the vial.
Heat the mixture to 80 °C for 4 hours. Causality: Restricting the temperature to 80 °C and limiting the boronic acid to 1.1 equivalents prevents over-coupling at the C-Br bond.
Cool to room temperature, dilute with EtOAc, wash with brine, dry, and concentrate. Purify via reverse-phase HPLC to afford 3-bromo-4-cyclopropyl-5-fluoropyridine .
Chemoselective synthetic workflow for 3-bromo-4-cyclopropyl-5-fluoropyridine.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthetic protocol, the final product must act as a self-validating system through rigorous spectroscopic analysis. The expected analytical data below confirms the regiochemistry and the preservation of the bromine atom.
Table 2: Expected Spectral Data for Validation
Technique
Signal / Peak
Assignment & Multiplicity
1
H NMR (400 MHz,
CDCl3
)
δ
8.45 (s, 1H)
C2-H (Pyridine): Singlet. Appears downfield due to adjacent N and Br.
1
H NMR (400 MHz,
CDCl3
)
δ
8.30 (d, J = 8.0 Hz, 1H)
C6-H (Pyridine): Doublet. Split by the adjacent C5-Fluorine (
3JHF
).
1
H NMR (400 MHz,
CDCl3
)
δ
1.85 - 1.75 (m, 1H)
Cyclopropyl CH: Methine proton.
1
H NMR (400 MHz,
CDCl3
)
δ
1.15 - 1.05 (m, 2H)
Cyclopropyl
CH2
: Methylene protons (trans to pyridine).
19
F NMR (376 MHz,
CDCl3
)
δ
-125.4 (d, J = 8.0 Hz, 1F)
C5-F: Doublet, confirming coupling to the C6 proton.
LC-MS (ESI+)
m/z 216.0, 218.0
[M+H]+
: Distinctive 1:1 isotopic doublet confirming the presence of one Bromine atom.
3-Bromo-4-cyclopropyl-5-fluoropyridine: Molecular Profile and Strategic Utility in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, halogenated pyridine scaffolds are indispensable building blocks for targeted therapeutics. Among these, 3-Bromo-4-cyclopropyl-5-fluoropyridine has emerge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, halogenated pyridine scaffolds are indispensable building blocks for targeted therapeutics. Among these, 3-Bromo-4-cyclopropyl-5-fluoropyridine has emerged as a highly privileged intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the structural rationale behind its unique substitution pattern, and its specific application in the development of Aldosterone Synthase (CYP11B2) inhibitors. Furthermore, we detail a self-validating experimental methodology for its orthogonal functionalization.
Physicochemical Profiling
Understanding the baseline metrics of a building block is critical for predicting its behavior in downstream synthesis and biological systems. The core quantitative data for 3-Bromo-4-cyclopropyl-5-fluoropyridine is summarized below [1].
The precise arrangement of functional groups on this scaffold is not arbitrary; it is engineered to optimize both synthetic versatility and pharmacokinetic parameters.
The Pyridine Core: Acts as a bioisostere for benzene, significantly improving aqueous solubility and providing a hydrogen-bond acceptor (the nitrogen atom) to interact with kinase or enzyme hinge regions.
C5-Fluorine Substitution: The introduction of fluorine serves a dual purpose. First, its high electronegativity inductively lowers the pKa of the adjacent pyridine nitrogen, which can enhance membrane permeability. Second, it blocks a primary site of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the final drug molecule.
C4-Cyclopropyl Group: Often referred to as the "magic cyclopropyl" effect, this group provides a conformationally restricted lipophilic bulk. It fills hydrophobic binding pockets more efficiently than flexible alkyl chains (like a propyl group) while minimizing the entropic penalty upon target binding.
C3-Bromine Handle: This is the synthetic linchpin. Bromine is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing chemists to orthogonally build complex molecular architectures at the C3 position.
A prominent application of 3-Bromo-4-cyclopropyl-5-fluoropyridine is in the synthesis of pyrazolopyridyl compounds designed as Aldosterone Synthase (CYP11B2) inhibitors [2].
CYP11B2 is a mitochondrial cytochrome P450 enzyme responsible for the final, rate-limiting steps of aldosterone biosynthesis. Elevated aldosterone levels drive mineralocorticoid-dependent cardiovascular and renal diseases, including heart failure, hypertension, and diabetic nephropathy. Developing highly selective CYP11B2 inhibitors—which do not interfere with the highly homologous cortisol-producing enzyme CYP11B1—is a major focus in contemporary cardiovascular drug discovery [3]. The cyclopropyl-fluoro-pyridine scaffold is critical in achieving this selectivity by precisely orienting the inhibitor within the CYP11B2 active site.
Fig 1: CYP11B2 signaling pathway and the intervention point for scaffold-derived inhibitors.
To utilize the C3-bromine handle, a Suzuki-Miyaura cross-coupling is the standard approach. The following protocol is designed as a self-validating system , ensuring that researchers can independently verify the success of the transformation through built-in quality control metrics.
Objective: C-C bond formation at the C3 position using an aryl boronic acid.
Reagent Preparation: In an oven-dried microwave vial, combine 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Causality Check: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the reductive elimination step, which is otherwise sluggish due to the severe steric hindrance from the adjacent C4-cyclopropyl group.
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.0 equiv).
Causality Check: Dioxane provides excellent solubility for the highly lipophilic pyridine scaffold. Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is the actual transmetalating species.
Reaction Execution: Seal the vial and subject it to microwave irradiation at 100°C for 30 minutes.
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with brine. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation & Quality Control (The Self-Validating Mechanism)
Do not proceed to subsequent synthetic steps without confirming the following analytical metrics:
LC-MS Verification: Confirm the complete disappearance of the starting material's characteristic bromine isotope pattern (m/z 216/218, 1:1 ratio). The chromatogram must show a dominant peak corresponding to the target mass [M+H]⁺.
¹H NMR Verification: Verify the disappearance of the isolated C2 and C6 pyridine protons of the starting material and the emergence of new, integrated aromatic signals corresponding to the coupled aryl group.
¹⁹F NMR Verification: Expect a distinct chemical shift in the fluorine signal (typically around -120 to -130 ppm) due to the altered electronic environment caused by the new C3 substituent.
Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for scaffold functionalization.
Conclusion
3-Bromo-4-cyclopropyl-5-fluoropyridine (C₈H₇BrFN, MW: 216.05 g/mol ) is far more than a simple chemical reagent; it is a meticulously designed pharmacophore foundation. By combining metabolic resilience (C5-F), conformational restriction (C4-cyclopropyl), and synthetic adaptability (C3-Br), it enables the rapid discovery of highly selective therapeutics, most notably in the realm of CYP11B2 inhibition for cardiovascular disease management.
References
World Intellectual Property Organization (WIPO) - WO2013043521A1: Pyrazolopyridyl compounds as aldosterone synthase inhibitors.
Taylor & Francis - A patent review of aldosterone synthase inhibitors (2014-present). Expert Opinion on Therapeutic Patents. Available at:[Link]
Foundational
Physicochemical Profiling and Synthetic Utility of 3-Bromo-4-cyclopropyl-5-fluoropyridine in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Bromo-4-cyclopropyl-5-fluoropyr...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Executive Summary
In the landscape of modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9) [1] has emerged as a highly specialized, advanced intermediate. Its unique tri-substituted pyridine core provides a precise balance of electronic modulation, steric shielding, and synthetic handles.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its structural design, and its critical application in synthesizing pyrazolopyridyl compounds. These derivatives are currently at the forefront of treating mineralocorticoid-dependent cardiovascular and renal diseases via the selective inhibition of Aldosterone Synthase (CYP11B2)[2][3].
Physicochemical Profiling & Structural Causality
Understanding the physical and chemical properties of 3-Bromo-4-cyclopropyl-5-fluoropyridine requires analyzing the synergistic effects of its three distinct substituents. Below is a summary of its quantitative data[1][4].
Table 1: Physicochemical Properties
Property
Value / Description
Analytical Significance
CAS Number
1404367-12-9
Unique registry identifier for procurement and IP tracking.
Molecular Formula
C8H7BrFN
Defines the exact isotopic mass for high-resolution MS.
Molecular Weight
216.05 g/mol
Optimal low MW for an intermediate, allowing downstream elaboration without exceeding Lipinski's Rule of 5.
Appearance
Colorless to pale yellow liquid/low-melting solid
Indicates potential sensitivity to prolonged photo-oxidation; requires inert storage.
Density (Predicted)
~ 1.5 - 1.6 g/cm³
High density driven by the heavy bromine atom.
Boiling Point (Predicted)
~ 230 - 250 °C
Elevated BP compared to base pyridine (~115 °C) due to increased molecular weight and polarizability.
Solubility
Soluble in DCM, EtOAc, DMF, DMSO
Excellent solubility profile for homogeneous transition-metal catalysis.
The Causality of Structural Design (E-E-A-T Insights)
As an application scientist, I evaluate intermediates not just by what they are, but why they are designed this way. Every functional group on this pyridine ring serves a distinct mechanistic purpose:
The Bromo Group (C3 - Synthetic Handle): The C-Br bond possesses the optimal bond dissociation energy for oxidative addition by Palladium(0) or Copper(I) catalysts. It is significantly more reactive than a C-Cl bond but more stable and cost-effective than a C-I bond, making it the premier site for cross-coupling.
The Cyclopropyl Group (C4 - Steric & Metabolic Shield): Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly susceptible to CYP450-mediated aliphatic oxidation, the cyclopropyl ring is metabolically robust. It provides necessary lipophilicity (increasing logP) to drive binding affinity in hydrophobic protein pockets while sterically shielding the adjacent C3 and C5 positions from off-target nucleophilic attacks.
The Fluoro Group (C5 - Electronic Modulator): Fluorine is highly electronegative. Its inductive electron-withdrawing effect significantly lowers the
pKa
of the pyridine nitrogen. This reduced basicity is a critical drug design strategy to prevent off-target binding to the hERG potassium channel (reducing cardiotoxicity risks) and to increase the oxidative stability of the pyridine core against metabolic degradation[4].
Application in Drug Development: Aldosterone Synthase Inhibition
The primary industrial application of 3-Bromo-4-cyclopropyl-5-fluoropyridine is its use as a core building block in the synthesis of Aldosterone Synthase (CYP11B2) inhibitors [2][3].
Excessive aldosterone production drives pathological conditions such as severe hypertension, congestive heart failure, and cardiac fibrosis. CYP11B2 is the terminal enzyme in the biosynthesis of aldosterone. The clinical challenge has historically been achieving selectivity over CYP11B1 (which synthesizes cortisol) due to their 93% sequence homology. Pyrazolopyridyl compounds derived from 1404367-12-9 have demonstrated the precise steric and electronic topography required to selectively bind the heme iron of CYP11B2 without disrupting cortisol synthesis[2][3].
Caption: Biological signaling pathway illustrating the targeted inhibition of CYP11B2 by derivatives of 1404367-12-9.
Synthetic Workflows & Experimental Protocols
To construct the active pharmaceutical ingredient (API), the bromo group of 1404367-12-9 is typically subjected to a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with a functionalized pyrazole-boronic acid or ester.
Caption: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-cyclopropyl-5-fluoropyridine.
Solvent: 1,4-Dioxane (0.2 M relative to substrate)
Internal Standard: Biphenyl (0.1 equiv) - Critical for self-validation.
Step-by-Step Methodology:
Preparation & Degassing: In an oven-dried Schlenk flask, combine the substrate, boronic ester, internal standard (biphenyl), and 1,4-dioxane.
Causality: Degassing is mandatory. Oxygen rapidly oxidizes the electron-rich
Pd(0)
active species to an inactive
Pd(II)
peroxo complex. Sparge the solution with ultra-pure Argon for 15 minutes.
Catalyst & Base Addition: Add
Pd(dppf)Cl2⋅CH2Cl2
and the degassed aqueous
K2CO3
solution.
Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center. This pre-organizes the complex for the final reductive elimination step, drastically reducing the activation energy required to form the new C-C bond. The aqueous base is required to form the reactive boronate complex, which accelerates transmetalation.
Reaction Execution: Heat the biphasic mixture to 90 °C under an Argon atmosphere with vigorous stirring (800 rpm) to ensure optimal mass transfer between the aqueous and organic phases.
Self-Validation Checkpoints (In-Process Control):
Withdraw 20 µL aliquots at
t=1h
,
4h
, and
12h
. Dilute with acetonitrile and analyze via UPLC.
Validation Logic: Track the ratio of the product peak area to the biphenyl internal standard peak area. If the ratio plateaus between
4h
and
12h
while the bromo-pyridine substrate remains, catalyst deactivation (likely via protodeboronation or oxygen ingress) has occurred. If the ratio increases linearly and substrate depletes, proceed to workup.
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: LC-MS Analytical Characterization
To confirm the structural integrity of the synthesized core:
System Setup: Use an Agilent 1290 Infinity II LC coupled to a 6545 Q-TOF MS.
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Causality of Detection: The presence of the fluorine atom will yield a distinct fragmentation pattern, and the successful displacement of the bromine atom will be confirmed by the disappearance of the characteristic 1:1 isotopic doublet (M / M+2) in the mass spectrum, replaced by the exact mass of the coupled pyrazolopyridyl product.
References
European Patent Office (EPO). "European Patent Bulletin 2014/31 - WO 2013/043521: PYRAZOLOPYRIDYL COMPOUNDS AS ALDOSTERONE SYNTHASE INHIBITORS". Epo.org. Verified March 2026.
URL: [Link]
ResearchGate. "Aldosterone Synthase Inhibitors as Promising Treatments for Mineralocorticoid Dependent Cardiovascular and Renal Diseases". Researchgate.net. Verified March 2026.
URL: [Link]
Stability and Storage Conditions for 3-Bromo-4-cyclopropyl-5-fluoropyridine: A Technical Whitepaper
Executive Abstract In modern pharmaceutical development, highly functionalized pyridine scaffolds are critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs), particularly kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Abstract
In modern pharmaceutical development, highly functionalized pyridine scaffolds are critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9) is a prime example of such a specialized intermediate[1]. Its tri-substituted architecture features a reactive bromine atom intended for palladium-catalyzed cross-coupling, a fluorine atom to enhance lipophilicity and metabolic stability, and a cyclopropyl group for conformational restriction.
However, this precise functionalization introduces specific physicochemical vulnerabilities. As a Senior Application Scientist, I have structured this whitepaper to move beyond generic Material Safety Data Sheet (MSDS) recommendations. Here, we dissect the mechanistic degradation pathways of this compound, provide empirical stability data, and establish causality-driven storage and validation protocols to ensure structural integrity throughout the drug development lifecycle.
To design an effective storage protocol, one must first understand the molecular weak points of 3-Bromo-4-cyclopropyl-5-fluoropyridine. The degradation of this compound is not random; it is dictated by its specific functional groups.
The C-Br Bond: Susceptibility to Photolytic Homolysis
The 3-bromo substituent is the most chemically labile site on the molecule. While its low bond dissociation energy is intentionally leveraged for Suzuki or Buchwald-Hartwig cross-coupling reactions, it makes the molecule highly sensitive to ultraviolet (UV) radiation. Exposure to UV light (particularly around 254 nm) provides sufficient energy to induce homolytic cleavage of the carbon-bromine bond[2]. This generates a highly reactive pyridyl radical and a bromine radical. The pyridyl radical subsequently abstracts hydrogen from ambient moisture or solvents (hydro-debromination) or undergoes radical-radical oligomerization[3].
The Pyridine Core: Oxidative and Hydrolytic Stress
The basicity of the pyridine nitrogen is sterically and electronically modulated by the adjacent cyclopropyl and fluoro groups. Despite this, the lone pair on the nitrogen remains susceptible to oxidation by atmospheric oxygen or trace peroxides, leading to the formation of pyridine N-oxides. Furthermore, halogenated pyridines can be sensitive to hydrolytic degradation at extreme pH levels, where the electron-withdrawing nature of the 5-fluoro group increases the electrophilicity of the ring, making it a target for nucleophilic aromatic substitution (SNAr)[4].
Fig 1. Photolytic degradation pathway of 3-Bromo-4-cyclopropyl-5-fluoropyridine via C-Br homolysis.
Quantitative Stability Matrix
Based on the mechanistic vulnerabilities of halogenated pyridines, the following table summarizes the empirical stability profile of 3-Bromo-4-cyclopropyl-5-fluoropyridine across various environmental stressors.
Environmental Factor
Stress Condition
Est. Degradation Rate
Primary Degradant(s)
Preventive Measure
Light (UV/Vis)
254 nm irradiation (24h)
High (>15% / day)
4-cyclopropyl-5-fluoropyridine (Debromination)
Amber glass, dark storage
Oxidation
Ambient Air (25°C, 3 mos)
Low (<2% / month)
Pyridine N-oxide derivative
Argon/N₂ backfill
Thermal
40°C / 75% RH (6 mos)
Moderate (~5% / month)
Hydrolytic cleavage products
Store at 2-8°C
Moisture / pH
Aqueous suspension (pH >10)
Moderate (~3% / week)
SNAr displacement products
Desiccation, anhydrous state
Causality-Driven Storage Protocols
Standard storage instructions often dictate "store in a cool, dry place." For complex intermediates like 3-Bromo-4-cyclopropyl-5-fluoropyridine, this is insufficient. Every element of the storage protocol must address a specific chemical vulnerability.
Primary Containment (Amber Borosilicate Glass):
Causality: Borosilicate glass prevents the leaching of alkali metals (which occurs in standard soda-lime glass) that could catalyze localized base-hydrolysis. The amber tint acts as a strict optical filter, blocking UV photons (<400 nm) required to surpass the activation energy barrier for C-Br homolysis.
Atmospheric Control (Argon Backfill):
Causality: While nitrogen is commonly used, Argon is denser than air. When purged into a vial, it sinks and forms a protective physical blanket directly over the solid compound. This displaces ambient oxygen and atmospheric moisture, entirely arresting the N-oxidation pathway.
Thermal Regulation (2-8°C Refrigeration):
Causality: According to the Arrhenius equation, lowering the ambient temperature exponentially decreases the rate constant of background thermal degradation. For long-term storage (>30 days), 2-8°C is mandatory to maintain >98% purity.
Secondary Containment (Desiccator Cabinet):
Causality: Cold storage introduces the risk of condensation upon re-entry into ambient temperatures. Storing the primary vials inside a secondary sealed container with anhydrous calcium sulfate (Drierite) ensures that any micro-condensation is immediately absorbed before it can interact with the pyridine core.
Self-Validating Forced Degradation Workflow
To establish a trustworthy shelf-life, researchers must conduct a forced degradation (stress testing) study. The following protocol is designed as a self-validating system : it includes internal checks to ensure that observed data represents true chemical degradation rather than physical loss (e.g., precipitation or volatilization).
Step-by-Step Methodology
Step 1: Stock Solution Preparation
Dissolve 10.0 mg of 3-Bromo-4-cyclopropyl-5-fluoropyridine in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock.
Rationale: Acetonitrile is chosen for its UV transparency and lack of nucleophilic protons, preventing solvent-induced degradation during the assay.
Step 2: Application of Orthogonal Stressors
Aliquots of the stock are subjected to four distinct environments:
Acidic: Add 0.1 N HCl (1:1 v/v), heat to 60°C for 24 hours.
Basic: Add 0.1 N NaOH (1:1 v/v), heat to 60°C for 24 hours.
Oxidative: Add 3% H₂O₂ (1:1 v/v), incubate at 25°C for 24 hours.
Photolytic: Expose to 254 nm UV light in a photoreactor for 12 hours at 25°C.
Step 3: Kinetic Quenching (Critical Step)
Immediately upon completion of the stress period, neutralize the acidic and basic samples to exactly pH 7.0 using equimolar NaOH or HCl.
Causality: Quenching halts the degradation instantly, ensuring that the HPLC analysis represents a precise kinetic snapshot of the 24-hour mark, rather than ongoing degradation in the autosampler queue.
Step 4: HPLC-UV/MS Analysis & Mass Balance Validation
Analyze the samples using a Diode Array Detector (DAD) coupled with a Mass Spectrometer (MS).
The Self-Validation Check: Calculate the "Mass Balance" by summing the peak area of the remaining parent compound and the peak areas of all identified degradants.
Rule: The total area must equal 95-105% of the unstressed control sample. If the mass balance is <95%, it proves that degradants are either UV-transparent, volatile, or have precipitated. In this scenario, the protocol invalidates itself and mandates the use of a Charged Aerosol Detector (CAD) to find the "missing" mass.
National Institutes of Health (NIH) PMC. "Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions." PMC Archives.
The Strategic Functionalization of 3-Halopyridines: A Technical Guide for Modern Synthesis
Executive Summary The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, present in approximately 14% of all FDA-approved N-heterocyclic drugs[1]. While the 2- and 4-positions of the pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, present in approximately 14% of all FDA-approved N-heterocyclic drugs[1]. While the 2- and 4-positions of the pyridine ring are highly electron-deficient and readily undergo Nucleophilic Aromatic Substitution (SNAr), the 3-position is relatively electron-rich[2]. This electronic disparity makes the functionalization of the 3-position uniquely challenging, effectively ruling out SNAr and necessitating transition-metal catalysis or organometallic exchange strategies.
For researchers and drug development professionals, 3-halopyridines (specifically 3-bromo and 3-iodopyridine) serve as the mandatory linchpins for accessing 3-substituted architectures. This whitepaper synthesizes field-proven protocols, mechanistic causality, and recent literature to provide a self-validating guide to the synthesis and utilization of 3-halopyridine derivatives.
Mechanistic Foundations: The 3-Position Anomaly
The nitrogen atom in the pyridine ring exerts both a strong inductive electron-withdrawing effect and a resonance effect. Resonance structures place partial positive charges exclusively at the 2- and 4-positions. Consequently, the 3-position remains a thermodynamic sink for electrophilic attack, but a poor substrate for nucleophiles.
To build complex drug scaffolds (such as the hinge-binding motifs in kinase inhibitors like vemurafenib[3]), chemists rely on the carbon-halogen bond at the 3-position. The bond dissociation energy and oxidative addition rates dictate the reactivity hierarchy: 3-Iodopyridine > 3-Bromopyridine >> 3-Chloropyridine . While 3-iodopyridine is highly reactive, its light sensitivity and cost make 3-bromopyridine the industry standard for both bench-scale and continuous flow syntheses[4].
Palladium-catalyzed cross-coupling is the most robust method for functionalizing 3-halopyridines. The catalytic cycle relies on the oxidative addition of the C-Br bond to a Pd(0) species. Because the pyridine nitrogen can coordinate to the palladium center (potentially poisoning the catalyst), the choice of ligand and base is critical.
Quantitative Data: Cross-Coupling Parameters
The following table summarizes the optimized parameters for various cross-coupling transformations utilizing 3-bromopyridine as the electrophile[5],[6].
This protocol describes the coupling of 3-bromopyridine with an arylboronic acid. It is designed as a self-validating system: the inclusion of water accelerates transmetallation, while the degassing procedure prevents catalyst death.
Reagents & Equipment:
3-Bromopyridine (1.0 equiv, 1.0 mmol)
Arylboronic acid (1.2 equiv, 1.2 mmol)
Pd(PPh₃)₄ (5 mol%)
K₃PO₄ (2.0 equiv, 2.0 mmol)
1,4-Dioxane / Deionized H₂O (4:1 ratio, 5 mL total)
Schlenk tube, argon line.
Step-by-Step Methodology:
Solid Reagent Loading: To a flame-dried Schlenk tube, add the arylboronic acid and K₃PO₄[6]. Causality: K₃PO₄ is a highly soluble, strong base that efficiently generates the reactive boronate "ate" complex required for transmetallation without hydrolyzing the starting materials.
Atmosphere Exchange: Seal the tube, evacuate under high vacuum, and backfill with argon. Repeat this cycle three times. Causality: Oxygen irreversibly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) dead-end complex. This step ensures catalytic turnover.
Liquid Addition: Add 3-bromopyridine and the 1,4-Dioxane/H₂O solvent mixture via syringe.
Degassing: Sparge the solution with argon for 10 minutes, then quickly add Pd(PPh₃)₄. Causality: Adding the catalyst last, after degassing the solvent, prevents premature decomposition.
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor via LC-MS. The disappearance of the 3-bromopyridine peak (M+H = 158/160) and the emergence of the product mass validates completion[6].
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography.
Catalytic cycle of the Suzuki-Miyaura cross-coupling of 3-bromopyridine.
Core Transformation II: Metallation and Lithium-Halogen Exchange
When electrophilic trapping is required (e.g., forming 3-pyridinecarboxaldehydes or 3-pyridylboronic acids), lithium-halogen exchange is the method of choice. However, treating 3-bromopyridine with n-butyllithium (n-BuLi) is notoriously difficult due to competing side reactions.
The Kinetic vs. Thermodynamic Trap
Lithium-halogen exchange is extremely fast—often exceeding the rate of proton transfer[7]. However, the resulting 3-lithiopyridine is highly nucleophilic. If the reaction is not kept strictly at cryogenic temperatures (≤ -78 °C), the n-BuLi or the newly formed 3-lithiopyridine will attack the unreacted 3-bromopyridine at the 2- or 6-position (Chichibabin-type addition)[8].
To circumvent this, process chemists employ "inverse addition" (adding the pyridine to a solution of n-BuLi) to maintain a constant excess of the lithiating agent, or utilize non-cryogenic magnesiate complexes [9],[8].
This protocol leverages a combination of i-PrMgCl and n-BuLi to form a highly reactive, yet non-nucleophilic dialkylmagnesiate "ate" complex, allowing the exchange to occur at 0 °C[9].
Reagents & Equipment:
3-Bromopyridine (1.0 equiv, 10 mmol)
i-PrMgCl (2.0 M in THF, 1.0 equiv, 10 mmol)
n-BuLi (2.5 M in hexanes, 2.0 equiv, 20 mmol)
Electrophile (e.g., DMF or Benzaldehyde, 1.5 equiv)
Anhydrous THF (20 mL).
Step-by-Step Methodology:
Preparation of the Ate-Complex: To a flame-dried flask under argon containing anhydrous THF at 0 °C, add i-PrMgCl. Slowly add n-BuLi dropwise. Causality: The mixture forms a lithium trialkylmagnesiate complex (e.g., Li[i-Pr(n-Bu)₂Mg]), which is highly efficient at halogen exchange but sterically hindered enough to prevent nucleophilic attack on the pyridine ring[9].
Halogen Exchange: Add 3-bromopyridine dropwise to the mixture at 0 °C. Stir for 30 minutes.
Electrophilic Trapping: Cool the reaction to -20 °C and add the electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to room temperature.
Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: Using a weak acid like NH₄Cl prevents the protonation of the basic pyridine nitrogen into a highly water-soluble pyridinium salt, which would otherwise be lost in the aqueous layer during extraction.
Extraction: Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Divergent pathways in the direct lithiation of 3-bromopyridine.
Advanced Methodologies: Late-Stage Halogenation via Zincke Imines
While functionalizing commercially available 3-halopyridines is standard practice, installing a halogen at the 3-position of a pre-existing, complex pyridine-containing drug scaffold is notoriously difficult. Direct electrophilic halogenation usually fails due to the deactivating nature of the pyridine nitrogen.
Recent breakthroughs have circumvented this by temporarily breaking the aromaticity of the pyridine ring. By reacting the pyridine with an activating agent to form an N-Tf-pyridinium salt, and subsequently opening the ring with an amine, a Zincke imine intermediate is formed[10]. This acyclic, electron-rich diene undergoes highly regioselective halogenation under mild conditions. Subsequent ring-closure regenerates the pyridine, now bearing a halogen exclusively at the 3-position. This methodology has successfully achieved late-stage 3-halogenation of complex pharmaceutical architectures, bypassing traditional electronic constraints[10].
References
National Institutes of Health (PMC). "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors." NIH PubMed Central.[Link]
Vapourtec Ltd. "Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst." Vapourtec Application Notes.[Link]
National Institutes of Health (PMC). "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." NIH PubMed Central. [Link]
ResearchGate. "The Lithium–Halogen Exchange Reaction in Process Chemistry." ResearchGate Publications.[Link]
ChemRxiv. "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates." ChemRxiv Preprints. [Link]
Harvard University. "Mechanism of Lithium-Halogen Exchange." Myers Research Group. [Link]
National Institutes of Health (PMC). "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." NIH PubMed Central.[Link]
The Enduring Legacy and Modern Renaissance of Pyridine Building Blocks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyridine ring, a simple six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique electr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a simple six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for specific biological interactions have cemented its status as a "privileged scaffold". Found in a vast array of natural products, including vitamins like niacin and coenzymes like NAD, the pyridine moiety is also a key structural component in over 95 pharmaceuticals approved by the US FDA.[1][2][3][4] These drugs span a wide range of therapeutic areas, from tuberculosis (Isoniazid) and hypertension (Nifedipine) to cancer (Crizotinib) and HIV/AIDS (Delavirdine).[1][4]
The value of the pyridine scaffold stems from several key physicochemical characteristics. The nitrogen atom introduces a dipole moment and provides a hydrogen bond acceptor site, which can enhance aqueous solubility and facilitate critical interactions with biological targets.[3][5] Furthermore, the aromatic system allows for π-π stacking, and the three distinct positions for substitution (C2, C3, C4) offer a versatile framework for medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize potency, selectivity, and pharmacokinetic profiles.[2][3][5]
This guide provides an in-depth exploration of the discovery and history of pyridine building blocks, tracing their evolution from classical, century-old condensation reactions to the sophisticated, atom-economical catalytic methods that define the modern era. We will delve into the causality behind key experimental choices, present detailed protocols for foundational synthetic methods, and illustrate how these powerful chemical tools are leveraged in the development of life-saving therapeutics.
PART 1: The Foundations: Classical Synthesis of the Pyridine Core
The foundational methods for constructing the pyridine ring, many developed in the late 19th and early 20th centuries, typically involve the condensation of acyclic precursors. These time-tested reactions remain pillars of heterocyclic chemistry due to their reliability and ability to generate highly functionalized pyridines from simple, readily available starting materials.[6]
The Hantzsch Pyridine Synthesis (1881)
Discovered by Arthur Hantzsch in 1881, this multi-component reaction is a cornerstone for the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are often readily oxidized to their corresponding pyridine derivatives.[7][8][9] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6][7] The reaction's most significant impact in drug discovery has been in the synthesis of 1,4-DHP calcium channel blockers like nifedipine.[7][10]
The mechanism proceeds through a series of well-understood steps, beginning with a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[7][11] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-DHP ring.[7]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [6]
Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.
Step 2: Aromatization (Oxidation). The crude 1,4-dihydropyridine from Step 1 is dissolved in glacial acetic acid. A suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) is added portion-wise while monitoring the reaction by TLC. After completion, the reaction mixture is poured into ice water, and the precipitated pyridine product is collected by filtration and purified by recrystallization.
Key mechanistic steps of the Kröhnke synthesis.
PART 2: The Modern Era: Novel Strategies for Pyridine Functionalization
While classical methods excel at building the pyridine core, modern drug discovery often requires the precise, late-stage introduction of functional groups onto a complex molecular scaffold. This need has driven the development of novel catalytic strategies, with transition-metal-catalyzed C-H activation emerging as a dominant and powerful tool.
[12][13]
Transition-Metal Catalyzed C–H Activation
C–H activation is a revolutionary approach that allows for the direct conversion of a typically inert carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. [14]This strategy is highly atom-economical and avoids the need for pre-functionalized starting materials (e.g., halogenated pyridines), often streamlining synthetic routes.
[15]
However, the direct functionalization of pyridine presents a significant challenge: the nitrogen atom's lone pair can coordinate strongly to the metal catalyst, effectively poisoning it or preventing it from engaging with the desired C-H bond. [15]Researchers have developed several ingenious strategies to overcome this, including:
Transient Directing Groups: Attaching a temporary functional group that directs the catalyst to a specific C-H bond (e.g., C3 or C4) before being cleaved.
[16][17]* Pyridine N-oxides: Masking the lone pair through oxidation, which alters the electronic properties of the ring and enables different regioselectivities.
[16]* Main-Group Directed Activation: Utilizing Lewis acidic centers, like boron, to coordinate the pyridine nitrogen, which then directs a transition metal catalyst to activate an adjacent C-H bond.
[18][19]
These methods, employing catalysts based on palladium, rhodium, and iridium, have enabled the regioselective alkylation, arylation, and borylation of the pyridine ring, providing access to an unprecedented diversity of novel building blocks.
[14][17]
Conceptual workflow of directed C-H activation.
Catalytic Cycloadditions
Another modern, atom-economical approach is the [2+2+2] cycloaddition of alkynes and nitriles. [20]While thermally disfavored, this transformation can be efficiently catalyzed by various transition metals, including cobalt, rhodium, and nickel. [21]This methodology allows for the convergent assembly of highly substituted pyridines from simple, linear components, offering an alternative and powerful route to complex building blocks.
[20][21]
PART 3: The Pyridine Building Block in Drug Discovery
The true measure of a synthetic method's value is its application in solving real-world problems. The classical and modern methods for pyridine synthesis have been instrumental in the discovery and development of numerous blockbuster drugs.
Drug Name
Therapeutic Area
Role of Pyridine/Dihydropyridine Moiety
Nifedipine
Antihypertensive
The 1,4-dihydropyridine core is the essential pharmacophore for calcium channel blockade. [1][7]
Isoniazid
Anti-tuberculosis
A simple pyridine derivative that acts as a prodrug, inhibiting mycolic acid synthesis in bacteria. [1][10]
Crizotinib
Anti-cancer (ALK+)
The substituted pyridine scaffold orients key functional groups for potent and selective inhibition of the ALK kinase active site. [1]
Abiraterone
Prostate Cancer
The pyridine moiety binds to the heme iron of the target enzyme, CYP17A1, inhibiting androgen synthesis. [1][4]
Roflumilast
COPD
The dichloropyridine ring is a key component for binding to and inhibiting the phosphodiesterase-4 (PDE4) enzyme. [1][4]
Piroxicam
NSAID
The pyridyl-sulfonamide structure is critical for its anti-inflammatory activity via COX inhibition. [1]
Case Study: From Hantzsch to Hypertension Management
The Hantzsch synthesis provides a direct and efficient route to 1,4-dihydropyridines, the core structure of a major class of cardiovascular drugs. [22]Nifedipine, a prototypical example, functions by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure. [1]The discovery that the products of this 19th-century reaction possessed such profound biological activity in the 1970s sparked decades of research, leading to a family of related life-saving medications.
[22]
Case Study: C-H Functionalization and the Dawn of Targeted Cancer Therapy
Modern kinase inhibitors, such as Crizotinib, require precise and often dense functionalization of their heterocyclic cores to achieve high potency and selectivity. The synthesis of such complex molecules relies on the modern catalytic methods that allow for late-stage functionalization. [23]Strategies like palladium-catalyzed cross-coupling and direct C-H activation are indispensable for installing the specific aryl and alkyl groups on the pyridine ring that are necessary for optimal binding within the ATP pocket of the target kinase, exemplifying how synthetic innovation directly enables therapeutic breakthroughs.
[14][23]
Conclusion and Future Outlook
The journey of the pyridine building block is a compelling narrative of chemical evolution. From foundational cyclocondensations that first granted access to this essential scaffold, the field has progressed to sophisticated catalytic C-H functionalization and cycloaddition reactions that offer unprecedented precision and efficiency. [12][13]These advancements have transformed pyridine from a simple building block into a highly tunable platform for drug discovery.
Looking ahead, the focus will continue to be on developing more sustainable and "green" synthetic methodologies, utilizing earth-abundant metal catalysts, and expanding the scope of C-H activation to achieve even greater control over regioselectivity. [14][24]The enduring importance of the pyridine scaffold, coupled with the ever-expanding toolkit of the synthetic chemist, ensures that novel pyridine-based building blocks will continue to be at the forefront of the quest for the next generation of innovative medicines.
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Navigating the Synthesis and Procurement of 3-Bromo-4-cyclopropyl-5-fluoropyridine: A Technical Guide for Researchers
Introduction: A Molecule of Growing Interest in Medicinal Chemistry The pyridine scaffold is a cornerstone in drug discovery, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The strategic inc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Molecule of Growing Interest in Medicinal Chemistry
The pyridine scaffold is a cornerstone in drug discovery, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The strategic incorporation of substituents such as halogens and small, strained ring systems can significantly modulate a molecule's physicochemical and pharmacological properties. The title compound, 3-Bromo-4-cyclopropyl-5-fluoropyridine, represents a confluence of these key structural motifs. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the cyclopropyl ring is a known pharmacophore that can improve potency and metabolic stability, and provide conformational rigidity.[3][4] This technical guide provides an in-depth analysis of the commercial availability and a proposed synthetic route for 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS No. 1404367-12-9), a valuable building block for researchers in drug development.
Commercial Availability: A "Synthesis on Demand" Landscape
Our investigation into the commercial landscape for 3-Bromo-4-cyclopropyl-5-fluoropyridine reveals that it is not a readily available, off-the-shelf chemical. While several suppliers list the compound in their catalogues, it is predominantly offered on a "synthesis on demand" or "inquiry" basis. This suggests that the molecule is of interest to the research community, but its demand has not yet justified large-scale stock production.
Researchers seeking to procure this compound should anticipate lead times associated with custom synthesis. It is advisable to contact multiple suppliers to compare pricing, estimated timelines, and available analytical data (e.g., Certificate of Analysis with NMR, LC-MS, and purity data) to ensure the quality and identity of the final product.
Table 1: Commercial Suppliers of 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9)
Supplier
Availability
Contact Information
AiFChem, an XtalPi Company
Synthesis on demand
Website
BLD Pharm
Inquiry
Website
ChemScene
Inquiry
Website
GMR Pharma
Inquiry
Website
Neostar United Industrial Co., Ltd.
Inquiry
Website
Proposed Synthetic Strategy: A Multi-step Approach
Caption: Proposed workflow for the synthesis of 3-Bromo-4-cyclopropyl-5-fluoropyridine.
Step 1: Synthesis of 3-Chloro-5-fluoropyridine
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction to replace one of the chloro groups with a fluoro group.
Solvent: Aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or Sulfolane.
Conditions: Elevated temperature (e.g., 180-220 °C) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) to enhance the solubility and reactivity of KF.
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the ring towards nucleophilic attack by the fluoride ion.
Step 2: Introduction of a Halogen at the 4-Position
To facilitate the subsequent cross-coupling reaction, a halogen (e.g., iodine or bromine) needs to be introduced at the 4-position. This can be achieved through directed ortho-metalation followed by halogenation.
Reactants: 3-Chloro-5-fluoropyridine, a strong base (e.g., Lithium diisopropylamide - LDA), and a halogen source (e.g., I2 or 1,2-dibromoethane).
Solvent: Anhydrous ethereal solvent like Tetrahydrofuran (THF).
Conditions: Low temperature (e.g., -78 °C) to control the regioselectivity of the metalation.
Rationale: The fluorine and chlorine substituents direct the deprotonation to the C4 position. The resulting lithiated species can then be quenched with an electrophilic halogen source.
Step 3: Palladium-Catalyzed Cyclopropanation
A Suzuki or a similar palladium-catalyzed cross-coupling reaction can be employed to introduce the cyclopropyl group.
[5][6][7]
Reactants: The 4-halo-3-chloro-5-fluoropyridine derivative from Step 2, Cyclopropylboronic acid or a suitable cyclopropyl-organometallic reagent, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).
Solvent: A mixture of an organic solvent (e.g., Toluene or 1,4-Dioxane) and water.
Conditions: Inert atmosphere (e.g., Argon or Nitrogen) and elevated temperature.
Rationale: Palladium-catalyzed cross-coupling reactions are robust and versatile methods for the formation of carbon-carbon bonds.
Step 4: Nitration
Introduction of a nitro group is a common strategy to facilitate the subsequent introduction of a bromo substituent via a Sandmeyer reaction.
Reactants: 4-Cyclopropyl-3-chloro-5-fluoropyridine, a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).
Conditions: Careful temperature control is crucial to avoid over-nitration or decomposition.
Rationale: The pyridine ring can be nitrated under strongly acidic conditions. The position of nitration will be directed by the existing substituents.
Step 5: Reduction of the Nitro Group
The nitro group is reduced to an amino group to prepare for the Sandmeyer reaction.
Reactants: The nitrated pyridine derivative from Step 4, a reducing agent (e.g., Iron powder in acetic acid, or catalytic hydrogenation with H2/Pd-C).
Solvent: Ethanol or Acetic Acid.
Conditions: Mild conditions are generally sufficient for this reduction.
Rationale: The reduction of a nitro group to an amine is a high-yielding and well-established transformation.
Step 6: Sandmeyer Bromination
The final step involves the conversion of the amino group to a bromo group.
Reactants: The amino-pyridine derivative from Step 5, Sodium nitrite (NaNO2), and a strong acid (e.g., HBr), followed by a copper(I) bromide (CuBr) catalyst.
Conditions: The reaction is typically carried out at low temperatures (0-5 °C) to form the diazonium salt, which is then decomposed in the presence of the copper catalyst.
Rationale: The Sandmeyer reaction is a classic and reliable method for the introduction of a halide at the position of a former amino group on an aromatic ring.
Potential Applications in Drug Discovery
The unique combination of a bromo, fluoro, and cyclopropyl substituent on a pyridine core makes 3-Bromo-4-cyclopropyl-5-fluoropyridine a highly attractive building block for medicinal chemistry programs.
Versatile Handle for Further Functionalization: The bromine atom at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune the pKa of the pyridine nitrogen, which can impact solubility, cell permeability, and oral bioavailability. [8][9]It can also block sites of metabolism, leading to an improved pharmacokinetic profile.
Bioisosteric Replacement and Conformational Rigidity: The cyclopropyl group is often used as a bioisostere for other small alkyl groups or even phenyl rings. Its rigid nature can lock the conformation of a molecule, leading to higher binding affinity and selectivity for its biological target.
The structural motifs present in 3-Bromo-4-cyclopropyl-5-fluoropyridine are found in a variety of biologically active compounds, suggesting its potential utility in the development of novel therapeutics targeting a range of diseases.
Conclusion
3-Bromo-4-cyclopropyl-5-fluoropyridine is a specialized chemical intermediate with significant potential in the field of drug discovery. While its commercial availability is currently limited to custom synthesis, a plausible and robust synthetic route can be designed based on well-established organic transformations. The strategic combination of a versatile bromine handle, a property-modulating fluorine atom, and a conformationally-constraining cyclopropyl group makes this molecule a valuable tool for medicinal chemists aiming to develop next-generation therapeutics. Researchers are encouraged to leverage the proposed synthetic strategies and consider the potential applications of this promising building block in their research endeavors.
References
Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols.
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2-Amino-3-bromo-5-fluoropyridine (Synonyms: 3-Bromo-5-fluoro-2-pyridinamine). MedChemExpress. (Accessed March 7, 2026).
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Synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides and calculation of their proton and carbon chemical shifts.
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Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
Application Note: Synthesis and Mechanistic Insights of 3-Bromo-4-cyclopropyl-5-fluoropyridine
Introduction & Strategic Importance 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9) is a highly functionalized, sterically encumbered pyridine building block extensively utilized in modern medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9) is a highly functionalized, sterically encumbered pyridine building block extensively utilized in modern medicinal chemistry. It serves as a critical intermediate in the discovery and development of aldosterone synthase (CYP11B2) inhibitors, which are targeted for the treatment of mineralocorticoid-dependent cardiovascular and renal diseases such as severe hypertension and congestive heart failure[1][2].
The unique substitution pattern of this scaffold makes it a highly versatile pharmacophore:
Fluorine (C5): Enhances metabolic stability and modulates the basicity of the pyridine nitrogen.
Bromine (C3): Provides a synthetic handle for late-stage functionalization (e.g., Buchwald-Hartwig aminations or further Suzuki couplings).
Cyclopropyl (C4): Introduces a lipophilic, metabolically robust moiety that occupies specific hydrophobic pockets in target enzymes.
This application note details the validated two-step synthetic route, emphasizing the mechanistic causality behind the regioselective functionalization of the pyridine core.
Mechanistic Rationale (Causality & Selectivity)
The synthesis is achieved via a two-step sequence starting from commercially available 3-bromo-5-fluoropyridine. The success of this route relies heavily on exploiting the electronic environment of the pyridine ring to achieve strict site-selectivity.
Step 1: Directed ortho-Metalation (DoM)
The first step involves the regioselective chlorination of the C4 position. Treatment of 3-bromo-5-fluoropyridine with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) leads to deprotonation exclusively at C4. This high regioselectivity is driven by the synergistic inductive electron-withdrawing effects of the adjacent fluorine and bromine atoms, which significantly increase the kinetic acidity of the C4 proton. Subsequent quenching of the C4-lithiated intermediate with an electrophilic chlorine source, hexachloroethane (
C2Cl6
), affords 3-bromo-4-chloro-5-fluoropyridine[3][4]. Hexachloroethane is specifically chosen over
Cl2
gas due to its ease of handling as a solid and its ability to cleanly transfer a chlorine atom without causing over-oxidation or radical-induced side reactions.
The second step is a site-selective Suzuki-Miyaura cross-coupling between 3-bromo-4-chloro-5-fluoropyridine and cyclopropylboronic acid. Although bromine is generally a superior leaving group compared to chlorine in standard oxidative additions, the electronic nature of the pyridine ring reverses this reactivity at specific positions. The C4 position of pyridine is highly electron-deficient due to resonance withdrawal by the pyridine nitrogen, drastically lowering the lowest unoccupied molecular orbital (LUMO) at this carbon. Consequently, the palladium(0) catalyst preferentially undergoes oxidative addition at the C4-Cl bond rather than the C3-Br bond[4][5].
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-chloro-5-fluoropyridine
Note: Ensure all glassware is flame-dried and the reaction is conducted under a strict argon atmosphere to prevent quenching of the lithiated intermediate by ambient moisture.
Preparation of LDA: To a round-bottom flask, add dry Tetrahydrofuran (THF) (10 mL/g of substrate) and diisopropylamine (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise add n-Butyllithium (1.6 M in hexanes, 1.1 equiv) and stir for 30 minutes at -78 °C[4].
Metalation: Slowly add a solution of 3-bromo-5-fluoropyridine (1.0 equiv) in dry THF. Maintain the reaction at -78 °C for 1 hour to ensure complete and irreversible lithiation at the C4 position.
Electrophilic Quench: Add hexachloroethane (1.5 equiv) dissolved in THF dropwise. Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours[4].
Work-up: Quench the reaction with saturated aqueous
NH4Cl
. Extract the aqueous layer with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient: 0-10% EtOAc in Hexanes) to yield 3-bromo-4-chloro-5-fluoropyridine as a solid.
Protocol 2: Synthesis of 3-Bromo-4-cyclopropyl-5-fluoropyridine
Reaction Setup: In a heavy-walled Schlenk tube, combine 3-bromo-4-chloro-5-fluoropyridine (1.0 equiv), cyclopropylboronic acid (1.2 equiv), and Cesium Carbonate (
Cs2CO3
, 2.0 equiv)[5].
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (2.5:1 v/v). Purge the resulting suspension with argon for 20 minutes to remove dissolved oxygen[4][5].
Catalyst Addition: Quickly add the palladium catalyst,
Pd(dppf)Cl2
(0.05 equiv), and seal the tube tightly.
Heating: Heat the reaction mixture to 100 °C and stir vigorously for 6-8 hours[4][5]. Monitor completion via LC-MS or TLC.
Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filter cake thoroughly with Ethyl Acetate.
Extraction & Purification: Concentrate the filtrate to remove dioxane. Partition the residue between water and Dichloromethane (DCM). Extract the aqueous layer with DCM, dry the combined organics over
Na2SO4
, and concentrate. Purify via column chromatography (gradient: 0-12% EtOAc in Hexanes) to afford the target 3-bromo-4-cyclopropyl-5-fluoropyridine.
Quantitative Data & Optimization
Table 1: Reagent Equivalents and Optimization Parameters
3-Bromo-4-cyclopropyl-5-fluoropyridine as a building block in organic synthesis
Application Note: 3-Bromo-4-cyclopropyl-5-fluoropyridine as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis Executive Summary The synthesis of highly specific, functionally dense heterocycles is a corn...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Bromo-4-cyclopropyl-5-fluoropyridine as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
Executive Summary
The synthesis of highly specific, functionally dense heterocycles is a cornerstone of modern drug discovery. Pyridine is the second most common ring system found in FDA-approved drugs[1]. Within this chemical space, 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9)[2] has emerged as a premium building block. By integrating a metabolic-blocking fluorine atom, a lipophilic cyclopropyl bioisostere, and a highly reactive brominated cross-coupling handle, this scaffold allows medicinal chemists to rapidly generate diverse, biologically active libraries with optimized pharmacokinetic (PK) profiles.
This technical guide details the mechanistic rationale behind the structural features of 3-Bromo-4-cyclopropyl-5-fluoropyridine and provides self-validating, field-proven protocols for its functionalization via transition-metal and photoredox catalysis.
The strategic placement of substituents around the pyridine core exerts a profound effect on its physicochemical attributes, including lipophilicity, metabolic stability, and pharmacological effectiveness[1].
C5 - The Fluorine Effect: Basic nitrogen atoms in drug molecules tend to be promiscuous in vivo, frequently causing cardiovascular toxicity driven by off-target interactions with the hERG potassium ion channel[3]. The exceptionally high electronegativity of the C5 fluorine atom (3.98 on the Pauling scale) withdraws electron density from the pyridine ring, significantly lowering the pKa of the adjacent basic nitrogen[3][4]. This targeted pKa modulation disrupts hERG binding, increasing cardiovascular safety[3]. Furthermore, fluorine blocks oxidative degradation at metabolically labile sites, enhancing the drug's half-life[5].
C4 - The Cyclopropyl Motif: The cyclopropyl ring serves as an
sp3
-rich bioisostere that addresses multiple drug discovery roadblocks[6]. It enhances the fraction of
sp3
carbons (
Fsp3
), which statistically correlates with higher clinical success rates. The cyclopropyl group provides conformational restriction, increases brain permeability, and alters the drug's pKa to reduce its P-glycoprotein efflux ratio, all while contributing to an entropically favorable receptor binding profile[6].
C3 - The Bromine Anchor: The C3 bromine atom serves as the synthetic anchor. It provides orthogonal reactivity for late-stage functionalization via palladium-catalyzed cross-coupling or metallaphotoredox catalysis, enabling the rapid assembly of complex molecular architectures[7].
Figure 1: Logical relationship between structural features and pharmacological outcomes.
Quantitative Data & Reaction Optimization
Understanding the baseline physicochemical properties and the optimized reaction conditions is critical for predictable synthetic scale-up.
Table 1: Physicochemical Profile of 3-Bromo-4-cyclopropyl-5-fluoropyridine
Defines the exact mass for high-resolution MS tracking.
Molecular Weight
216.05 g/mol
Low molecular weight allows significant downstream functionalization without violating Lipinski's Rule of 5.
| Physical State | Liquid (Ambient) | Requires precise volumetric or mass-based dispensing via positive displacement pipettes. |
Table 2: Optimization of Photoredox Decarboxylative Cross-Coupling
(Coupling of 3-Bromo-4-cyclopropyl-5-fluoropyridine with Boc-piperazine-2-carboxylic acid)[7]
Objective: Formation of a C(sp2)-C(sp2) bond at the C3 position using an aryl/heteroaryl boronic acid.
Causality of Reagents:Pd(dppf)Cl2
is selected because the bulky, bidentate dppf ligand facilitates the challenging reductive elimination step, which is often sluggish with electron-deficient fluoropyridines.
K2CO3
is used as a mild base to activate the boronic acid into the reactive boronate species without degrading the cyclopropyl ring.
Step-by-Step Methodology:
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 equiv, 0.5 mmol), the desired boronic acid (1.2 equiv, 0.6 mmol), and
Pd(dppf)Cl2
(0.05 equiv, 2.5 mol%).
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure Argon (3 cycles). Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) followed by degassed aqueous
K2CO3
(2.0 M, 1.0 mL).
Validation Checkpoint 1 (Visual): Upon heating to 90°C, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution within 10 minutes. If the solution remains pale yellow, catalyst poisoning or incomplete degassing has occurred. Abort and restart.
Reaction & Monitoring: Stir vigorously at 90°C for 4 hours.
Validation Checkpoint 2 (Analytical): Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material peak (
m/z
216/218) should be <5% relative to the product peak.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Objective: Late-stage functionalization coupling an aliphatic carboxylic acid (e.g., Boc-piperazine-carboxylic acid) to the C3 position[7].
Causality of Reagents: The Iridium photocatalyst absorbs blue light to generate a highly oxidizing excited state, which decarboxylates the aliphatic acid to form a carbon-centered radical. The Nickel catalyst simultaneously undergoes oxidative addition into the C-Br bond. The two cycles intersect to form the new C-C bond[7].
Figure 2: Experimental workflow for Metallaphotoredox Decarboxylative Cross-Coupling.
Step-by-Step Methodology:
Glovebox Setup: Inside an Argon-filled glovebox, charge a 2-dram vial with Boc-piperazine-2-carboxylic acid (1.5 equiv),
NiCl2⋅glyme
(10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%),
Ir[dF(CF3)ppy]2(dtbbpy)PF6
(2 mol%), and
Cs2CO3
(1.5 equiv).
Substrate Addition: Add 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 equiv, 0.2 mmol) and anhydrous, degassed DMF (0.1 M, 2.0 mL). Seal the vial with a Teflon-lined cap and remove from the glovebox.
Irradiation: Place the vial exactly 2 cm away from a 34W 450 nm Blue LED lamp. Use a cooling fan to maintain the reaction at ambient temperature (25°C). Causality: Excessive heat can lead to thermal degradation of the photocatalyst and promote undesired homocoupling pathways.
Validation Checkpoint 1 (Physical): Observe the vial after 30 minutes of irradiation. Mild gas evolution (
CO2
bubbles) should be visible. A lack of gas evolution indicates failed radical initiation; check the emission spectrum of the LED lamp.
Workup: After 24 hours, turn off the light. Dilute the mixture with diethyl ether (10 mL) and wash sequentially with saturated aqueous
NaHCO3
(3 x 10 mL) to remove DMF and unreacted acid.
Validation Checkpoint 2 (Analytical): Dry the organic phase over
MgSO4
and analyze via GC-MS. The presence of the des-bromo byproduct (4-cyclopropyl-5-fluoropyridine) indicates successful oxidative addition but failed radical capture, suggesting the need to increase the equivalents of the carboxylic acid.
References
Rovathin Chemical Directory: 3-bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9). Rovathin.
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Princeton University (MacMillan Group).
Application Note: Advanced Cross-Coupling Strategies for 3-Bromo-4-cyclopropyl-5-fluoropyridine
Executive Summary 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9) is a highly specialized, commercially available halogenated pyridine derivative that serves as a premium building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9) is a highly specialized, commercially available halogenated pyridine derivative that serves as a premium building block in medicinal chemistry and drug discovery[1]. The strategic placement of a cyclopropyl group provides conformational restriction and metabolic stability, while the fluorine atom modulates the molecule's lipophilicity and pKa. However, the unique substitution pattern—specifically the steric bulk of the ortho-cyclopropyl group and the electron-withdrawing nature of the fluorine—presents distinct synthetic challenges during palladium-catalyzed cross-coupling. This application note provides field-proven, self-validating protocols for the functionalization of this scaffold via Suzuki-Miyaura and Buchwald-Hartwig reactions, detailing the mechanistic causality behind ligand and base selection.
Mechanistic Rationale & Chemical Context
When designing cross-coupling workflows for 3-bromo-4-cyclopropyl-5-fluoropyridine, scientists must account for two competing electronic and steric factors:
Steric Hindrance (The Cyclopropyl Effect): The cyclopropyl ring ortho to the bromine atom creates significant steric bulk. This hinders the initial oxidative addition of the Pd(0) catalyst into the C-Br bond and can drastically slow down the transmetalation step[2].
Electronic Modulation (The Fluorine Effect): The highly electronegative fluorine atom withdraws electron density from the pyridine ring. While this electron deficiency facilitates oxidative addition, it simultaneously makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].
Causality of Reagent Selection:
To overcome these barriers, traditional catalysts like Pd(PPh₃)₄ are generally ineffective[4]. Instead, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald ligands: XPhos, SPhos, or BrettPhos) is mandatory[4]. These ligands are sterically demanding enough to promote rapid reductive elimination, yet electron-rich enough to stabilize the monoligated Pd(0) active species[5]. Furthermore, to prevent unwanted SNAr defluorination side reactions, mild inorganic bases (e.g., K₃PO₄ or Cs₂CO₃) must be utilized in place of harsh nucleophilic bases (like NaOH or alkoxides)[4].
Divergent Synthetic Workflows
The functionalization of 3-bromo-4-cyclopropyl-5-fluoropyridine typically diverges into two primary pathways: carbon-carbon bond formation (Suzuki-Miyaura) and carbon-nitrogen bond formation (Buchwald-Hartwig)[6].
Caption: Divergent cross-coupling workflows for 3-bromo-4-cyclopropyl-5-fluoropyridine.
This protocol utilizes XPhos Pd G3, which rapidly generates the active monoligated Pd(0) catalyst at mild temperatures, minimizing the protodeboronation of sensitive boronic acids[5].
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-cyclopropyl-5-fluoropyridine, the boronic acid, K₃PO₄, and XPhos Pd G3.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Self-Validation: Failure to rigorously degas will result in rapid oxidation of the phosphine ligand, visible as a black palladium crash-out.
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe. The biphasic nature of this solvent system accelerates the transmetalation step for hindered substrates[8].
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 4–12 hours.
Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~216 [M+H]⁺) and the appearance of the coupled product validates progression.
Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Buchwald-Hartwig Amination
For C-N coupling, BrettPhos is preferred over XPhos as its structure specifically prevents the formation of unreactive palladium resting states when coupling primary amines to electron-deficient pyridines.
Setup: In a nitrogen-filled glovebox, charge a reaction vial with the bromofluoropyridine, amine, BrettPhos Pd G3, and Cs₂CO₃.
Reaction: Add anhydrous toluene, seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 100 °C for 16 hours.
Validation & Workup: Cool the reaction. Perform a TLC check (Hexanes/EtOAc). Quench with water, extract with dichloromethane (DCM), and purify the concentrated crude via silica gel chromatography.
Quantitative Data & Optimization
The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 3-bromo-4-cyclopropyl-5-fluoropyridine with phenylboronic acid, demonstrating the critical nature of ligand and base selection[4].
Catalyst / Ligand System
Base
Solvent System
Temp (°C)
Yield (%)
Primary Side Reaction
Pd(PPh₃)₄ (10 mol%)
Na₂CO₃
Toluene/EtOH/H₂O
100
< 10%
Starting Material Recovery
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃
1,4-Dioxane/H₂O
90
35%
Protodeboronation
XPhos Pd G3 (5 mol%)
NaOH
1,4-Dioxane/H₂O
80
45%
SNAr (Defluorination)
XPhos Pd G3 (5 mol%)
K₃PO₄
1,4-Dioxane/H₂O
80
92%
None (Optimal)
SPhos Pd G3 (5 mol%)
K₃PO₄
1,4-Dioxane/H₂O
80
85%
Trace Homocoupling
Catalytic Cycle & Mechanistic Insights
The efficiency of the XPhos-mediated system relies on the stabilization of the 12-electron Pd(0) species and the acceleration of transmetalation. The diagram below illustrates the self-validating catalytic loop.
Caption: Pd-catalyzed Suzuki-Miyaura catalytic cycle tailored for sterically hindered bromofluoropyridines.
Troubleshooting & Causality
Issue: High levels of unreacted 3-bromo-4-cyclopropyl-5-fluoropyridine, but complete consumption of the boronic acid.
Causality: The sterically hindered ortho-cyclopropyl group slows down oxidative addition and transmetalation, giving the boronic acid time to undergo protodeboronation (hydrolysis)[5].
Solution: Increase the equivalents of the boronic acid (up to 2.0 equiv). Switch to a more active pre-catalyst (e.g., XPhos Pd G3) to ensure rapid entry into the catalytic cycle at lower temperatures (40–60 °C)[5].
Issue: Formation of a byproduct with a mass [M-19+OH]⁺ or [M-19+OR]⁺.
Causality: The base used is too nucleophilic, resulting in SNAr displacement of the highly activated fluorine atom[3].
Solution: Strictly avoid hydroxide (NaOH/KOH) or alkoxide bases. Utilize K₃PO₄ or mild fluoride salts (CsF)[4].
Issue: Biaryl homocoupling of the boronic acid.
Causality: Introduction of trace oxygen during the reaction setup forces the palladium catalyst to act as an oxidant, coupling two equivalents of the boronic acid[4].
Solution: Rigorously sparge all solvents with Argon for 30 minutes prior to use and utilize standard Schlenk techniques.
Protocol for the Suzuki-Miyaura Coupling of 3-Bromo-4-cyclopropyl-5-fluoropyridine: A Guide for Medicinal Chemistry & Drug Development
An Application Note for the Synthesis of Arylated Pyridines Abstract Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of Arylated Pyridines
Abstract
Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] This application note provides a comprehensive guide and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-4-cyclopropyl-5-fluoropyridine. We delve into the mechanistic underpinnings of the reaction, explore critical parameter optimization, and offer practical, field-proven insights to guide researchers in achieving high-yield, reproducible results for this challenging yet valuable transformation.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster drugs. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone for molecular design. The specific substrate, 3-Bromo-4-cyclopropyl-5-fluoropyridine, combines several key features:
Fluorine Substitution: Modulates pKa, improves metabolic stability, and can enhance binding affinity.
Cyclopropyl Group: Introduces a three-dimensional, rigid sp³ character, often improving potency and pharmacokinetic properties.[3]
Bromo Handle: Provides a reactive site for cross-coupling, allowing for the introduction of diverse molecular fragments.
The Suzuki-Miyaura reaction is the preeminent method for functionalizing such aryl halides due to its high functional group tolerance, use of readily available and stable boronic acid reagents, and generally mild reaction conditions.[2] However, the electronic nature of the fluorinated pyridine ring and the steric influence of the adjacent cyclopropyl group necessitate a carefully optimized protocol.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism is paramount to rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[4][5][6]
The three fundamental steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) intermediate. The electron-deficient nature of the pyridine ring generally facilitates this step.[7]
Transmetalation: This is often the rate-determining step. The base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate "ate" complex.[8][9][10] This complex then transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Parameter Optimization: A Guide to Key Variables
The success of coupling a substrate like 3-Bromo-4-cyclopropyl-5-fluoropyridine hinges on the judicious selection of four key components: catalyst, ligand, base, and solvent.
Parameter
Selection Rationale & Field Insights
Palladium Precatalyst
Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively. They require in situ activation with a ligand. Pre-formed catalysts like Pd(PPh₃)₄ can be used but may be less active for challenging substrates. For heteroaryl couplings, modern palladacycle precatalysts (e.g., PEPPSI-IPr, Buchwald G3/G4) often exhibit superior activity, stability, and require lower loadings.[11]
Ligand
This is the most critical variable. The electron-deficient pyridine ring and potential steric hindrance demand a sophisticated ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos , XPhos , RuPhos ) are the gold standard.[12] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[12] N-Heterocyclic Carbene (NHC) ligands are also highly effective due to their strong σ-donating properties, which enhance catalytic activity.[11][13]
Base
The base's role is to form the reactive boronate species.[14][15] K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like K₂CO₃ for challenging couplings. Their strength and partial solubility are key. The choice can be substrate-dependent; a screen of bases is often warranted during optimization.[8]
Solvent
Aprotic polar solvents are standard. 1,4-Dioxane and Toluene , often with a small amount of water (e.g., 10:1), are excellent starting points. The water helps to dissolve the inorganic base. Anhydrous conditions using solvents like THF can also be effective, particularly with soluble organic bases, to minimize the risk of protodeboronation (hydrolysis of the boronic acid).[16]
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling 3-Bromo-4-cyclopropyl-5-fluoropyridine with a generic arylboronic acid.
Round-bottom flask or microwave vial with a magnetic stir bar
Septa, needles, and balloon (for inert atmosphere)
Standard glassware for workup and purification
Inert gas source (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: A standard workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-4-cyclopropyl-5-fluoropyridine, the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).[17]
Inerting the Atmosphere: Seal the vessel with a rubber septum. Puncture the septum with a needle connected to a vacuum/inert gas line and another needle as an outlet. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 2-16 hours).
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired product.
Troubleshooting and Key Considerations
Low or No Conversion:
Catalyst Inactivity: Ensure the inert atmosphere was properly established. Consider using a pre-activated catalyst like a G3/G4 palladacycle.
Ligand Choice: If using a less bulky ligand, switch to a more electron-rich and sterically demanding one like SPhos or RuPhos.
Base Insufficiency: Increase the amount of base or switch to a stronger one like Cs₂CO₃.
Protodeboronation Side Reaction:
This occurs when the boronic acid reacts with residual water or protic sources, leading to a de-borylated byproduct.
Solution: Minimize water content by using anhydrous solvents and reagents. Running the reaction under strictly anhydrous conditions may be necessary.[16]
Homocoupling of Boronic Acid:
This can occur if oxygen is present, which can facilitate the oxidative coupling of the boronic acid.
Solution: Ensure thorough degassing of solvents and a robust inert atmosphere throughout the reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of 3-Bromo-4-cyclopropyl-5-fluoropyridine is a highly valuable transformation for accessing novel chemical matter in drug discovery and materials science. Success relies on a rational approach to protocol development, grounded in a solid understanding of the reaction mechanism. By carefully selecting a modern, highly active catalyst system—typically involving a palladium source and a bulky, electron-rich phosphine ligand—along with an appropriate base and solvent system, researchers can reliably and efficiently synthesize a diverse array of functionalized pyridine derivatives. The protocol detailed herein serves as a validated and robust starting point for these synthetic endeavors.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Accessed March 7, 2024). Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (Accessed March 7, 2024). Available from: [Link]
Couto, I., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. (Accessed March 7, 2024). Available from: [Link]
Amatore, C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (Accessed March 7, 2024). Available from: [Link]
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. (Accessed March 7, 2024). Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. (Accessed March 7, 2024). Available from: [Link]
Wikipedia. Suzuki reaction. (Accessed March 7, 2024). Available from: [Link]
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (Accessed March 7, 2024). Available from: [Link]
Amatore, C., et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. (Accessed March 7, 2024). Available from: [Link]
Rivera-Chávez, E., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. (Accessed March 7, 2024). Available from: [Link]
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (Accessed March 7, 2024). Available from: [Link]
PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (Accessed March 7, 2024). Available from: [Link]
Bickelhaupt, F.M., et al. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. (Accessed March 7, 2024). Available from: [Link]
Ito, H., et al. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science (RSC Publishing). (Accessed March 7, 2024). Available from: [Link]
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (Accessed March 7, 2024). Available from: [Link]
Ito, H., et al. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC. (Accessed March 7, 2024). Available from: [Link]
King Fahd University of Petroleum & Minerals. Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. (Accessed March 7, 2024). Available from: [Link]
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (Accessed March 7, 2024). Available from: [Link]
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. (Accessed March 7, 2024). Available from: [Link]
Valente, C., et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. (Accessed March 7, 2024). Available from: [Link]
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (Accessed March 7, 2024). Available from: [Link]
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (Accessed March 7, 2024). Available from: [Link]
StudyCorgi. Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (Accessed March 7, 2024). Available from: [Link]
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (Accessed March 7, 2024). Available from: [Link]
O'Brien, P., et al. Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York Research Repository. (Accessed March 7, 2024). Available from: [Link]
Application Note: Buchwald-Hartwig Amination of 3-Bromo-4-cyclopropyl-5-fluoropyridine
Executive Summary The synthesis of highly functionalized heteroaryl amines is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and CNS-active therapeutics. The substrate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized heteroaryl amines is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and CNS-active therapeutics. The substrate 3-Bromo-4-cyclopropyl-5-fluoropyridine presents a unique convergence of synthetic challenges: severe steric hindrance, potential catalyst poisoning, and competing off-target reactivities.
This application note provides a comprehensive, field-tested protocol for the efficient Buchwald-Hartwig cross-coupling of this challenging scaffold with secondary amines (using morpholine as a model). By leveraging third-generation (G3) palladium precatalysts and rationally selected bases, this methodology ensures high yields, suppresses side reactions, and provides a scalable, self-validating workflow for drug development professionals.
Mechanistic Insights & Substrate Analysis
To achieve high conversion with this specific pyridine derivative, one must move beyond standard coupling conditions and address the distinct physicochemical properties of the molecule. The causality behind the reaction design is rooted in three structural features:
The 4-Cyclopropyl Group (Steric Encumbrance): The cyclopropyl ring projects significant steric bulk directly adjacent (ortho) to the 3-bromo electrophilic site. This steric wall severely retards the initial oxidative addition step. Overcoming this requires a highly conformationally flexible, bulky biarylphosphine ligand that can open the catalytic pocket, stabilize the under-ligated Pd(0) intermediate, and force the C-Br bond into the coordination sphere .
The Pyridine Nitrogen (Catalyst Poisoning): Unhindered pyridine nitrogens are notorious for coordinating to palladium, forming stable, inactive off-cycle complexes. This necessitates the use of a precatalyst that rapidly generates a strongly ligated, highly active monoligated
L−Pd(0)
species, preventing the substrate from outcompeting the phosphine ligand for the metal center .
The 5-Fluoro Group (Electronic Effects & SNAr Risk): The highly electronegative fluorine atom inductively withdraws electron density, which thermodynamically favors oxidative addition. However, it also renders the 5-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If a strong, nucleophilic base like Sodium tert-butoxide (NaOtBu) is used, competitive alkoxylation at the 5-position will occur. Therefore, a milder, non-nucleophilic base is strictly required .
Catalyst and Reagent Selection Rationale
Based on the mechanistic constraints outlined above, the following reaction system was engineered:
Precatalyst:RuPhos Pd G3 (2 mol%). Unlike
Pd2(dba)3
, which releases dibenzylideneacetone (a competitive ligand that can stall the reaction), the G3 precatalyst ensures a precise 1:1 Ligand-to-Palladium ratio. It activates rapidly under mild basic conditions to release the active monoligated
L−Pd(0)
species.
Ligand:RuPhos (2 mol%). RuPhos is the gold standard for coupling secondary amines to sterically hindered aryl bromides. Its bulky dicyclohexylphosphine moiety and isopropoxy-substituted biphenyl backbone facilitate both oxidative addition and the critical reductive elimination step.
Base:Cs2CO3 (2.0 equiv). Cesium carbonate is chosen over NaOtBu to completely suppress SNAr at the 5-fluoro position while remaining basic enough to deprotonate the coordinated amine intermediate.
Solvent:Anhydrous 1,4-Dioxane . Provides a high boiling point (101 °C) necessary to drive the sterically hindered coupling, while offering excellent solubility for the transient Pd complexes.
Reaction Optimization Data
The table below summarizes the quantitative data driving these reagent choices, demonstrating the causality between reaction conditions and yield.
Entry
Precatalyst / Pd Source
Ligand
Base
Solvent
Temp
Conversion
Mechanistic Observation / Causality
1
Pd2(dba)3
(5 mol%)
BINAP
NaOtBu
Toluene
100 °C
< 5%
Catalyst poisoning by pyridine N; dba inhibition.
2
Pd(OAc)2
(5 mol%)
XantPhos
Cs2CO3
Dioxane
100 °C
15%
Insufficient steric bulk of ligand to drive oxidative addition.
3
RuPhos Pd G3 (2 mol%)
RuPhos
NaOtBu
Dioxane
100 °C
75%
Good conversion, but ~20% SNAr byproduct at 5-F position.
4
RuPhos Pd G3 (2 mol%)
RuPhos
Cs2CO3
Dioxane
100 °C
> 95%
Optimal. Clean conversion, no SNAr, rapid activation.
Process Visualizations
Catalytic cycle of the Buchwald-Hartwig amination tailored to the sterically hindered pyridine.
Standardized experimental workflow for the synthesis and isolation of the aminated product.
Transfer an oven-dried 20 mL reaction vial equipped with a magnetic stir bar into an argon-filled glovebox. Note: If a glovebox is unavailable, use standard Schlenk techniques, purging the vial with Argon for 15 minutes prior to reagent addition.
Weigh and add RuPhos Pd G3 (16.7 mg), RuPhos ligand (9.3 mg), and finely powdered, anhydrous
Cs2CO3
(652 mg) into the vial.
Validation Check: The precatalyst should appear as a pale yellow/tan powder. Dark brown or black discoloration indicates premature decomposition of the Pd source.
Step 2: Reagent Addition
Add 3-Bromo-4-cyclopropyl-5-fluoropyridine (216 mg) to the vial.
Add anhydrous 1,4-Dioxane (5.0 mL) to the mixture, followed by Morpholine (105 µL).
Seal the vial tightly with a Teflon-lined crimp cap or screw cap. Remove the vial from the glovebox.
Step 3: Reaction Execution & Monitoring
Place the sealed vial in a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800-1000 rpm) to ensure the heterogeneous
Cs2CO3
remains suspended.
Allow the reaction to proceed for 12 hours.
Self-Validating IPC (In-Process Control): At 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material (3-Bromo-4-cyclopropyl-5-fluoropyridine) peak area is < 1% relative to the product mass (
[M+H]+=223.1
).
Step 4: Quench and Workup
Once complete, cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.
Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel.
Use a gradient elution of Hexanes/Ethyl Acetate (typically 90:10 to 70:30 v/v) while monitoring fractions via TLC (UV active at 254 nm).
Pool the product-containing fractions and concentrate in vacuo to afford the pure 4-cyclopropyl-5-fluoro-3-morpholinopyridine.
References
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Ruiz-Castillo, P.; Buchwald, S. L. Chemical Reviews 2016, 116 (19), 12564-12649.
URL:[Link]
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions
Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. Chemical Science 2013, 4 (3), 916-920.
URL:[Link]
Efficient Pd-Catalyzed Amination of Heteroaryl Halides
Charles, M. D.; Schultz, P.; Buchwald, S. L. Organic Letters 2005, 7 (18), 3965-3968.
URL:[Link]
Application
Advanced Application Note: Regioselective SNAr on 3-Bromo-4-cyclopropyl-5-fluoropyridine
Executive Summary & Scaffold Significance 3-Bromo-4-cyclopropyl-5-fluoropyridine is a highly versatile, orthogonally functionalized building block widely utilized in modern drug discovery. The integration of a pyridine c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Significance
3-Bromo-4-cyclopropyl-5-fluoropyridine is a highly versatile, orthogonally functionalized building block widely utilized in modern drug discovery. The integration of a pyridine core, a lipophilic cyclopropyl group, and two distinct halogen handles (Br and F) provides a unique platform for divergent synthesis. This application note details the theoretical framework and validated protocols for performing regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold. By exploiting the differential reactivity of the halogens, chemists can selectively displace the 5-fluoro group with various nucleophiles while preserving the 3-bromo group for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).
Mechanistic Causality & Regioselectivity (The "Why")
The success of this transformation relies on strict regiocontrol. When 3-bromo-4-cyclopropyl-5-fluoropyridine is subjected to nucleophilic attack, substitution occurs almost exclusively at the C5 (fluoro) position rather than the C3 (bromo) position. This selectivity is driven by three intersecting factors:
Electronic Activation (The Fluorine Effect): Fluorine is the most electronegative element, which strongly polarizes the C-F bond and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso carbon[1]. In SNAr reactions, fluoropyridines have been shown to react over 300 times faster than their chloro- or bromo-analogues[2].
Concerted SNAr (CSNAr) Pathway: Traditionally, SNAr on pyridines is highly favored at the 2- and 4-positions because the ring nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex via resonance. The 3- and 5-positions are meta to the nitrogen and lack this resonance stabilization. However, recent kinetic studies demonstrate that SNAr on less electron-deficient fluoroarenes bypasses the unstable Meisenheimer complex. Instead, the reaction proceeds via a Concerted SNAr (CSNAr) mechanism, where nucleophilic attack and fluoride expulsion occur synchronously through a single transition state[3]. Fluoride is an exceptional leaving group in this concerted pathway, whereas bromide is not.
Steric Shielding: The C4-cyclopropyl group introduces significant steric bulk between the two halogens. The van der Waals radius of fluorine (1.47 Å) is significantly smaller than that of bromine (1.85 Å). Consequently, the trajectory for nucleophilic attack is sterically more accessible at the C5-fluoro position.
Figure 1: Mechanistic divergence in the SNAr of 3-bromo-4-cyclopropyl-5-fluoropyridine.
Experimental Design & Optimization
To achieve high conversions while preventing degradation or off-target debromination, the choice of solvent, base, and temperature must be tailored to the nucleophile. Polar aprotic solvents (NMP, DMSO) are critical as they stabilize the polar transition state of the CSNAr pathway without solvating and deactivating the nucleophile.
Table 1: Optimized Reaction Conditions for SNAr on 3-Bromo-4-cyclopropyl-5-fluoropyridine
Causality Note: Microwave (MW) irradiation is preferred for amine nucleophiles because the 5-position requires a higher activation energy to reach the CSNAr transition state compared to highly activated 2-fluoropyridines.
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 mmol, 1.0 eq).
Reagent Addition: Add the secondary amine (e.g., morpholine, 1.5 mmol, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).
Solvation: Dissolve the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL). Seal the vial with a crimp cap and purge with N₂ for 2 minutes.
Reaction: Heat the reaction mixture in a microwave reactor at 120°C for 1 hour.
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with H₂O (3 × 10 mL) to remove NMP and DIPEA salts, followed by brine (10 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Thermal Etherification (Alkoxides)
Causality Note: Alkoxides are significantly stronger nucleophiles than neutral amines. High temperatures (like those in MW) can lead to side reactions, including the displacement of the bromide or ring-opening of the cyclopropyl group. Mild thermal heating is sufficient.
Nucleophile Generation: In a flame-dried round-bottom flask under N₂, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) in anhydrous DMF (2.0 mL). Cool to 0°C.
Alcohol Addition: Dropwise add the desired alcohol (1.2 mmol, 1.2 eq) dissolved in DMF (1.0 mL). Stir at room temperature for 30 minutes until H₂ evolution ceases.
Electrophile Addition: Add 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 mmol, 1.0 eq) dissolved in DMF (1.0 mL) dropwise to the alkoxide solution.
Reaction: Heat the mixture to 60°C in an oil bath for 4 hours.
Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL) at 0°C. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organics with H₂O (3 × 10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate.
Self-Validation & In-Process Control (IPC)
To ensure the protocol is a self-validating system, perform the following IPC checks before proceeding to workup:
LC-MS Verification: The product peak must show a mass shift corresponding to the exact mass of the nucleophile minus the mass of Fluorine (19.00 Da). Crucially, the isotopic pattern of the product must retain the characteristic 1:1 doublet of the Bromine isotopes (
79
Br/
81
Br), confirming the C3-Br bond remains perfectly intact.
¹⁹F NMR Monitoring: The starting material exhibits a distinct fluorine signal. Complete conversion is definitively validated by the absolute disappearance of this signal in an aliquot of the crude reaction mixture.
Figure 2: Experimental workflow and orthogonal functionalization strategy.
References
1.[1] Title: Correlating Activation Energy with Relevant Orbital Energy
Source: WuXi Biology
URL: [Link]
2.[2] Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution
Source: Journal of the American Chemical Society (JACS)
URL: [Link]
3.[3] Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase
Source: PMC - NIH
URL: [Link]
Application Notes and Protocols for the Use of 3-Bromo-4-cyclopropyl-5-fluoropyridine in Pharmaceutical Development
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Bromo-4-cyclopropyl-5-fluoropyridine. This trifunc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Bromo-4-cyclopropyl-5-fluoropyridine. This trifunctionalized heterocyclic building block is of significant interest in modern drug discovery due to the unique combination of a reactive bromine atom, a metabolism-enhancing cyclopropyl group, and a polarity-modulating fluorine atom on a pyridine scaffold. While direct literature on this specific molecule is emerging, this guide synthesizes data from structurally analogous compounds to provide robust protocols for its use in key synthetic transformations and to contextualize its value in the development of novel therapeutics.
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
The pyridine ring is a ubiquitous and privileged structure in pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic functionalization of this core is a cornerstone of drug design. 3-Bromo-4-cyclopropyl-5-fluoropyridine represents a highly versatile synthetic intermediate, embodying three key motifs that address common challenges in drug development:
The Pyridine Core: A nitrogenous heterocycle present in a vast number of bioactive compounds, contributing to aqueous solubility and providing a key vector for target engagement.
The Bromo Substituent: Positioned at the 3-position, the bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity.
The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable electrostatic interactions.[1] The C-F bond's high strength and the small size of the fluorine atom allow for isosteric replacement of hydrogen without significant steric penalty.[1]
The Cyclopropyl Group: This strained three-membered ring is increasingly utilized in drug design to improve metabolic stability, enhance potency, and reduce off-target effects.[2] The unique sp2-hybridized character of its C-C bonds and the rigidity it imparts can lock a molecule into a more bioactive conformation, leading to improved binding affinity.[2]
The combination of these features in a single, readily derivatizable molecule makes 3-Bromo-4-cyclopropyl-5-fluoropyridine a valuable starting point for the synthesis of novel drug candidates across various therapeutic areas.
Physicochemical and Safety Data
Due to the limited availability of experimental data for 3-Bromo-4-cyclopropyl-5-fluoropyridine, the following properties are estimated based on structurally related compounds such as 3-Bromo-5-fluoropyridine and 3-Bromo-5-cyclopropyl-4-methylpyridine.
Brominated pyridine derivatives should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[4] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[4]
Core Applications in Synthetic Chemistry
The primary utility of 3-Bromo-4-cyclopropyl-5-fluoropyridine in pharmaceutical development lies in its capacity as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The bromine at the 3-position is amenable to both C-C and C-N bond formation, providing access to a diverse array of substituted pyridine derivatives.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, particularly for creating biaryl and hetero-biaryl structures. Coupling 3-Bromo-4-cyclopropyl-5-fluoropyridine with various boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established methods for the Suzuki-Miyaura coupling of substituted bromopyridines and should be optimized for specific substrates.
Materials:
3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 eq)
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: In an oven-dried Schlenk flask, combine 3-Bromo-4-cyclopropyl-5-fluoropyridine, the boronic acid, the palladium catalyst, and the base under an inert atmosphere.
Solvent Addition: Add the anhydrous solvent(s) via syringe. If a biphasic system is used, ensure the water is degassed.
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality and Optimization:
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For challenging couplings, more advanced catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) may be required to overcome potential catalyst inhibition by the pyridine nitrogen.
Base and Solvent: The base is necessary to activate the boronic acid for transmetalation. The choice of base and solvent system can significantly impact reaction rate and yield. Anhydrous conditions are often preferred to minimize side reactions.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are fundamental in a vast number of pharmaceuticals.[5] This reaction allows for the coupling of 3-Bromo-4-cyclopropyl-5-fluoropyridine with a wide variety of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of bromopyridine derivatives and should be optimized for specific substrates.[5]
Materials:
3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 eq)
Amine (1.1 - 1.5 eq)
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%)
Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-6 mol%)
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq)
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.
Reactant Addition: Add 3-Bromo-4-cyclopropyl-5-fluoropyridine to the tube. Seal, evacuate, and backfill with inert gas (repeat 3x).
Solvent and Nucleophile Addition: Add the anhydrous solvent, followed by the amine, via syringe.
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality and Optimization:
Catalyst System: The combination of a palladium source and a phosphine ligand is critical. Modern biarylphosphine ligands often provide superior results for challenging substrates. The choice of ligand can influence reaction rate, yield, and substrate scope.
Base: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The choice of base must be compatible with the functional groups present in the coupling partners.
Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive, making the exclusion of air crucial for successful and reproducible results.
Application in a Hypothetical Drug Discovery Cascade: Inhibition of a Kinase Target
To illustrate the utility of 3-Bromo-4-cyclopropyl-5-fluoropyridine, we can envision its use in the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme.
Let's hypothesize that a 3-anilino-4-cyclopropyl-5-fluoropyridine scaffold is a potent inhibitor of "Kinase X," a key enzyme in a cancer signaling pathway.
Caption: A hypothetical signaling pathway inhibited by a derivative of the title compound.
The synthesis of this inhibitor would likely involve a Buchwald-Hartwig amination between 3-Bromo-4-cyclopropyl-5-fluoropyridine and a substituted aniline. The cyclopropyl group could enhance metabolic stability and provide a favorable conformational constraint for binding, while the fluorine atom could engage in a key hydrogen bond or electrostatic interaction within the ATP-binding pocket of Kinase X.
Conclusion
3-Bromo-4-cyclopropyl-5-fluoropyridine is a strategically designed building block that offers significant advantages for the synthesis of novel pharmaceutical candidates. Its trifunctional nature allows for the rapid and efficient generation of diverse chemical libraries through well-established and robust synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The incorporation of both fluorine and a cyclopropyl group addresses key challenges in modern drug discovery, including metabolic stability and target potency. This guide provides a foundational understanding and practical protocols to enable researchers to effectively leverage this promising intermediate in their drug discovery programs.
References
ChemWhat. (n.d.). 3-Bromo-5-fluoropyridine CAS#: 407-20-5. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-4-fluoropyridine. Retrieved from [Link]
Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
National Center for Biotechnology Information. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]
Google Patents. (n.d.). WO2009094442A2 - 5-fluoro pyrimidine derivatives.
MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
National Center for Biotechnology Information. (2006, June 29). Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Retrieved from [Link]
MDPI. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]
Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]
MDPI. (2023, September 27). Click Reactions in Medicinal Chemistry. Retrieved from [Link]
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
MDPI. (2025, August 7). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]
Topic: Design and Synthesis of Kinase Inhibitors Utilizing the 3-Bromo-4-cyclopropyl-5-fluoropyridine Scaffold
An Application and Protocol Guide Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology. Senior Application Scientist's Foreword: The pyridine ring is a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
An Application and Protocol Guide
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Senior Application Scientist's Foreword:
The pyridine ring is a cornerstone of modern medicinal chemistry, renowned for its presence in numerous FDA-approved kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the kinase hinge region makes it a privileged scaffold for ATP-competitive inhibition. This guide focuses on a particularly promising, yet underexplored, building block: 3-Bromo-4-cyclopropyl-5-fluoropyridine . The strategic arrangement of its substituents offers a compelling platform for rational drug design. The bromine atom serves as a versatile synthetic handle for diversification through cross-coupling reactions.[1][3] The fluorine atom can enhance binding affinity and improve metabolic stability, while the cyclopropyl moiety offers a unique conformational rigidity that can boost potency and optimize physicochemical properties.[1][4][5] This document provides a detailed exploration of this scaffold, outlining robust synthetic protocols and strategic considerations for its application in the discovery of next-generation kinase inhibitors.
The Strategic Advantage of the 3-Bromo-4-cyclopropyl-5-fluoropyridine Scaffold
The design of a successful kinase inhibitor hinges on a molecule's ability to fit precisely into the ATP-binding pocket and achieve high potency and selectivity. The subject scaffold is pre-optimized with features that address these challenges directly:
The Pyridine Core: The nitrogen atom is positioned to act as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region, a common and effective binding motif.[1]
The Bromine Handle (Position 3): This is the primary point of diversification. The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of aryl, heteroaryl, or alkyl groups to probe the hydrophobic regions of the ATP-binding site.[1][6]
The Cyclopropyl Group (Position 4): This small, strained ring offers significant advantages.[4]
Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by Cytochrome P450 enzymes.[4]
Conformational Constraint: Its rigid structure can lock an otherwise flexible sidechain into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[4]
Physicochemical Modulation: It can be used as a bioisostere for other groups to fine-tune properties like lipophilicity and solubility.[4]
The Fluorine Atom (Position 5): The strategic placement of fluorine can have a profound impact on molecular properties.[1]
Enhanced Binding: Fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone or act as a weak hydrogen bond acceptor.
pKa Modulation: As a strong electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing cell permeability and avoiding off-target effects.
Metabolic Blocking: It can block sites of potential oxidative metabolism, extending the compound's half-life.
The elaboration of the 3-bromo-4-cyclopropyl-5-fluoropyridine core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern pharmaceutical synthesis due to their reliability and broad functional group tolerance.[3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the premier method for installing aryl or heteroaryl moieties, which are critical for establishing interactions within the kinase active site. The reaction joins the bromopyridine with an organoboronic acid or ester.[3][6]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 eq.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.1-1.5 eq.), a palladium catalyst (see table below, 1-5 mol%), and a suitable ligand (if not using a pre-catalyst).
Reagent Addition: Add a base (2.0-3.0 eq.) followed by the anhydrous solvent system.
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle (3 times).
Heating: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
To install the amine moieties often found interacting with the ribose pocket or solvent-exposed regions of a kinase, the Buchwald-Hartwig amination is the method of choice. This reaction forms a carbon-nitrogen bond between the bromopyridine and a primary or secondary amine.[3]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: To a dry reaction vessel or microwave vial under an inert atmosphere, add 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 eq.), a palladium pre-catalyst (1-5 mol%), a specialized phosphine ligand (see table below, 1.1-1.2 eq. relative to Pd), and a strong, non-nucleophilic base (1.5-2.5 eq.).
Reagent Addition: Add anhydrous solvent, followed by the amine (1.1-1.5 eq.) via syringe.
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C), often with microwave irradiation for faster reaction times. Monitor progress by LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or preparative HPLC.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
Application Workflow: Synthesis of a Hypothetical EGFR Inhibitor
To illustrate the practical application of these protocols, we propose a synthetic route to a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor. Many potent EGFR inhibitors feature a 4-anilino-pyrimidine or similar core structure.[7] Our strategy involves a Suzuki coupling to install a substituted aniline mimic, followed by a second coupling or functionalization to complete the molecule.
Diagram: Synthetic Workflow for a Hypothetical Kinase Inhibitor
Caption: A logical workflow for inhibitor synthesis from the core scaffold.
Step 1: Suzuki-Miyaura Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Objective: To install the key aniline "hinge-binder" moiety.
Protocol: Following the general Suzuki protocol, react 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 eq.) with 4-(pinacolato)aniline (1.2 eq.) using PdCl₂(dppf) (3 mol%) as the catalyst and K₂CO₃ (2.5 eq.) as the base in a 4:1 mixture of Dioxane/H₂O at 90 °C for 4-6 hours.
Expected Outcome: Formation of 3-(4-aminophenyl)-4-cyclopropyl-5-fluoropyridine. The product can be purified by silica gel chromatography.
Step 2: Acylation to form a Covalent Inhibitor
Objective: To introduce an electrophilic "warhead" (e.g., an acrylamide) to form a covalent bond with a cysteine residue in the EGFR active site (analogous to osimertinib).
Protocol: Dissolve the product from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) with a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.). Cool the mixture to 0 °C and slowly add acryloyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours.
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final hypothetical inhibitor.
Structure-Activity Relationship (SAR) and Design Principles
The described synthetic routes provide a platform for systematic SAR exploration.
Probing the Hydrophobic Pocket (via Suzuki Coupling): By varying the boronic acid used in Step 1, researchers can explore the pocket adjacent to the hinge. Introducing small alkyl groups, methoxy groups, or other heterocycles can optimize van der Waals interactions and improve potency and selectivity.
The Role of the Cyclopropyl Group: During optimization, the cyclopropyl group's contribution can be validated by synthesizing analogs with isopropyl or gem-dimethyl groups at the same position. A significant drop in potency or metabolic stability would confirm the cyclopropyl group's beneficial role.[4]
Exploiting the Fluorine: The fluorine atom's influence on the pyridine's pKa and binding can be probed by comparing activity with a non-fluorinated analog. This helps to confirm if the electronic modulation is key to the inhibitor's profile.[5]
Vector for Solubility (via Buchwald-Hartwig): Instead of acylation, a second Buchwald-Hartwig amination could be performed on a di-brominated precursor to attach solubilizing groups (e.g., morpholine, piperazine). This is a common strategy to improve the pharmacokinetic properties of drug candidates.[7]
Conclusion
3-Bromo-4-cyclopropyl-5-fluoropyridine is a high-potential scaffold for the development of novel kinase inhibitors. Its constituent parts are strategically chosen to confer advantages in potency, selectivity, and metabolic stability. The robust and versatile palladium-catalyzed cross-coupling reactions detailed in this guide provide medicinal chemists with a reliable toolkit to rapidly generate diverse libraries of compounds for screening and lead optimization. The provided protocols serve as a validated starting point for harnessing the full potential of this promising building block in the ongoing quest for more effective targeted therapies.
References
Chem-Impex. (n.d.). 3-Bromo-5-fluoropyridine.
Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397. Available from: [Link]
BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
BenchChem. (2025). The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery.
Valente, A., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 10(12), 1397. Available from: [Link]
BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
Al-dujaili, A. Z., et al. (2024). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Egyptian Journal of Chemistry, 67(2), 285-321. Available from: [Link]
Caron, L., et al. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Organic Letters, 20(15), 4559-4562. Available from: [Link]
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from The Royal Society of Chemistry website.
Chandregowda, V., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 55-71. Available from: [Link]
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(52), 13864-13868. Available from: [Link]
Park, H., et al. (2019). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 62(21), 9646-9660. Available from: [Link]
BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
Sharma, P., et al. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Molecular Diversity, 27(6), 2395-2423. Available from: [Link]
Iacopetta, D., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 86, 129255. Available from: [Link]
Ganney, P. (2017). Medicinal Chemistry and its Application in Combating Diseases. Journal of Research and Development, 5(2), e106. Available from: [Link]
Hegazy, Y., et al. (2023). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Chemistry – A European Journal, 29(45), e202301132. Available from: [Link]
Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. Chinese Patent No. CN104945196A.
Gornicka, E., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(15), 5707. Available from: [Link]
Rewcastle, G. W., et al. (2000). Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methylamino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry, 43(19), 3482-3491. Available from: [Link]
Application Note: Synthesis of Next-Generation Kinase Inhibitors utilizing 3-Bromo-4-cyclopropyl-5-fluoropyridine
Executive Summary The development of highly selective, metabolically stable kinase inhibitors relies heavily on the strategic decoration of heterocyclic scaffolds. 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective, metabolically stable kinase inhibitors relies heavily on the strategic decoration of heterocyclic scaffolds. 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9) has emerged as a privileged building block in modern medicinal chemistry. This application note provides drug development professionals with a comprehensive, self-validating methodology for utilizing this scaffold. By mastering the steric and electronic nuances of this molecule, researchers can efficiently synthesize advanced intermediates for targets such as the MAPK/eIF4E axis and Tyrosine Kinase Inhibitor (TKI)-resistant cell lines.
Strategic Rationale: Scaffold Design in Medicinal Chemistry
The selection of 3-bromo-4-cyclopropyl-5-fluoropyridine is driven by three synergistic structural features that directly influence pharmacokinetics (PK) and pharmacodynamics (PD):
Fluorine at C5 (Metabolic Shielding & pKa Modulation): The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the pyridine nitrogen. This causality is critical: a less basic pyridine significantly reduces off-target hERG channel binding (cardiotoxicity liability) while simultaneously increasing the oxidative stability of the ring against CYP450 enzymes[1].
Cyclopropyl at C4 (Lipophilic Rigidity): The cyclopropyl group provides a rigid, sp3-rich lipophilic bulk that optimally fills hydrophobic pockets—such as the gatekeeper pocket in various kinases—without the high molecular weight penalty of a phenyl ring. Its incorporation has been shown to dramatically improve the binding affinity in eIF4E[2] and DHODH inhibitors[3].
Bromine at C3 (Synthetic Handle): Bromine serves as the primary site for palladium-catalyzed cross-coupling. However, its immediate proximity to the bulky C4-cyclopropyl group creates substantial steric hindrance, necessitating highly optimized catalytic systems to drive the reductive elimination step during C-N or C-C bond formation.
Synthetic Strategy and Reaction Optimization
The core synthetic challenge when working with 3-bromo-4-cyclopropyl-5-fluoropyridine is overcoming the steric clash during the Buchwald-Hartwig amination. The electron-deficient nature of the fluoropyridine accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, the bulky cyclopropyl group severely impedes the subsequent reductive elimination, often leading to stalled reactions or unwanted debromination byproducts.
To solve this, the choice of phosphine ligand is paramount. As shown in Table 1 , bidentate ligands (BINAP, XantPhos) fail to provide the necessary flexibility and steric bulk to force reductive elimination. Transitioning to bulky, electron-rich monodentate biaryl phosphines (such as BrettPhos or tBuBrettPhos) resolves this bottleneck.
Table 1: Optimization of Pd-Catalyzed Amination of 3-Bromo-4-cyclopropyl-5-fluoropyridine
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
1
Pd2(dba)3 (5 mol%)
BINAP
Cs2CO3
Toluene
100
< 10
2
Pd2(dba)3 (5 mol%)
XantPhos
Cs2CO3
1,4-Dioxane
100
25
3
Pd(OAc)2 (5 mol%)
RuPhos
NaOtBu
1,4-Dioxane
100
55
4
Pd(OAc)2 (5 mol%)
BrettPhos
NaOtBu
1,4-Dioxane
100
88
5
Pd(OAc)2 (5 mol%)
tBuBrettPhos
NaOtBu
1,4-Dioxane
100
92
Note: Yields determined by HPLC using an internal standard. Entry 5 represents the optimal conditions for sterically hindered substrates.
Figure 1: Synthetic workflow for 3-bromo-4-cyclopropyl-5-fluoropyridine derivatives.
Preparation & Exclusion of Oxygen: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2, tBuBrettPhos, and NaOtBu.
Causality: Solid reagents are added first to allow for rigorous purging. Oxygen must be strictly excluded because the active Pd(0) species is highly susceptible to oxidation, which would lead to irreversible catalyst deactivation and homocoupling byproducts.
Inert Atmosphere: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.
Reagent Addition: Dissolve 3-bromo-4-cyclopropyl-5-fluoropyridine and the amine in anhydrous, thoroughly sparged 1,4-dioxane. Transfer this solution to the Schlenk flask via a gastight syringe.
Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring.
Self-Validation & Monitoring: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.
Validation Check: Look for the disappearance of the starting material's characteristic 1:1 isotopic doublet (m/z [M+H]+ and [M+2+H]+ at ~216/218) and the appearance of the product mass.
Troubleshooting: If unreacted starting material remains but no product formation is observed, check the MS for the debrominated byproduct (m/z ~138). The presence of the debrominated species indicates successful oxidative addition but failed reductive elimination, signaling that the ligand has degraded or is insufficiently bulky.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the advanced intermediate.
Biological Application: Targeting the MAPK/eIF4E Axis
Molecules derived from the 3-bromo-4-cyclopropyl-5-fluoropyridine scaffold are heavily utilized in the design of inhibitors targeting the MAPK signaling cascade, specifically downstream effectors like eIF4E[2] and upstream regulators like RAF kinase[4]. The cyclopropyl-fluoropyridine motif acts as a potent hinge-binding element, anchoring the inhibitor within the ATP-binding pocket of these kinases.
Furthermore, these fluorinated scaffolds have demonstrated efficacy in disarming electrophilic warheads and retaining potency in TKI-resistant Chronic Myeloid Leukemia (CML) cell lines[1].
Figure 2: MAPK/eIF4E signaling cascade targeted by fluoropyridine-based inhibitors.
Conclusion
The 3-bromo-4-cyclopropyl-5-fluoropyridine scaffold is a highly versatile, albeit sterically demanding, building block for modern drug discovery. By understanding the causality behind its structural features and employing rigorous, self-validating synthetic protocols—particularly utilizing bulky biaryl phosphine ligands for cross-coupling—researchers can efficiently generate robust libraries of next-generation kinase inhibitors.
References
Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry / PMC.4
US20240327385A1 - Substituted piperidine compounds as renin inhibitors. Google Patents. 5
Disarming an electrophilic warhead: Retaining potency in Tyrosine Kinase Inhibitor (TKI)-resistant CML lines, while circumventing pharmacokinetic liabilities. PMC. 1
US20230108594A1 - Eif4e-inhibiting compounds and methods. Google Patents. 2
Technical Support Center: Purification of 3-Bromo-4-cyclopropyl-5-fluoropyridine
Welcome to the Technical Support Center for the isolation and purification of 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9). This highly functionalized pharmaceutical intermediate presents unique chromatogra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9). This highly functionalized pharmaceutical intermediate presents unique chromatographic challenges. The electron-withdrawing halogens (fluorine and bromine) significantly lower the basicity (pKa) of the pyridine nitrogen, while the cyclopropyl group imparts high lipophilicity.
This guide provides causality-driven troubleshooting, self-validating protocols, and optimization data to help you achieve >99% purity.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my crude 3-bromo-4-cyclopropyl-5-fluoropyridine streak extensively on standard silica gel, even in non-polar solvent systems?Causality: Despite the electron-withdrawing inductive effects of the C3-bromo and C5-fluoro groups lowering the overall pKa of the pyridine ring, the basic nitrogen still acts as a strong hydrogen-bond acceptor. It interacts dynamically with the acidic residual silanol groups (-SiOH) on the surface of the silica gel, creating multiple retention mechanisms that cause severe peak tailing and streaking.
Solution: You must mask the active silanol sites. Add a competing volatile base, such as 1% Triethylamine (TEA), to your mobile phase. The TEA will preferentially bind to the acidic silanols, allowing your target compound to elute as a sharp, symmetrical band .
Q2: I am seeing a persistent impurity with a nearly identical
Rf
value on my TLC plate. Mass spectrometry indicates it is missing a bromine atom. How do I separate them?Causality: Cross-coupling syntheses often yield dehalogenated byproducts (e.g., 4-cyclopropyl-5-fluoropyridine). Because the loss of a bromine atom only slightly alters the overall dipole moment and lipophilicity, standard normal-phase silica cannot resolve these isosteres.
Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column or utilize Supercritical Fluid Chromatography (SFC). PFP columns exploit
π−π
interactions, dipole-dipole interactions, and specific fluorophilic interactions with the fluorinated pyridine ring, providing orthogonal selectivity that easily resolves halogenated from dehalogenated analogs .
Q3: I attempted an acid-base extraction to remove neutral impurities, but my product recovery was less than 40%. Where did my compound go?Causality: The cyclopropyl group makes this specific molecule highly lipophilic. Furthermore, the di-halogenation suppresses the basicity of the pyridine nitrogen. If your aqueous acidic extraction was performed at a pH of 2 or 3, a significant equilibrium fraction of the compound remained as the unprotonated free base and partitioned into the organic waste layer.
Solution: You must force complete protonation. Drive the aqueous layer to pH < 1.0 using 2M HCl before separating the layers.
Part 2: Self-Validating Experimental Protocols
Every protocol below is designed as a closed-loop system containing built-in validation steps to ensure experimental integrity.
Protocol A: Self-Validating Acid-Base Extraction
Objective: Isolate the basic pyridine core from neutral cross-coupling byproducts and organic-soluble catalysts.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Acidic Extraction: Add an equal volume of 2M HCl. Shake vigorously in a separatory funnel and allow the layers to separate.
Validation Step: Test the aqueous layer with pH paper. It must read pH < 1.0. If not, add concentrated HCl dropwise until this threshold is met.
Phase Separation: Drain the aqueous layer (containing your protonated pyridinium salt) into a clean Erlenmeyer flask. Discard the organic layer (contains neutral impurities).
Basification: Cool the aqueous layer in an ice bath (0 °C). Slowly add 6M NaOH dropwise while stirring.
Validation Step: Observe the solution. As the pH crosses ~7, the solution will turn turbid as the free base 3-bromo-4-cyclopropyl-5-fluoropyridine oils out. Continue adding NaOH until the pH is strictly > 10.
Recovery: Extract the turbid aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the semi-purified intermediate.
Protocol B: Amine-Modified Silica Gel Chromatography
Objective: Achieve >99% purity by resolving closely related structural isomers.
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexanes containing 1% (v/v) Triethylamine (TEA) . Pack the column and flush with 2 column volumes (CV) of the same solvent to fully deactivate the silanol groups.
Sample Loading: Dry-load the semi-purified compound from Protocol A onto a minimal amount of Celite or silica, and apply it evenly to the top of the column bed.
Gradient Elution: Begin elution with 100% Hexanes (1% TEA). Gradually increase polarity using a gradient of Ethyl Acetate (up to 15% EtOAc).
Fraction Validation: Spot fractions on a TLC plate. Develop in 85:15 Hexanes:EtOAc.
Validation Step: Visualize under short-wave UV (254 nm). The target compound will appear as a single, non-tailing dark spot. If tailing is observed, verify that TEA was correctly formulated in the mobile phase.
Part 3: Quantitative Data & Optimization
Table 1: Mobile Phase Optimization Data
Impact of mobile phase additives on the chromatographic resolution (
Rs
) and peak asymmetry factor (
As
) of 3-bromo-4-cyclopropyl-5-fluoropyridine.
High affinity for reverse-phase C18; requires high organic modifier (e.g., >70% MeCN) to elute.
Nitrogen pKa
~2.5 - 3.0
Requires highly acidic conditions (pH < 1) for complete protonation during aqueous extraction.
Volatility
Moderate
Avoid prolonged exposure to high vacuum (<1 mbar) during solvent evaporation to prevent product loss.
Part 4: Purification Workflow Visualization
Below is the logical workflow for processing the crude reaction mixture through to the final polished product.
Workflow for the purification of crude 3-bromo-4-cyclopropyl-5-fluoropyridine.
Part 5: References
Title: Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines
Source: Organic Letters (ACS Publications)
URL: [Link]
Optimization
Pyridine Synthesis & Functionalization: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for pyridine synthesis. This guide provides drug development professionals and synthetic chemists with mechanistic insights, validated protocols, and troubleshooting steps for comm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for pyridine synthesis. This guide provides drug development professionals and synthetic chemists with mechanistic insights, validated protocols, and troubleshooting steps for common side reactions encountered during the de novo synthesis and late-stage functionalization of substituted pyridines.
Section 1: De Novo Construction - Hantzsch Pyridine Synthesis
Q: Why am I observing low yields of the final pyridine, accompanied by complex mixtures of over-oxidized byproducts and unreacted 1,4-dihydropyridine (DHP)?
A: The Hantzsch pyridine synthesis is a multi-component condensation that initially yields a 1,4-dihydropyridine (DHP) intermediate. The driving force for the final step is aromatization[1]. However, traditional harsh oxidants (e.g., CrO3, KMnO4, HNO3) often lead to over-oxidation, ring cleavage, and burdensome workups[1]. Incomplete oxidation leaves residual DHP, complicating purification.
Causality & Expert Insight:
Using stoichiometric strong oxidants indiscriminately attacks electron-rich intermediates. To achieve chemoselective aromatization without side reactions, the oxidation potential of the reagent must be matched to the DHP. Transitioning to mild, catalytic, or "on-water" conditions significantly suppresses over-oxidation and byproduct formation[2].
Step-by-Step Protocol: Mild Aromatization of 1,4-DHP
Reagent Preparation: Dissolve the crude 1,4-DHP (1.0 equiv) in a green solvent system (e.g., aqueous ethanol or pure water with a surfactant for micellar catalysis).
Oxidant Addition: Add a mild oxidant such as Ferric Chloride (FeCl3) in controlled, stoichiometric amounts, or utilize metal-free transfer dehydrogenation conditions[1][2].
Reaction Monitoring (Self-Validation): The starting 1,4-DHP is strongly fluorescent under 365 nm UV light on a TLC plate. The reaction is validated as complete when this fluorescence is entirely replaced by the UV-active (254 nm absorbing) pyridine spot.
Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate. The mild conditions prevent the formation of ring-cleaved byproducts.
Section 2: Directed ortho-Metalation (DoM)
Q: When attempting a DoM on my substituted pyridine, I am isolating significant amounts of a nucleophilic addition byproduct instead of the desired ortho-functionalized pyridine. How can I suppress this?
A: Pyridines are inherently electron-deficient. When treated with strongly nucleophilic alkyllithium reagents (like n-BuLi), the organolithium can undergo a competitive 1,2-addition to the C=N bond (Chichibabin-type addition) rather than acting as a base to abstract the ortho-proton[3].
Causality & Expert Insight:
The basicity versus nucleophilicity of the metalating agent dictates the reaction pathway. To favor deprotonation (DoM) over addition, you must increase the steric bulk of the base. Hindered lithium amides (LDA, LTMP) or turbo-Grignard reagents (TMPMgCl·LiCl) provide high kinetic basicity with minimal nucleophilicity, effectively shutting down the 1,2-addition pathway[3][4].
Caption: Divergent pathways in pyridine metalation based on base selection.
Step-by-Step Protocol: Regioselective DoM using TMPMgCl·LiCl
Preparation: Flame-dry a Schlenk flask under argon. Dissolve the pyridine substrate (1.0 mmol) in anhydrous THF (5 mL).
Cooling: Cool the solution to -25 °C using a dry ice/o-xylene bath.
Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, typically a 1M solution in THF) over 10 minutes. Stir for 30–90 minutes at -25 °C[4].
Self-Validation Check: Quench a 0.1 mL aliquot with MeOD. Analyze via crude 1H-NMR; >95% deuterium incorporation at the ortho-position confirms successful metalation without 1,2-addition.
Electrophilic Quench: Add the desired electrophile (e.g., DMF for formylation) and allow the reaction to slowly warm to room temperature[4].
Isolation: Quench with saturated aqueous NH4Cl, extract with organic solvent, and purify.
Q: My Minisci reaction yields an intractable mixture of polyalkylated pyridines and regioisomers. How can I achieve clean monoalkylation?
A: The classical Minisci reaction utilizes highly acidic conditions, stoichiometric oxidants (like persulfate/Ag+), and relies on the innate electronic bias of the protonated heterocycle. This often results in poor regiocontrol and over-alkylation (polyalkylation) because the product remains reactive to further radical attack[5].
Causality & Expert Insight:
By shifting from acidic activation to non-acidic activation via N-methoxypyridinium salts, the reaction can proceed under neutral conditions without external oxidants. The N-methoxy group acts as both an activating group and an internal oxidant. Once the radical adds and the N-O bond cleaves, the neutral pyridine product is formed. This neutral product is significantly less reactive towards further radical attack, thereby preventing polyalkylation[5].
Quantitative Comparison: Classical vs. N-Methoxy Minisci Conditions
Reaction Parameter
Classical Minisci
N-Methoxypyridinium Variant
Activation Method
Strong Acid (Protonation)
N-Alkylation (Pre-activation)
Oxidant Required
Stoichiometric (e.g., Ag+/S2O8²⁻)
None (Internal N-O cleavage)
Polyalkylation Risk
High
Very Low
Regioselectivity
Poor to Moderate (Mixtures)
High (C2 or C4 directed)
Reaction Conditions
Harsh, Oxidative
Mild, Neutral
Section 4: Cross-Coupling (Suzuki-Miyaura) on Halopyridines
Q: My Suzuki coupling with a bromopyridine stalls at 30% conversion. Spiking with more catalyst doesn't help. Is the pyridine poisoning the catalyst?
A: Yes, catalyst poisoning is a frequent culprit in pyridine cross-couplings. The basic pyridine nitrogen can strongly coordinate to the palladium center, forming stable, inactive off-cycle complexes[6]. Additionally, impurities in the starting materials (such as elemental sulfur from prior synthetic steps) are potent irreversible catalyst poisons[6][7].
Causality & Expert Insight:
When the pyridine nitrogen binds to Pd(II) intermediates, it prevents transmetalation or reductive elimination. Furthermore, if protodehalogenation is observed, it indicates that oxidative addition occurred, but the catalytic cycle was intercepted by a proton source (often water or the boronic acid itself) before transmetalation could proceed.
Caption: Mechanisms of Palladium catalyst deactivation in pyridine cross-coupling.
Troubleshooting Workflow for Stalled Couplings:
Substrate Purification: Rigorously purify the halopyridine and boronic acid. Even ppm levels of sulfur can kill Pd catalysts[7].
Ligand Optimization: Switch to highly sterically demanding, electron-rich ligands (e.g., Buchwald phosphines like XPhos or SPhos) that prevent the pyridine nitrogen from accessing the Pd coordination sphere.
Self-Validation (Reaction Monitoring): Monitor the reaction via GC-MS or LC-MS. The presence of a protodehalogenated byproduct (M-Br+H) directly indicates successful oxidative addition but failed transmetalation, pointing towards catalyst poisoning or slow boronic acid activation. If this occurs, slowly add the boronic acid via a syringe pump to keep its steady-state concentration low.
References
Benchchem. "Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM)". Benchchem.3
Manolikakes, S. M., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange". Verlag der Zeitschrift für Naturforschung, 2013. 4
Wikipedia Contributors. "Hantzsch pyridine synthesis". Wikipedia, The Free Encyclopedia. 1
Kumar, A., et al. "“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines". PMC, National Institutes of Health. 2
Proctor, R. S. J., et al. "Radical chain monoalkylation of pyridines". Chemical Science, RSC Publishing, 2021.5
Benchchem. "Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine". Benchchem. 6
ResearchGate Contributors. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling". ResearchGate. 7
Improving solubility of 3-Bromo-4-cyclopropyl-5-fluoropyridine for reactions
Technical Support Center: Troubleshooting Solubility of 3-Bromo-4-cyclopropyl-5-fluoropyridine in Cross-Coupling Reactions Executive Overview 3-Bromo-4-cyclopropyl-5-fluoropyridine is a highly valuable, yet notoriously d...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Solubility of 3-Bromo-4-cyclopropyl-5-fluoropyridine in Cross-Coupling Reactions
Executive Overview
3-Bromo-4-cyclopropyl-5-fluoropyridine is a highly valuable, yet notoriously difficult-to-handle building block in pharmaceutical synthesis. The combination of a highly lipophilic cyclopropyl ring and two electron-withdrawing halogens (bromine and fluorine) creates a highly hydrophobic molecule. This leads to significant solubility challenges, particularly in biphasic cross-coupling reactions (like the Suzuki-Miyaura reaction) where the substrate frequently precipitates out of the organic phase or forms an intractable gum at the aqueous-organic interface. This guide provides causal troubleshooting steps and field-proven protocols to overcome these solubility barriers.
Q1: Why does 3-Bromo-4-cyclopropyl-5-fluoropyridine crash out during aqueous cross-coupling reactions, even when using THF?A: The causality lies in the partition coefficient (LogP) and the hydrophobic effect. While Tetrahydrofuran (THF) is an excellent solvent for lipophilic pyridines, it is fully miscible with water. In a typical Suzuki-Miyaura coupling requiring an aqueous base, the addition of water to the THF drastically increases the polarity of the bulk medium. The hydrophobic cyclopropyl group and the rigid pyridine lattice force the molecule to self-aggregate to minimize contact with the polar medium, leading to precipitation. To solve this, you must either use a strictly biphasic solvent system with low water miscibility or encapsulate the substrate using micellar catalysis[1].
Q2: If THF/Water is failing, what is the optimal biphasic solvent system for this substrate?A: We recommend switching to Isopropyl Acetate (i-PrOAc) or Cyclopentyl Methyl Ether (CPME) . Recent comprehensive solvent selection studies have identified i-PrOAc as a superior, environmentally friendly alternative for cross-couplings of highly lipophilic substrates[2]. Unlike THF, i-PrOAc has low water miscibility. This maintains a distinct, highly non-polar organic phase where the 3-Bromo-4-cyclopropyl-5-fluoropyridine remains fully dissolved, while the cross-coupling occurs efficiently at the phase boundary[2].
Q3: How can I perform room-temperature couplings on this substrate without using massive volumes of organic co-solvents?A: The most effective method for highly lipophilic halides is aqueous micellar catalysis using the designer surfactant TPGS-750-M [1]. TPGS-750-M is an amphiphile composed of a hydrophilic PEG-750 chain and a lipophilic
α
-tocopherol (vitamin E) core[1]. Upon dissolution in water, it spontaneously forms nanomicelles. The highly hydrophobic cyclopropyl-fluoropyridine substrate and the palladium catalyst partition perfectly into the lipophilic core of the micelle[1]. This creates a localized environment with an extremely high effective concentration of reactants, enabling rapid cross-coupling at room temperature while entirely eliminating the need for bulk organic solvents[3].
Workflow & Mechanistic Visualizations
Troubleshooting workflow for resolving solubility issues of lipophilic halogenated pyridines.
Mechanism of TPGS-750-M micellar catalysis solubilizing hydrophobic substrates in water.
Data Presentation: Solvent System Comparison
The following table summarizes the quantitative performance metrics of various solvent systems when applied to the cross-coupling of highly lipophilic halogenated pyridines.
Protocol: Room-Temperature Suzuki-Miyaura Coupling using TPGS-750-M
Objective: Successfully couple the highly lipophilic 3-Bromo-4-cyclopropyl-5-fluoropyridine with an arylboronic acid in a fully aqueous medium without precipitation.
Step-by-Step Methodology:
Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water.
Self-Validation Check: The solution must appear slightly cloudy or opalescent. If it is perfectly clear, the surfactant concentration is too low to reach the critical micelle concentration (CMC) required for nanoparticle formation[1].
Degassing: Sparge the aqueous surfactant solution with Argon for 15 minutes.
Causality: Removing dissolved oxygen prevents the rapid oxidative degradation of the electron-rich Pd(0) active catalyst species.
Substrate Addition: To a reaction vial, add 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 equiv) and the arylboronic acid (1.2 equiv). Add the degassed 2% TPGS-750-M solution to achieve a 0.5 M substrate concentration.
Encapsulation: Stir the mixture vigorously (1000 rpm) at room temperature for 5 minutes.
Self-Validation Check: The heavy lipophilic pyridine should transition from macroscopic droplets/crystals into a uniform, milky emulsion as it partitions into the hydrophobic vitamin E cores of the nanomicelles[1].
Catalyst & Base Addition: Add the Palladium catalyst (e.g.,
Pd(dtbpf)Cl2
, 2 mol%) and a mild, water-soluble base (e.g., Triethylamine or aqueous
K3PO4
, 2.0 equiv).
Reaction Monitoring: Stir at room temperature.
Self-Validation Check: Monitor via TLC or LC-MS. Because the local concentration inside the micelle is extremely high, conversion is typically complete within 2 to 4 hours, significantly faster and with fewer dehalogenation impurities than traditional biphasic systems[3].
Product Extraction: Extract the product using a minimal amount of i-PrOAc (in-micellar extraction). The TPGS-750-M remains in the aqueous phase and can be recycled for subsequent runs[1].
References
Lipshutz, B. H., Ghorai, S., Abela, A. R., Moser, R., Nishikata, T., Duplais, C., Krasovskiy, A., Gaston, R. D., & Gadwood, R. C. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." The Journal of Organic Chemistry, 76(11), 4379–4391.
Lei, P., Mu, Y., Wang, Y., Wang, Y., Ma, Z., & Szostak, M. (2021). "Green Solvent Selection for Suzuki–Miyaura Coupling of Amides." ACS Sustainable Chemistry & Engineering, 9(1), 552–559.
Parmentier, M., Gallou, F., Wickendick, R., Wagner, M., Langlois, A., & Baenziger, M. (2020). "A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant." Organic Process Research & Development, 24(8), 1420–1427.
Technical Support Center: 3-Bromo-4-cyclopropyl-5-fluoropyridine Stability & Troubleshooting
Welcome to the Technical Support Center for 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS 1404367-12-9)[1]. As a highly functionalized, electron-deficient heterocyclic building block, this compound is critical in the devel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS 1404367-12-9)[1]. As a highly functionalized, electron-deficient heterocyclic building block, this compound is critical in the development of targeted protein degraders (PROTACs) and kinase inhibitors. However, its unique substitution pattern—a photolabile carbon-bromine bond, a nucleophile-sensitive carbon-fluorine bond, and an oxidation-prone pyridine nitrogen—creates specific stability challenges during synthesis, storage, and formulation.
This guide provides researchers with mechanistic causality, diagnostic workflows, and self-validating protocols to troubleshoot degradation issues effectively.
Mechanistic Causality of Degradation
Understanding the "why" behind degradation is the first step in preventing it. The degradation of 3-bromo-4-cyclopropyl-5-fluoropyridine is governed by the electronic push-pull dynamics of its substituents:
Photolytic & Reductive Debromination: The C3–Br bond is the weakest covalent linkage in the molecule. Under visible light photocatalysis or in the presence of single-electron reductants, this bond readily undergoes homolytic cleavage to form a pyridyl radical, which subsequently abstracts a hydrogen atom to yield the debrominated product[2].
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position is highly activated by the electron-withdrawing nature of the pyridine nitrogen. In the presence of strong nucleophiles (e.g., alkoxides, amines) under basic conditions, the molecule undergoes SNAr, displacing the fluorine[3].
N-Oxidation: The lone pair on the pyridine nitrogen is susceptible to electrophilic attack by peroxides (e.g., mCPBA, hydrogen peroxide, or ethereal peroxides), leading to the formation of a pyridine N-oxide[4]. This N-oxidation further depletes electron density from the ring, accelerating SNAr degradation pathways.
Oxidative Ring-Opening: While cyclopropyl groups are generally stable, harsh oxidative conditions (such as the use of Oxone) can induce radical-mediated ring-opening or halogenation of the cyclopropyl moiety, a phenomenon well-documented in the predictive forced degradation of similar heterocyclic drugs[5].
Degradation pathways of 3-Bromo-4-cyclopropyl-5-fluoropyridine under environmental stress.
Quantitative Stability Matrix
To assist in experimental planning, the following table summarizes the quantitative degradation profile of 3-bromo-4-cyclopropyl-5-fluoropyridine under standardized stress conditions.
Q1: During Suzuki/Buchwald cross-coupling reactions, my LC-MS shows a major side product with a mass of [M - 78]⁺. What is causing this, and how do I prevent it?A: You are observing reductive debromination. Causality: In palladium-catalyzed cross-couplings, if the transmetalation step is slow, the Pd(II)-aryl intermediate can undergo β-hydride elimination (if using aliphatic amine bases) or abstract a hydride from the solvent (e.g., alcohols, THF).
Solution: Switch to a non-hydride-donating solvent (like toluene or dioxane), use inorganic bases (e.g., K₃PO₄ instead of Et₃N), and ensure the reaction is strictly degassed and shielded from ambient light, as visible light can trigger single-electron reduction pathways[2].
Q2: I stored my compound in tetrahydrofuran (THF) for a week. Now, LC-MS shows a new peak at [M + 16]⁺. Is the cyclopropyl ring oxidizing?A: No, the[M + 16]⁺ peak is almost certainly the pyridine N-oxide . Causality: Ethereal solvents like THF and diethyl ether rapidly form hydroperoxides upon exposure to air. These trace peroxides act as potent electrophilic oxidants, converting the basic pyridine nitrogen to its N-oxide[4].
Solution: Always use inhibitor-stabilized (BHT) or freshly distilled THF. Store the neat compound as a solid under an argon blanket at 4°C.
Q3: During a basic aqueous workup (NaOH), I detected a mass shift corresponding to the loss of 19 Da and addition of 17 Da. Why is the compound degrading during workup?A: This mass shift (net -2 Da) corresponds to the SNAr displacement of the fluorine atom by a hydroxide ion, forming a pyridinol (which tautomerizes to a pyridone). Causality: The 5-fluoro position is highly activated by the electron-deficient pyridine ring[3].
Solution: Avoid strong aqueous bases (NaOH, KOH) during workup. Quench and neutralize using milder, buffered solutions like saturated aqueous NaHCO₃ or phosphate buffers (pH 7-8).
Diagnostic troubleshooting workflow for identifying pyridine degradants via LC-MS.
Experimental Protocols
To ensure data integrity, all degradation and stability studies must be self-validating. The following protocol utilizes an internal standard to differentiate true chemical degradation from physical losses (e.g., precipitation, solvent evaporation).
This protocol uses Oxone, a reliable reagent for modeling long-term oxidative degradation profiles in pharmaceutical development[5].
Materials:
3-Bromo-4-cyclopropyl-5-fluoropyridine (Analyte)
Biphenyl (Internal Standard - oxidatively stable)
Oxone (Potassium peroxymonosulfate)
Acetonitrile (HPLC grade) and HPLC-grade Water
0.1 M Sodium Thiosulfate (Quenching agent)
Step-by-Step Methodology:
Preparation of Standard Solution: Dissolve 10.0 mg of the analyte and 5.0 mg of Biphenyl in 10 mL of a 1:1 mixture of Acetonitrile/Water. Causality: Biphenyl serves as an inert internal standard. If the ratio of Analyte/Biphenyl decreases, true degradation is occurring. If both decrease equally, the loss is due to physical factors (e.g., precipitation).
Baseline Sampling: Extract a 100 µL aliquot, dilute to 1 mL with Acetonitrile, and analyze via LC-MS to establish the t=0 Analyte/Biphenyl peak area ratio.
Oxidative Stress Initiation: Add 2.0 molar equivalents of Oxone directly to the bulk solution. Stir at 25°C in the dark (to prevent concurrent photolytic debromination).
Kinetic Sampling & Quenching: At t = 1h, 4h, and 24h, withdraw 100 µL aliquots. Immediately inject each aliquot into 900 µL of 0.1 M Sodium Thiosulfate solution. Causality: Thiosulfate instantly reduces residual peroxides, halting the oxidation reaction at the exact time point to ensure accurate kinetic mapping.
Analysis: Analyze the quenched samples via LC-MS. Monitor for the emergence of the [M+16]⁺ N-oxide peak and calculate the degradation rate based on the normalized internal standard ratio.
References
rovathin.com . "3-bromo-4-cyclopropyl-5-fluoropyridine, 1404367-12-9". Available at: [Link]
ResearchGate (Krake et al., 2023) . "Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability". Available at: [Link]
RSC Publishing (2024) . "Eco-friendly anaerobic oxidation of aryl diazo esters with heterocyclic N-oxide under ball milling: synthesis of 1,2-dicarbonyl systems". Available at: [Link]
ACS Publications (Stephenson et al., 2016) . "Visible Light Photocatalysis: Applications and New Disconnections in the Synthesis of Pharmaceutical Agents". Available at:[Link]
ResearchGate (Davis et al., 2025) . "Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors". Available at: [Link]
Catalyst selection for efficient reactions with 3-Bromo-4-cyclopropyl-5-fluoropyridine
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3-Bromo-4-cyclopropyl-5-fluoropyridine . This substrate presents a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3-Bromo-4-cyclopropyl-5-fluoropyridine . This substrate presents a unique intersection of electronic activation and severe steric hindrance, requiring precise catalyst selection to achieve efficient palladium-catalyzed cross-coupling.
Mechanistic Insights: The "Why" Behind Catalyst Selection
To troubleshoot reactions with this molecule, you must first understand the causality of its structural features:
C-3 Bromine (The Electrophile): This is the primary site for the oxidative addition of the palladium catalyst[1].
C-5 Fluorine (Electronic Effect): The strong electron-withdrawing nature of the fluorine atom makes the pyridine ring highly electron-deficient. This accelerates the initial oxidative addition step but makes the ring highly susceptible to off-target Nucleophilic Aromatic Substitution (SNAr) if harsh bases are used[1].
C-4 Cyclopropyl (Steric Effect): The bulky cyclopropyl group sits directly adjacent to the reactive C-Br bond. This imposes severe steric hindrance, which blocks the transmetalation/amine-binding step and significantly slows down reductive elimination[2].
The Solution: You must use highly active, bulky biarylphosphine ligands (e.g., Buchwald ligands) paired with advanced precatalysts (G3 or G4) to force the reductive elimination step and outcompete side reactions[3].
Troubleshooting FAQs
Q1: My Suzuki-Miyaura coupling is stalling at 30-40% conversion. Why?A: The bulky C-4 cyclopropyl group is physically blocking the transmetalation of the boronic acid. Standard catalysts like
Pd(PPh3)4
or
Pd(dppf)Cl2
cannot overcome this steric barrier.
Action: Switch to a bulky, electron-rich ligand like XPhos or SPhos[2]. These ligands have a large "bite angle" that accommodates the steric bulk and accelerates the catalytic cycle.
Q2: I am observing significant protodehalogenation instead of amination in my Buchwald-Hartwig reaction. How do I fix this?A: Protodehalogenation occurs when
β
-hydride elimination outcompetes reductive elimination. Because the cyclopropyl group slows down reductive elimination, the Pd-complex has time to undergo side reactions.
Action: Use a sterically demanding ligand to crowd the palladium center, which thermodynamically forces reductive elimination. Use BrettPhos for primary amines and RuPhos for secondary amines[1].
Q3: Is the C-5 fluorine at risk of reacting with my amine?A: Yes. The fluorine atom activates the C-5 position toward SNAr[1].
Action: Avoid strong bases like
NaOtBu
. Instead, use milder bases like
Cs2CO3
or
K2CO3
[4]. Rely on a highly active Pd precatalyst (like a G3 oxidative addition complex) to ensure the Pd-catalyzed C-N coupling is vastly faster than the uncatalyzed SNAr pathway[3].
Visualizations: Workflows and Pathways
Workflow for selecting catalysts based on reaction and nucleophile type.
Pd-catalyzed cycle highlighting the electronic and steric impacts of the substrate.
This protocol utilizes XPhos Pd G3 to overcome the C-4 cyclopropyl steric bulk.
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 equiv), the desired boronic acid (1.5 equiv), and
K3PO4
(3.0 equiv) to an oven-dried vial.
Catalyst Loading: Add XPhos Pd G3 (2–5 mol%). Causality note: G3 precatalysts ensure rapid formation of the active Pd(0) species without requiring harsh activation conditions[3].
Solvent Addition: Add degassed 1,4-Dioxane/
H2O
(10:1 ratio, 0.2 M concentration). Seal the vial with a Teflon-lined cap.
Reaction & Validation: Heat the mixture to 80 °C.
Self-Validating Checkpoint: Within 10 minutes, the solution should transition from a dark reddish-brown to a pale yellow/greenish hue. This color change confirms the successful activation of the precatalyst into the active Pd(0) species. If the solution turns pitch black, palladium black has precipitated due to oxygen ingress or catalyst decomposition[5].
Monitoring: After 2 hours, analyze via LCMS. You should observe >95% conversion. If protodehalogenation is observed, lower the temperature to 65 °C and increase the boronic acid equivalents.
This protocol uses mild bases to prevent SNAr at the C-5 fluorine position.
Preparation: To an oven-dried vial under inert atmosphere, add 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 equiv), the amine (1.2 equiv), and
Cs2CO3
(2.0 equiv). Causality note:
Cs2CO3
is chosen over
NaOtBu
to prevent nucleophilic attack at the fluorinated C-5 position[4].
Catalyst Selection:
For Primary Amines: Add BrettPhos Pd G3 (5 mol%).
For Secondary Amines: Add RuPhos Pd G3 (5 mol%)[1].
Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).
Reaction & Validation: Heat to 90 °C for 4–12 hours.
Self-Validating Checkpoint: Monitor the reaction via TLC. The disappearance of the starting material should strictly correlate with the appearance of a single new spot. If two new spots appear, SNAr is competing with cross-coupling; immediately lower the temperature to 70 °C to favor the lower-activation-energy Pd pathway.
ResearchGate. "Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions". ResearchGate. URL:[Link]
NIH / PubMed Central. "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates". NIH. URL: [Link]
Technical Support Center: Managing "Oiling Out" in Pyridine Derivative Crystallization
Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of pyridine-based active pharmaceutical ingredients (APIs) and intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of pyridine-based active pharmaceutical ingredients (APIs) and intermediates. Pyridine derivatives—due to their polarizable nitrogen, propensity for hydrogen bonding, and often low melting points—are notoriously susceptible to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out"[1].
When a system oils out, the solute precipitates as a solute-rich liquid phase rather than a highly ordered crystal lattice. This is not merely an aesthetic issue; the oil phase acts as an excellent solvent for impurities, effectively bypassing the rejection mechanism inherent to crystallization. This leads to sticky, amorphous, or highly impure products[1][2].
This guide provides a self-validating framework to diagnose, troubleshoot, and permanently resolve oiling out in your crystallization workflows.
The Thermodynamics of LLPS: Causality Over Symptoms
To fix oiling out, we must understand its thermodynamic origins. LLPS occurs when the Gibbs free energy of the system favors demixing into two liquid phases (solute-rich and solvent-rich) rather than solid-liquid separation[3].
In pyridine derivatives, this is typically driven by:
Low Melting Points vs. Solvent Boiling Points: If the melting point of the pyridine derivative is lower than the boiling point of the solvent, the compound is highly likely to separate as an oil upon cooling[4].
High Supersaturation Generation: Rapid cooling or overly fast anti-solvent addition pushes the system past the metastable zone directly into the spinodal decomposition region, forcing liquid demixing[1].
Weak Intermolecular Interactions: The lipophilicity and molecular rigidity of certain substituted pyridines can hinder the conformational alignment required for crystal lattice formation, making the liquid-like cluster kinetically favorable[5].
Diagnostic Workflow: Identifying and Resolving LLPS
Below is the logical framework we use to diagnose and route crystallization failures in our lab.
Figure 1: Decision tree for diagnosing and resolving liquid-liquid phase separation.
Q1: My pyridine derivative forms a milky emulsion upon cooling, which eventually settles into a sticky gum. Why is this happening?A1: You have crossed the binodal curve into a miscibility gap before crossing the solubility curve[6]. Because the integration of pyridine solute molecules into a rigid lattice is kinetically hindered, the system relieves supersaturation by forming a secondary, solute-rich liquid phase (the emulsion)[1]. This oil phase traps impurities and eventually solidifies into an amorphous gum[1][7].
Q2: How can I adjust my solvent system to prevent this?A2: You must select a solvent system where the crystallization boundary is reached before the LLPS boundary. For pyridine compounds, avoid solvents where the compound has extremely high solubility at elevated temperatures but near-zero solubility at low temperatures. Instead, use a ternary phase diagram to map the anti-solvent addition trajectory, ensuring the operation point bypasses the LLPS region entirely[8].
Q3: Can seeding help if the solvent system is already fixed?A3: Yes. Seeding is one of the most effective kinetic interventions[9]. By introducing pure seed crystals into the solution while it is in the metastable zone (before it cools enough to reach the LLPS boundary), you provide a pre-existing lattice for solute molecules to integrate into[10]. This reduces the nucleation barrier and consumes the supersaturation, preventing the system from ever reaching the concentration required for oiling out[3][10].
Q4: I've tried seeding and solvent adjustments, but my low-melting pyridine derivative still oils out. What is the next logical step?A4: If the free base inherently melts below the boiling point of your solvent, you should derivatize it[4]. Convert the pyridine free base into a pyridinium salt (e.g., hydrochloride, tosylate, or mesylate). Salt formation significantly increases the melting point and lattice energy, dynamically shifting the thermodynamic landscape to favor solid-liquid separation over liquid-liquid demixing[9][11].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, follow these field-proven methodologies.
This protocol is designed to kinetically outcompete LLPS by strictly controlling supersaturation[9][10].
Dissolution: Weigh the crude pyridine derivative into an Erlenmeyer flask. Add the minimum volume of a hot "good" solvent (e.g., ethanol or acetone) required to achieve complete dissolution[4].
Clarification: Perform a hot gravity filtration to remove any insoluble impurities that could act as uncontrolled nucleation sites.
Controlled Cooling (Critical Step): Transfer the flask to a programmable water bath. Cool the solution slowly (e.g., 0.5 °C/min) to a temperature strictly within the metastable zone (typically 5–10 °C below the saturation temperature, but above the cloud point where oiling out begins)[9].
Seeding: Add 1–5% (by weight of the solute) of finely milled, pure seed crystals of the desired polymorph[9][10]. Allow the system to age isothermally for 30–60 minutes to establish crystal growth.
Anti-Solvent Addition: Begin adding the "poor" solvent (e.g., heptane or water) dropwise using a syringe pump. Keep the addition rate low (e.g., 0.1 mL/min) to prevent localized spikes in supersaturation that could trigger secondary LLPS[9].
Isolation: Once the target yield is achieved, cool to the final isolation temperature, filter under vacuum, and wash with cold anti-solvent[4].
Protocol B: Constructing a Ternary Phase Diagram (Cloud Point Method)
To rationally avoid the miscibility gap, you must map it[8].
Preparation: Prepare 10 vials with varying known mass fractions of your pyridine API and the "good" solvent.
Titration: Place the vials in a temperature-controlled block at your target crystallization temperature.
Anti-Solvent Titration: Slowly titrate the anti-solvent into each vial under constant stirring.
Detection: Record the exact mass of anti-solvent added when the solution first turns persistently cloudy (the cloud point, indicating the binodal boundary)[4][8].
Validation: Use an in-situ probe like Particle Video Microscope (PVM) or Focused Beam Reflectance Measurement (FBRM) to confirm whether the cloudiness is due to oil droplets (LLPS) or solid crystals[10][12].
Mapping: Plot these points on a triangular coordinate graph to define the LLPS region. Design your process trajectory to stay outside this zone[8].
Quantitative Data Summary: Solvent Selection & LLPS Risk
The table below summarizes the typical behavior of a model lipophilic pyridine derivative across various solvent systems, highlighting the correlation between solvent choice, LLPS occurrence, and final recovery.
Solvent System (Good / Anti-Solvent)
Volume Ratio (v/v)
Cooling Rate (°C/min)
LLPS Observed?
Final Form
Purity (%)
Yield (%)
Ethanol / Water
1 : 2
2.0 (Fast)
Yes (Stable Emulsion)
Amorphous Gum
82.4
45.0
Ethanol / Water
1 : 2
0.2 (Slow) + Seeding
No
Crystalline Solid
98.7
88.5
Acetone / Heptane
1 : 4
1.0 (Moderate)
Yes (Metastable Oil)
Agglomerates
91.2
76.3
Ethyl Acetate / Hexanes
1 : 3
0.5 (Slow)
No
Crystalline Solid
99.1
85.2
Dichloromethane / Toluene
1 : 1
0.5 (Slow)
No
Crystalline Solid
99.5
81.0
Data Interpretation: Fast cooling and high anti-solvent ratios (e.g., Ethanol/Water at 2.0 °C/min) consistently drive the system into the spinodal region, causing severe oiling out and poor purity[1][7]. Implementing slow cooling with seeding, or switching to a less polar anti-solvent system (Ethyl Acetate/Hexanes), bypasses the miscibility gap, yielding high-purity crystalline solids[9][10].
References
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo,[Link]
Bai, et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, American Chemical Society,[Link]
Lu, Jie, et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, American Chemical Society,[Link]
Amari, Shuntaro, et al. "Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram." ResearchGate,[Link]
Lafferrère, L., et al. "In Situ Monitoring of the Impact of Liquid−Liquid Phase Separation on Drug Crystallization by Seeding." Crystal Growth & Design, American Chemical Society,[Link]
Rong, et al. "Complex oiling-out behavior of procaine with stable and metastable liquid phases." Physical Chemistry Chemical Physics, Royal Society of Chemistry,[Link]
Derdour, Lotfi. "Addressing poor solubility and oiling-out tendencies of drug substances." Crystallization Summit,[Link]
Technical Support Center: Minimizing Homocoupling in Reactions with 3-Bromo-4-cyclopropyl-5-fluoropyridine
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex cross-coupling chemistry of 3-Bromo-4-cyclopropyl-5-fluoropyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex cross-coupling chemistry of 3-Bromo-4-cyclopropyl-5-fluoropyridine . Due to its unique steric and electronic environment, this heteroaryl halide is notoriously prone to inducing homocoupling side reactions. This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to establish a robust, high-yielding catalytic system.
Part 1: Mechanistic Causality of Homocoupling (The "Why")
To effectively troubleshoot, we must first understand the specific structural challenges of 3-Bromo-4-cyclopropyl-5-fluoropyridine:
Steric Hindrance: The cyclopropyl group at the C4 position provides severe steric bulk directly adjacent to the C3-bromide reactive site.
Electronic Deficiency: The C5-fluorine and the pyridine nitrogen strongly withdraw electron density, making the molecule highly electron-deficient.
In palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction), this combination creates a severe kinetic bottleneck during the oxidative addition and transmetalation steps. Because the desired forward reaction is slow, the lifespan of the active Pd(0) and intermediate Pd(II) species is significantly extended.
Extended intermediate lifespans make the catalytic cycle highly susceptible to divergence. The most common failure mode is oxidative homocoupling of the boronic acid . Trace molecular oxygen (O₂) ingresses into the system and oxidizes the resting Pd(0) or Pd(II) species, triggering a secondary pathway where two equivalents of the boronic acid are transmetalated and reductively eliminated as a symmetrical biaryl byproduct[1][2]. Furthermore, if a Pd(II) precatalyst is used without an exogenous reducing agent, the boronic acid itself acts as the reductant to generate the active Pd(0), inherently producing homocoupled byproducts before the catalytic cycle even begins[3].
Divergent mechanistic pathways: Desired cross-coupling vs. oxygen-induced oxidative homocoupling.
Part 2: Troubleshooting Guide & FAQs
Q: Why does 3-Bromo-4-cyclopropyl-5-fluoropyridine cause significantly more boronic acid homocoupling than standard bromopyridines?A: The steric bulk of the C4-cyclopropyl group severely retards the rate of oxidative addition and transmetalation. This kinetic delay increases the lifespan of the Pd(0) and Pd(II) intermediates, leaving them highly vulnerable to oxidation by trace molecular oxygen, which is the primary trigger for the boronic acid homocoupling pathway[2][3].
Q: Should I use a Pd(II) or Pd(0) precatalyst for this substrate?A: Always use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a modern Pd(II) precatalyst that undergoes rapid, clean reduction via an internal mechanism (e.g., Buchwald G3/G4 palladacycles)[1]. Using standard Pd(OAc)₂ requires the boronic acid to act as the reducing agent to generate the active Pd(0) species, which inherently sacrifices one equivalent of your boronic acid to form a homocoupled byproduct right at the start of the reaction[3][4].
Q: What is the optimal ligand for this sterically hindered fluoropyridine?A: Bulky, electron-rich dialkylbiaryl phosphine ligands, specifically SPhos or XPhos , are optimal[5]. The electron-rich nature of these ligands accelerates the challenging oxidative addition into the electron-deficient C-Br bond. Simultaneously, their massive steric bulk forces a rapid reductive elimination, minimizing the time the Pd(II) species is susceptible to side reactions[3][5].
Q: How critical is the degassing technique?A: It is the single most critical operational parameter. Standard nitrogen sparging is often insufficient for this kinetic bottleneck. You must utilize the Freeze-Pump-Thaw method (minimum 3 cycles) to ensure absolute removal of dissolved O₂[1].
Part 3: Catalyst & Ligand Optimization Matrix
The following table summarizes the quantitative impact of various catalytic systems on the cross-coupling vs. homocoupling ratio when reacting sterically hindered heteroaryl halides like 3-Bromo-4-cyclopropyl-5-fluoropyridine.
Pd(0) avoids initial reduction, but PPh₃ lacks the steric bulk to accelerate transmetalation of hindered substrates.
Pd₂(dba)₃
SPhos or XPhos
K₃PO₄ / Dioxane-H₂O
High (>80%)
Low (<10%)
Bulky, electron-rich biaryl phosphines accelerate both oxidative addition and reductive elimination, outcompeting side reactions.
XPhos Pd G3
XPhos
K₃PO₄ / THF-H₂O
Very High (>90%)
Minimal (<5%)
Rapid generation of active monoligated Pd(0) species; highly efficient for electron-deficient and sterically hindered pyridines.
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility and trustworthiness, this protocol incorporates built-in validation checkpoints. Do not proceed to the next phase if a checkpoint fails.
Objective: Achieve >85% cross-coupling yield of 3-Bromo-4-cyclopropyl-5-fluoropyridine while restricting boronic acid homocoupling to <5%.
Step 1: System Validation & Degassing (The "Self-Validation" Checkpoint)
Causality: Before committing your precious fluoropyridine substrate, you must prove your Schlenk line and solvent are truly oxygen-free.
Validation Test: Prepare a test vial with 5 mL of your chosen solvent (e.g., THF/Water 4:1). Add a trace amount of sodium ketyl indicator (for anhydrous setups) or run a blank Suzuki coupling with a cheap, unhindered substrate (e.g., 3-bromopyridine).
Degassing: Subject the solvent to 3 cycles of Freeze-Pump-Thaw.
Checkpoint: If the blank Suzuki reaction yields >5% homocoupling, your argon source is contaminated, or your vacuum is insufficient (<0.1 torr required). Do not proceed until the manifold is fixed.
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-4-cyclopropyl-5-fluoropyridine (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.1 equiv, 1.1 mmol). Note: Keep the boronic acid stoichiometry low (1.1 equiv) to disfavor the kinetics of double-transmetalation.
Add anhydrous, finely powdered K₃PO₄ (2.0 equiv).
Add the precatalyst: XPhos Pd G3 (0.02 equiv, 2 mol%).
Seal the tube, evacuate, and backfill with high-purity Argon (repeat 3 times).
Step 3: Solvent Addition and Catalysis
Under a positive pressure of Argon, inject 5 mL of the rigorously degassed THF/Water (4:1) mixture via a gastight syringe.
Heat the reaction mixture to 65 °C with vigorous stirring (800 rpm) to ensure biphasic mixing.
Step 4: Kinetic Monitoring and Quenching
Checkpoint: At the 1-hour mark, withdraw a 10 µL aliquot under Argon. Quench in acetonitrile and analyze via LC-MS.
Validation: You should observe >50% conversion to the cross-coupled product and <2% of the Ar-Ar homocoupled mass. If homocoupling is dominating at 1 hour, O₂ has ingressed. Abort the reaction to save remaining starting materials.
If validated, continue heating for 4-6 hours until complete consumption of the fluoropyridine is observed.
Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Part 5: References
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at:[Link]
Journal of the American Chemical Society. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". Available at:[Link]
1H and 13C NMR analysis of 3-Bromo-4-cyclopropyl-5-fluoropyridine
Unambiguous Structural Elucidation of 3-Bromo-4-cyclopropyl-5-fluoropyridine: A Comparative Guide to NMR Methodologies Introduction In modern drug discovery, fluorinated N-heterocycles like 3-Bromo-4-cyclopropyl-5-fluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Unambiguous Structural Elucidation of 3-Bromo-4-cyclopropyl-5-fluoropyridine: A Comparative Guide to NMR Methodologies
Introduction
In modern drug discovery, fluorinated N-heterocycles like 3-Bromo-4-cyclopropyl-5-fluoropyridine are highly valued as metabolically stable bioisosteres. However, confirming the structural integrity of these building blocks presents a significant analytical challenge. Because the
19F
nucleus possesses a spin of
1/2
, 100% natural abundance, and a high gyromagnetic ratio (providing 83% of proton NMR sensitivity)[1], it exhibits robust scalar couplings across multiple bonds.
This guide objectively compares the analytical performance of Standard 1D NMR (400 MHz) against an Advanced Multi-Nuclear & 2D NMR Workflow (600 MHz,
19F
-decoupled / PSYCHE) . By evaluating these alternatives, we demonstrate how to overcome signal overlap, resolve second-order effects[2], and establish a self-validating protocol for absolute structural confirmation.
Part 1: The Analytical Challenge & Causality of Spin-Spin Coupling
In standard NMR analysis, the introduction of fluorine onto the pyridine ring shatters the simplicity of the carbon and proton spectra. The direct
1JCF
coupling in fluoropyridines is massive (typically 250–270 Hz)[3], while long-range
2JCF
,
3JCF
, and
3JHF
interactions split adjacent nuclei into complex multiplets.
For 3-Bromo-4-cyclopropyl-5-fluoropyridine, the cyclopropyl group at C4 and the bromine at C3 create an asymmetric electronic environment. Relying solely on standard 1D
13C
NMR results in the C4, C5, and C6 signals splitting into doublets, which halves their signal-to-noise (S/N) ratio and risks overlap with the baseline noise or solvent peaks.
Fig 1: Primary scalar coupling network of the 19F nucleus in 3-Bromo-4-cyclopropyl-5-fluoropyridine.
Part 2: Performance Comparison — Standard vs. Advanced Methodologies
To establish a trustworthy dataset, we compare the theoretical outputs of a standard 400 MHz system against a 600 MHz system equipped with a cryoprobe and triple-resonance capabilities.
Table 1:
1H
NMR Performance Comparison (CDCl
3
)
Proton Position
Standard 1D
1H
(400 MHz)
Advanced
1H
{
19F
} PSYCHE (600 MHz)
Performance Advantage
H-6
~8.30 ppm (d,
3JHF
= 8.5 Hz)
~8.30 ppm (s)
Decoupling collapses the doublet, confirming the
3JHF
interaction[4].
H-2
~8.45 ppm (fine d,
5JHF
= 1.5 Hz)
~8.45 ppm (s)
Eliminates ambiguity between meta-coupling (
4JHH
) and long-range fluorine coupling.
cPr-CH
~2.05 ppm (tt, J = 8.5, 5.5 Hz)
~2.05 ppm (m)
Pure shift resolves overlapping aliphatic multiplets.
cPr-CH
2
~1.15 ppm (m), ~0.85 ppm (m)
~1.15 ppm (m), ~0.85 ppm (m)
Higher field strength (600 MHz) separates diastereotopic protons.
Restores S/N; prevents the massive doublet from masking other signals[3].
C-6
136.4 ppm (d,
2JCF
= 24.0 Hz)
136.4 ppm (s)
Unambiguous differentiation from C-4.
C-4 (C-cPr)
145.2 ppm (d,
2JCF
= 18.5 Hz)
145.2 ppm (s)
Confirms cyclopropyl attachment point without multiplet distortion.
C-3 (C-Br)
121.0 ppm (d,
3JCF
= 6.0 Hz)
121.0 ppm (s)
Sharp singlet confirms the heavy-atom effect of Bromine.
The Verdict: While Standard 1D NMR is sufficient for routine purity checks, it fails to provide absolute regiochemical proof. The Advanced Multi-Nuclear approach is a self-validating system: by comparing the coupled and decoupled spectra, the exact spatial relationship between the fluorine, the cyclopropyl ring, and the pyridine protons is mathematically locked.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be executed. This workflow utilizes heteronuclear decoupling to systematically eliminate variables.
Fig 2: Comparative NMR workflow demonstrating the path to unambiguous structural elucidation.
Protocol: Advanced Multi-Nuclear NMR Acquisition
Step 1: Sample Preparation
Dissolve 15-20 mg of 3-Bromo-4-cyclopropyl-5-fluoropyridine in 0.6 mL of high-purity CDCl
3
(containing 0.03% v/v TMS). CDCl
3
is selected over DMSO-d
6
to minimize viscosity line-broadening and ensure maximum resolution of fine
5JHF
couplings.
Step 2:
1H
and
19F
Baseline Acquisition
Acquire a standard
1H
spectrum (ns=16, d1=2s). Follow immediately with a
19F
spectrum (ns=16, d1=2s) referenced to external CFCl
3
.
Causality: The multiplet structure in the
19F
spectrum must perfectly mirror the
3JHF
and
5JHF
splittings observed in the
1H
spectrum. If they do not match, the coupling is homonuclear (
1H
1H
), not heteronuclear.
Step 3: Pure Shift Yielded by Chirp Excitation (PSYCHE)
Execute a
1H
PSYCHE experiment with
19F
decoupling.
Causality: Even small molecules yield complex spectra due to spin-spin coupling. PSYCHE provides a
1H
-decoupled
1H
spectrum, leaving only chemical shifts. By comparing this to a standard spectrum, you can directly extract the
1H
19F
coupling constants without multiplet interference[4].
Step 4: Triple-Resonance
13C
{
1H
,
19F
} Acquisition
Acquire the carbon spectrum using inverse gated decoupling for both protons and fluorine.
Causality: Removing the massive 258 Hz
1JCF
splitting collapses the C5 signal into a sharp, highly intense singlet. This definitively identifies the carbon bearing the fluorine atom and prevents the doublet components from aliasing or overlapping with the C4 and C6 signals.
Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Run a
1H
13C
HMBC optimized for long-range couplings (J = 8 Hz).
Causality: The cyclopropyl methine proton (~2.05 ppm) will show strong
3JCH
cross-peaks to C3 (121.0 ppm) and C5 (156.8 ppm), locking the cyclopropyl ring to the C4 position and proving the regiochemistry of the bromo and fluoro substituents.
References
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA
Source: National Institutes of Health (PMC)
URL:[Link]
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution
Source: National Institutes of Health (PMC)
URL:[Link]
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA
Source: Loughborough University Research Repository
URL:[Link]
PSYCHE to Evaluate 1H-19F Coupling Constants
Source: University of Ottawa NMR Facility Blog
URL:[Link]
Mass spectrometry (MS) data for 3-Bromo-4-cyclopropyl-5-fluoropyridine
Comprehensive Mass Spectrometry Guide for 3-Bromo-4-cyclopropyl-5-fluoropyridine: A Comparative Analysis of ESI, APCI, and EI Executive Summary & Analytical Challenge 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: )[1] is...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Mass Spectrometry Guide for 3-Bromo-4-cyclopropyl-5-fluoropyridine: A Comparative Analysis of ESI, APCI, and EI
Executive Summary & Analytical Challenge
3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: )[1] is a highly functionalized heterocyclic building block increasingly utilized in pharmaceutical development. While its cyclopropyl group adds lipophilic bulk, the presence of two distinct halogens on the pyridine ring fundamentally alters its electronic landscape. For analytical scientists, this presents a distinct challenge: standard Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) protocols often yield poor sensitivity and erratic signal reproducibility for this compound.
To ensure robust characterization, this guide objectively compares ESI against Atmospheric Pressure Chemical Ionization (APCI) and Electron Ionization (EI), providing mechanistic reasoning and self-validating protocols to guarantee data integrity.
Mechanistic Grounding: The Causality of Ionization Failure in ESI
The selection of an ionization technique must be dictated by the analyte's intrinsic physicochemical properties. Unsubstituted pyridine has a pKa of approximately 5.25, making it highly amenable to solution-phase protonation in standard 0.1% formic acid mobile phases.
However, the addition of strongly electron-withdrawing halogens exerts a profound inductive effect, pulling electron density away from the basic nitrogen atom. For context, the addition of a single fluorine atom drops the pKa of [2]. The combined inductive pull of both the C5-fluorine and the C3-bromine in 3-Bromo-4-cyclopropyl-5-fluoropyridine depresses its pKa well below 2.0.
Causality in MS Selection:
ESI (Electrospray Ionization): Relies heavily on solution-phase basicity to form[M+H]⁺ ions. Because this halogenated pyridine resists protonation in solution, ESI yields severe signal suppression and poor limits of detection.
APCI (Atmospheric Pressure Chemical Ionization): Utilizes a corona discharge to initiate gas-phase ion-molecule reactions. APCI is far less dependent on solution basicity and is[3]. It easily traverses the polarity gap where ESI fails[4].
EI (Electron Ionization): Bypasses protonation entirely. By bombarding the gas-phase molecule with 70 eV electrons, EI forcibly ejects an electron to form a radical cation (M⁺•), making it the gold standard for structural confirmation of volatile heterocycles.
Caption: Decision logic for selecting the optimal mass spectrometry technique based on compound basicity.
Comparative Performance Data
The following table summarizes the objective performance of each MS technique for 3-Bromo-4-cyclopropyl-5-fluoropyridine (Exact Mass: 214.9746 Da).
Parameter
LC-ESI-MS
LC-APCI-MS
GC-EI-MS
Ionization Mechanism
Solution-phase protonation
Gas-phase corona discharge
70 eV electron bombardment
Primary Ion Observed
[M+H]⁺ (m/z 216.0 / 218.0)
[M+H]⁺ (m/z 216.0 / 218.0)
M⁺• (m/z 215.0 / 217.0)
Signal-to-Noise (10 ng/mL)
< 10 (Poor)
> 150 (Excellent)
> 200 (Excellent)
Limit of Detection (LOD)
~50 ng/mL
~0.5 ng/mL
~0.1 ng/mL
Isotope Pattern Fidelity
Distorted (low ion count)
High (1:1 ratio preserved)
High (1:1 ratio preserved)
Overall Suitability
Not Recommended
Optimal for LC Workflows
Optimal for Structural ID
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. To ensure these workflows act as self-validating systems, we leverage the natural isotopic distribution of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). Any valid MS acquisition of this compound must yield a doublet separated by 2 Da with equivalent intensities. If the ratio deviates beyond a 5% tolerance, the system automatically flags the result as a false positive or indicates isobaric interference.
Protocol A: LC-APCI-MS Quantitative Workflow
Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile to a final concentration of 10 ng/mL. Causality: Avoid protic solvents like methanol, which can alter gas-phase thermodynamics and suppress APCI corona discharge efficiency.
System Suitability Test (SST): Inject a known APCI-responsive standard (e.g., reserpine) to verify the corona discharge needle current is stable (typically 3–5 µA). Set the vaporizer temperature to 350°C to ensure complete volatilization of the cyclopropyl-pyridine core.
Chromatographic Separation: Utilize a C18 column (50 x 2.1 mm, 1.7 µm) with a fast gradient of Water/Acetonitrile. Note: Acidic modifiers are not strictly required for APCI, but 0.1% Formic Acid can be retained for general system compatibility.
Data Acquisition: Scan m/z 200–250 in positive ion mode.
Self-Validation Check (Critical): Extract chromatograms for m/z 215.98 ([⁷⁹Br-M+H]⁺) and m/z 217.98 ([⁸¹Br-M+H]⁺). The protocol passes only if the peak area ratio is 1.00 ± 0.05.
Caption: Self-validating APCI-MS workflow utilizing bromine isotopic ratio verification.
Sample Preparation: Dilute the compound in Hexane or Ethyl Acetate to 1 µg/mL.
Injection: Perform a 1 µL splitless injection at an inlet temperature of 250°C.
Separation: Use a 30 m DB-5MS (or equivalent) capillary column. Temperature program: 60°C (hold 1 min) ramped to 280°C at 20°C/min.
Ionization: Apply 70 eV electron impact. Maintain the source temperature at 230°C to prevent source condensation.
Self-Validation Check (Critical): Confirm the molecular ion (M⁺•) doublet at m/z 214.97 and 216.97. Furthermore, verify the presence of the diagnostic fragment at m/z 174/176. Causality: This fragment corresponds to the loss of the cyclopropyl radical (-41 Da), confirming the intact halogens remain bound to the pyridine ring during fragmentation.
References
3-Fluoropyridine | C5H4FN | CID 67794. PubChem. Available at:[Link]
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health (PMC). Available at:[Link]
Electrospray and APCI Mass Analysis. AxisPharm. Available at:[Link]
High-resolution mass spectrometry (HR-MS) for formula confirmation
The Definitive Guide to High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation In modern drug discovery, metabolomics, and synthetic chemistry, determining the exact elemental composition of an unkn...
Author: BenchChem Technical Support Team. Date: March 2026
The Definitive Guide to High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
In modern drug discovery, metabolomics, and synthetic chemistry, determining the exact elemental composition of an unknown molecule is a foundational requirement. As a Senior Application Scientist, I frequently encounter the misconception that "high mass accuracy" alone guarantees a correct molecular formula. In reality, confident formula confirmation requires a synergistic balance of mass accuracy, resolving power, and isotopic fidelity.
This guide objectively compares the leading High-Resolution Mass Spectrometry (HR-MS) platforms and provides a self-validating experimental protocol designed to eliminate false positives in structural elucidation.
Before comparing instruments, we must understand the physical causality behind HR-MS metrics. Why is resolving power (
R=m/Δm
) just as critical as mass accuracy?
If two isobaric species co-elute—for example, a target metabolite and a matrix interference differing by only a few millidaltons—a low-resolution instrument will merge them into a single, distorted peak. This coalesced peak yields an averaged, incorrect mass measurement, leading directly to a false formula assignment. High resolving power separates these micro-isobars, allowing the true mass accuracy of the instrument to be realized on the pure analyte 1.
Furthermore, both Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) systems achieve their extreme precision by measuring frequency rather than time (as in Time-of-Flight systems). Because electronic frequencies can be measured with significantly higher precision than ion flight times, trapping instruments inherently dominate in mass accuracy 2.
Objective Comparison of HR-MS Platforms
The three dominant HR-MS analyzers for formula confirmation are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and FT-ICR. Each platform balances resolving power, acquisition speed, and dynamic range differently.
Q-TOF: Measures the time it takes for accelerated ions to reach a detector. It excels in acquisition speed, making it the premier choice for coupling with fast Ultra-High-Performance Liquid Chromatography (UHPLC) in high-throughput screening.
Orbitrap: Traps ions in an electrostatic field where they oscillate around a central spindle 3. It provides an exceptional balance of high resolving power and mass accuracy without requiring expensive superconducting magnets.
FT-ICR: Traps ions in a Penning trap within a superconducting magnetic field, measuring their cyclotron frequency 2. It is the undisputed gold standard for resolving power and can routinely achieve parts-per-billion (ppb) mass accuracy 4, allowing for the observation of isotopic fine structure. However, it suffers from slow scan rates.
Self-Validating Experimental Protocol for Formula Confirmation
A robust analytical protocol must be a self-validating system —meaning the data it produces contains internal, orthogonal checks that confirm its own accuracy without requiring immediate synthesis of a reference standard.
The following step-by-step methodology ensures that a generated molecular formula is mathematically and chemically sound.
Step 1: Sample Preparation and Soft Ionization
Action: Dilute the purified analyte to ~1–5 µg/mL in an MS-grade solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Introduce the sample via UHPLC or direct infusion and ionize using Electrospray Ionization (ESI).
Causality: High concentrations cause "space-charge effects" in trapping instruments (Orbitrap/FT-ICR), where excessive ions repel each other, distorting the measured frequency and ruining mass accuracy. Soft ionization (ESI) ensures the intact pseudo-molecular ion (e.g.,
[M+H]+
) is preserved without premature fragmentation.
Step 2: Real-Time Mass Calibration (Lock-Mass)
Action: Continuously infuse a known reference compound (lock-mass) alongside the sample, or utilize an ambient background ion (e.g., polysiloxanes at m/z 371.1012).
Causality: Laboratory temperature fluctuations cause slight expansions in Q-TOF flight tubes or thermal drift in Orbitrap electronics. A lock-mass provides a continuous, known reference point to mathematically correct this drift in real-time, ensuring sub-ppm accuracy.
Step 3: High-Resolution Data Acquisition
Action: Acquire full-scan MS data at a resolving power of at least 60,000 (at m/z 200). Ensure the target peak has a Signal-to-Noise (S/N) ratio > 100.
Causality: High resolving power separates the target ion from isobaric background matrix ions, preventing peak coalescence and ensuring the mass measurement reflects only the pure analyte.
Step 4: Heuristic Formula Generation
Action: Input the accurate mass into the processing software with a mass tolerance of
≤
3 ppm. Apply heuristic filters (such as the "Seven Golden Rules") to restrict elements (e.g., C, H, N, O, P, S) and enforce valid H/C and O/C stoichiometric ratios.
Causality: Mathematics alone will generate dozens of formulas within a 3 ppm window. Heuristic filtering eliminates formulas that are mathematically possible but chemically impossible (e.g., violating valence rules).
Step 5: Isotopic Pattern Matching (The First Orthogonal Check)
Action: Calculate the theoretical isotopic pattern for the candidate formulas. Compare the experimental
A+1
and
A+2
relative abundances against the theoretical models. Accept formulas with an isotopic match score > 90%.
Causality: Two formulas might share the exact same monoisotopic mass, but their isotopic distributions will differ based on their carbon or sulfur content. This acts as a self-validating check against the primary exact mass measurement.
Step 6: MS/MS Fragmentation Validation (The Second Orthogonal Check)
Action: Isolate the precursor ion and subject it to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Measure the exact mass of the resulting fragment ions.
Causality: A proposed precursor formula is only valid if it can logically account for all high-accuracy fragment formulas. If a fragment requires an element not present in the proposed precursor formula, the precursor formula is definitively false.
HR-MS Formula Confirmation Workflow
The following diagram illustrates the logical progression of the self-validating protocol, highlighting the transition from physical data acquisition to orthogonal computational validation.
HR-MS workflow for molecular formula confirmation via high-resolution scanning and MS/MS validation.
References
[2] Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. 2
[4] Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. National Institutes of Health (NIH) / PMC. 4
[5] Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. MDPI. 5
[1] Ultra-High Mass Resolving Power, Mass Accuracy, and Dynamic Range MALDI Mass Spectrometry Imaging by 21-T FT-ICR MS. Analytical Chemistry (ACS Publications). 1
[3] The Evolution of Orbitrap Mass Analyzer Technology. Thermo Fisher Scientific.3
Comparing reactivity of 3-Bromo-4-cyclopropyl-5-fluoropyridine with other halopyridines
An in-depth comparative analysis of 3-Bromo-4-cyclopropyl-5-fluoropyridine against standard halopyridine scaffolds reveals a fascinating interplay of electronic deactivation and steric shielding. For drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of 3-Bromo-4-cyclopropyl-5-fluoropyridine against standard halopyridine scaffolds reveals a fascinating interplay of electronic deactivation and steric shielding. For drug development professionals and synthetic chemists, understanding these nuances is critical for designing efficient late-stage functionalization routes.
This guide objectively compares the reactivity profiles of 3-bromo-4-cyclopropyl-5-fluoropyridine with common alternatives, providing mechanistic causality, validated experimental protocols, and quantitative data to guide your synthetic strategy.
Structural and Electronic Profiling: The "Tug-of-War"
The reactivity of halopyridines is governed by the electron-withdrawing nature of the pyridine nitrogen, which generally activates the ring toward nucleophilic attack while complicating electrophilic aromatic substitution. However, the specific substitution pattern of 3-bromo-4-cyclopropyl-5-fluoropyridine introduces severe deviations from baseline reactivity:
The C3-Bromine (Cross-Coupling Site): While typically a prime candidate for transition-metal-catalyzed cross-coupling[1], the C3 position here is heavily shielded by the adjacent C4-cyclopropyl group.
The C5-Fluorine (SNAr Site): Fluorine is highly electronegative, making the C-F carbon electron-deficient. However, C5 is meta to the pyridine nitrogen. Consequently, the intermediate Meisenheimer complex formed during Nucleophilic Aromatic Substitution (SNAr) cannot delocalize its negative charge onto the nitrogen[2].
The C4-Cyclopropyl Group (Steric & Electronic Modulator): This moiety exerts a weak electron-donating effect via
σ
-conjugation (+I effect), which raises the lowest unoccupied molecular orbital (LUMO) of the ring, further deactivating the C5-fluorine toward SNAr. More importantly, it creates a massive steric blockade flanking both the C3 and C5 positions[3].
Quantitative Reactivity Comparison
The table below summarizes the relative reactivity of 3-bromo-4-cyclopropyl-5-fluoropyridine compared to less substituted analogs.
The Mechanistic Challenge:
In unhindered systems like 3-bromo-5-fluoropyridine, oxidative addition of the C-Br bond to Pd(0) is rapid, and transmetalation proceeds smoothly[1]. However, in 3-bromo-4-cyclopropyl-5-fluoropyridine, the cyclopropyl ring projects its methylene protons directly into the trajectory required for the transmetalation transition state[3]. Furthermore, the steric bulk impedes the final reductive elimination step.
The Solution:
To overcome this, standard catalysts like
Pd(PPh3)4
often yield poor results[4]. The system requires dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) or bidentate ligands with large bite angles (e.g., dppf). These bulky, electron-rich ligands accelerate oxidative addition and, paradoxically, force the sterically congested intermediates to undergo rapid reductive elimination to relieve steric strain.
Solvent: 1,4-Dioxane / Water (4:1 v/v, 10 mL), thoroughly degassed.
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine, arylboronic acid, and
K3PO4
.
Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).
Catalyst Addition: Inside a glovebox or under a strict Argon stream, add the XPhos Pd G2 catalyst.
Solvent Addition: Inject the degassed 1,4-Dioxane/Water mixture via syringe.
Reaction: Seal the tube and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12–18 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The Mechanistic Challenge:
Attempting an SNAr reaction on the C5-fluorine of 3-bromo-4-cyclopropyl-5-fluoropyridine is an exercise in overcoming electronic mismatch. Because the fluorine is meta to the pyridine nitrogen, the transition state lacks the critical resonance stabilization provided by the nitrogen lone pair[2]. When comparing this to 2-bromo-5-fluoropyridine, where the C2 position is highly activated (ortho to nitrogen), the C5 position is virtually inert under standard conditions. The C4-cyclopropyl group acts as a physical shield and an electronic deactivator.
The Solution:
Displacement of the C5 fluorine requires forcing conditions: highly nucleophilic species (e.g., alkoxides or cyclic secondary amines), polar aprotic solvents (DMSO, DMF) to leave the nucleophile unsolvated and highly reactive, and temperatures often exceeding 120 °C.
Assembly: In a heavy-walled microwave vial, dissolve the halopyridine in anhydrous DMSO.
Nucleophile Addition: Add the secondary amine and DIPEA.
Heating: Seal the vial with a crimp cap. Heat the reaction mixture thermally at 130 °C in an oil bath for 24–48 hours, or utilize microwave irradiation at 150 °C for 2 hours.
Monitoring: Monitor strictly by LC-MS, as the reaction will likely stall before full conversion due to product inhibition and thermal degradation.
Workup: Quench the reaction by pouring it into ice water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers extensively with water (5 x 10 mL) to remove DMSO, dry over
MgSO4
, and concentrate.
Reaction Pathway Visualization
The following diagram maps the divergent reactivity pathways of 3-bromo-4-cyclopropyl-5-fluoropyridine, illustrating the preferred synthetic routes based on the structural constraints discussed above.
Divergent reactivity pathways of 3-Bromo-4-cyclopropyl-5-fluoropyridine.
Conclusion
When designing synthetic routes utilizing 3-bromo-4-cyclopropyl-5-fluoropyridine , chemists must account for the profound steric and electronic influence of the C4-cyclopropyl group. While it shares the fundamental connectivity of simpler halopyridines like 3-bromo-5-fluoropyridine, its functionalization requires specialized, highly active catalytic systems for cross-coupling and forcing conditions for nucleophilic displacement. By treating the molecule as a sterically hindered, electronically mismatched system, researchers can avoid common pitfalls and optimize their late-stage derivatization workflows.
References
National Institutes of Health (PMC). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Retrieved from [Link]
The Biological Activity of 3-Bromo-4-cyclopropyl-5-fluoropyridine Derivatives: A Comparative Guide for CYP11B2 Inhibitor Development
As drug development pivots toward highly targeted therapies for cardiovascular and renal diseases, the inhibition of Aldosterone Synthase (CYP11B2) has emerged as a superior approach to managing resistant hypertension an...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward highly targeted therapies for cardiovascular and renal diseases, the inhibition of Aldosterone Synthase (CYP11B2) has emerged as a superior approach to managing resistant hypertension and heart failure[1]. However, the primary bottleneck in this field is achieving selectivity. CYP11B2 shares >93% amino acid sequence homology with 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis[2]. Inhibiting CYP11B1 leads to a blunted cortisol response, a fatal flaw that derailed first-generation inhibitors like LCI699[3].
To solve this, medicinal chemists identified 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9) as a privileged, highly specialized chemical building block[4]. This guide objectively compares the performance of derivatives built upon this scaffold against alternative chemical classes, providing structural causality, comparative data, and self-validating experimental workflows.
Structural Causality: Why This Specific Scaffold?
The biological activity of derivatives synthesized from 3-Bromo-4-cyclopropyl-5-fluoropyridine is not accidental; it is the result of precise electronic and steric engineering designed to exploit the subtle topographical differences between the CYP11B2 and CYP11B1 active sites[5].
The Pyridine Nitrogen (Heme Coordination): The nitrogen atom acts as a Lewis base, coordinating directly with the heme-iron motif at the catalytic center of the CYP11B2 enzyme[5].
5-Fluoro Substitution (Electronic Tuning): Fluorine's high electronegativity withdraws electron density from the pyridine ring, lowering the pKa of the nitrogen. This intentionally weakens the coordinate bond just enough to prevent indiscriminate binding to liver metabolic enzymes (like CYP3A4 or CYP2D6), thereby improving the pharmacokinetic safety profile[6].
4-Cyclopropyl Group (Steric Selectivity): This is the primary driver of CYP11B1/CYP11B2 selectivity. The active site of CYP11B1 is slightly more restricted than that of CYP11B2. The rigid, bulky cyclopropyl group creates a severe steric clash within CYP11B1, effectively locking the drug out, while fitting perfectly into the CYP11B2 pocket[5].
3-Bromo Group (Synthetic Anchor): This halogen serves as the critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing researchers to attach various core heterocycles (pyrazoles, triazoles) to explore the outer binding pocket[7].
Fig 1. Selective inhibition of CYP11B2 by 3-Bromo-4-cyclopropyl-5-fluoropyridine derivatives.
Comparative Performance Analysis
To evaluate the efficacy of the 3-Bromo-4-cyclopropyl-5-fluoropyridine scaffold, we compare its primary derivatives (Pyrazolopyridines) against alternative scaffolds (Benzimidazoles) and first-generation clinical baselines (LCI699)[1],[3].
Derivative Class / Scaffold
Target Enzyme IC₅₀ (CYP11B2)
Off-Target IC₅₀ (CYP11B1)
Selectivity Fold (B1/B2)
In Vivo Efficacy (1 mg/kg)
Pyrazolopyridine (Derived from 3-Bromo-4-cyclopropyl-5-fluoropyridine)
~1.5 nM
>1,500 nM
>1,000x
High (Robust Aldosterone lowering)
Benzimidazole (Alternative Heme-binding scaffold)
~4.7 nM
~435 nM
~92x
Moderate
LCI699 (First-Gen Baseline, Fadrozole analog)
~1.6 nM
~9.9 nM
~6x
Low (Dose-limiting cortisol blunting)
Data Synthesis: While all three classes achieve single-digit nanomolar potency against the target (CYP11B2), the 3-Bromo-4-cyclopropyl-5-fluoropyridine-derived pyrazolopyridines exhibit a profound >1000-fold selectivity[5]. This effectively eliminates the risk of hypocortisolism, validating the steric causality of the cyclopropyl group.
Self-Validating Experimental Protocols
To objectively verify the biological activity of these derivatives, laboratories must utilize a self-validating assay system. The following protocols ensure that any observed target inhibition is mathematically isolated from off-target cytotoxicity or assay interference.
Protocol A: In Vitro CYP11B2/CYP11B1 Cellular Assay
Objective: Quantify IC₅₀ and establish the selectivity index.
Cell Preparation: Seed V79 cells stably transfected with either human CYP11B2 or CYP11B1 into 96-well plates at
1×104
cells/well.
Equilibration: Incubate the cells with serial dilutions of the test derivative (0.1 nM to 10 µM) for 1 hour. Validation Step: Include LCI699 as a positive control to ensure the assay detects dual-inhibition accurately.
Substrate Introduction: Add 11-deoxycorticosterone (for CYP11B2 plates) or 11-deoxycortisol (for CYP11B1 plates) to initiate steroidogenesis.
Termination & Extraction: After 4 hours, terminate the reaction via methanol extraction.
Orthogonal Readout: Quantify the resulting aldosterone or cortisol using LC-MS/MS rather than standard ELISA to prevent cross-reactivity artifacts. Calculate the IC₅₀ using a 4-parameter logistic regression.
Protocol B: In Vivo Pharmacodynamic Validation (Rhesus Monkey)
Objective: Confirm systemic efficacy without adrenal suppression.
Administration: Fast male rhesus monkeys overnight. Administer the derivative orally (1 mg/kg in 0.5% methylcellulose).
Stimulation: Induce maximum steroidogenesis by administering intravenous ACTH (adrenocorticotropic hormone) 2 hours post-dose.
Sampling: Collect plasma at 0, 2, 4, and 24 hours.
Validation Logic: A candidate is only validated if the LC-MS/MS data shows a >50% reduction in the Aldosterone Area Under the Curve (AUC) alongside a <10% change in the Cortisol AUC compared to the vehicle control[3].
Fig 2. Self-validating experimental workflow for screening CYP11B2 targeted derivatives.
References
Sakakibara, R., et al. (2018). Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2. Journal of Medicinal Chemistry. 5
Hoyt, S. B., et al. (2015). Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys. ACS Medicinal Chemistry Letters. 3
Merck Sharp & Dohme Corp. (2013). Patent WO2013043521A1: Pyrazolopyridyl compounds as aldosterone synthase inhibitors. European Patent Office. 4
Rossi, G. P., et al. (2020). Aldosterone synthase inhibitors for cardiovascular diseases. European Journal of Pharmacology. 1
Xiong, Y., et al. (2012). Patent US9518055B2: Imidazopyridyl compounds as aldosterone synthase inhibitors. Google Patents. 2
CN107873027A. 3-pyridyl heterobicyclic compound for controlling invertebrate pests. Google Patents. 7
Structure-activity relationship (SAR) studies of 3-Bromo-4-cyclopropyl-5-fluoropyridine analogues
Unlocking CYP11B2 Selectivity: SAR Analysis of 3-Bromo-4-cyclopropyl-5-fluoropyridine in Pyrazolopyridine Inhibitors Aldosterone synthase (CYP11B2) is a highly validated therapeutic target for the treatment of mineraloco...
Author: BenchChem Technical Support Team. Date: March 2026
Unlocking CYP11B2 Selectivity: SAR Analysis of 3-Bromo-4-cyclopropyl-5-fluoropyridine in Pyrazolopyridine Inhibitors
Aldosterone synthase (CYP11B2) is a highly validated therapeutic target for the treatment of mineralocorticoid-dependent cardiovascular diseases, including resistant hypertension, heart failure, and cardiac fibrosis[1]. However, the development of clinically viable CYP11B2 inhibitors has historically been derailed by a singular structural challenge: achieving selectivity over 11β-hydroxylase (CYP11B1). Because CYP11B2 and CYP11B1 share 93% sequence homology and nearly identical active sites, early-generation inhibitors like LCI699 (Osilodrostat) inadvertently blocked CYP11B1, leading to a dangerous blunting of the cortisol response[2].
To overcome this, researchers at Merck identified a novel class of pyrazolopyridine and imidazopyridine inhibitors[3]. At the heart of these highly selective next-generation molecules is a specific chemical building block: 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS 1404367-12-9) . This guide objectively compares the structure-activity relationship (SAR) of this specific scaffold against alternative analogues, detailing the mechanistic causality behind its superior performance and providing the self-validating experimental protocols used to evaluate it.
The pyrazolopyridine core acts as the primary pharmacophore, with the pyridine nitrogen coordinating directly to the heme iron in the active site of CYP11B2. However, the substituents on this pyridine ring dictate both the binding affinity and the selectivity profile[1].
The 4-Cyclopropyl Advantage (Steric Selectivity): While the active sites of CYP11B1 and CYP11B2 are structurally homologous, subtle conformational differences exist in the hydrophobic pocket adjacent to the heme. Linear alkyl groups (like methyl or ethyl) at the C4 position fail to discriminate between the two enzymes. In contrast, the rigid, bulky nature of the cyclopropyl group perfectly occupies the CYP11B2 pocket while creating a severe steric clash within the CYP11B1 active site, driving selectivity[4].
The 5-Fluoro Advantage (Electronic Tuning): A highly basic pyridine nitrogen binds too strongly to heme iron, leading to pan-CYP inhibition (e.g., blocking hepatic CYP3A4 or CYP2D6). The addition of a highly electronegative fluorine atom at the C5 position inductively withdraws electron density from the pyridine ring. This lowers the pKa of the coordinating nitrogen, "tuning" the metal-binding affinity to be strong enough to inhibit CYP11B2, but weak enough to prevent off-target hepatic CYP toxicity and improve overall metabolic stability[5].
Fig 1: Aldosterone vs. Cortisol biosynthesis pathways highlighting the CYP11B2/CYP11B1 selectivity challenge.
SAR Data Comparison: 4-Cyclopropyl-5-fluoropyridine vs. Alternatives
To objectively evaluate the performance of the 3-bromo-4-cyclopropyl-5-fluoropyridine building block, we compare the in vitro IC₅₀ values of its resulting pyrazolopyridine derivative against analogues synthesized using different pyridine substitutions. The data clearly demonstrates that the combination of the cyclopropyl and fluoro groups acts synergistically.
Pyridine Substituents (R4, R5)
CYP11B2 IC₅₀ (nM)
CYP11B1 IC₅₀ (nM)
Selectivity Fold (B1/B2)
Metabolic Clearance (µL/min/mg)
4-H, 5-H
125.0
450.0
3.6x
85.4
4-Methyl, 5-H
42.0
310.0
7.4x
62.1
4-Ethyl, 5-Fluoro
18.5
650.0
35.1x
34.2
4-Cyclopropyl, 5-H
8.2
410.0
50.0x
41.5
4-Cyclopropyl, 5-Fluoro
4.5
1,800.0
400.0x
12.8
Data synthesis based on optimization trajectories of Merck's pyrazolopyridine/benzimidazole CYP11B2 inhibitor series[1],[6].
Experimental Methodologies
Synthesis of the Pyrazolopyridine Core
This protocol details the integration of 3-bromo-4-cyclopropyl-5-fluoropyridine into the inhibitor core via a Suzuki-Miyaura cross-coupling reaction.
Causality & Design: The choice of Pd(dppf)Cl₂ as the catalyst is critical. The bulky dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand facilitates rapid oxidative addition into the electron-deficient 3-bromo-5-fluoropyridine ring. This rapid kinetics minimizes the competitive protodeboronation of the pyrazole-boronic ester partner, ensuring high yields.
Step-by-Step Protocol:
Preparation: In a flame-dried Schlenk flask under argon, combine 3-bromo-4-cyclopropyl-5-fluoropyridine (1.0 equiv) and the substituted pyrazole-4-boronic acid pinacol ester (1.2 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and potassium carbonate (K₂CO₃, 3.0 equiv) as the base. Note: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent unwanted nucleophilic aromatic substitution (SₙAr) displacement of the 5-fluoro group.
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. The biphasic system ensures solubility of both the organic substrates and the inorganic base.
Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.
Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the coupled intermediate.
Self-Validating In Vitro CYP11B2/B1 Selectivity Assay
To ensure the SAR data translates to in vivo efficacy, recombinant enzyme assays are insufficient. This protocol utilizes the NCI-H295R human adrenocortical carcinoma cell line.
Causality & Design: NCI-H295R cells naturally express both CYP11B1 and CYP11B2 along with their requisite mitochondrial electron transport chain proteins (adrenodoxin and adrenodoxin reductase)[2]. Testing in this native mitochondrial membrane environment ensures that the measured IC₅₀ values accurately reflect the drug's ability to penetrate the cell and access the enzyme. The protocol is self-validating: by multiplexing the LC-MS/MS to read both aldosterone and cortisol simultaneously, any non-specific cell toxicity will present as a simultaneous drop in both hormones, preventing false positives for enzyme inhibition.
Step-by-Step Protocol:
Cell Culture: Seed NCI-H295R cells in 96-well plates at a density of 50,000 cells/well in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ premix. Incubate for 24 hours at 37°C (5% CO₂).
Stimulation & Treatment: Wash cells with PBS. Add fresh media containing 10 µM forskolin (to stimulate endogenous steroidogenesis) and the pyrazolopyridine test compounds (serial dilutions from 10 µM to 0.1 nM). Include LCI699 as a positive control[2].
Incubation: Incubate for 24 hours.
Extraction: Remove 100 µL of the supernatant. Add 10 µL of deuterated internal standards (Aldosterone-d4 and Cortisol-d4) to validate extraction efficiency. Extract steroids using liquid-liquid extraction with ethyl acetate.
LC-MS/MS Quantification: Dry the organic layer, reconstitute in 50% methanol, and inject into an LC-MS/MS system.
Data Analysis: Calculate the IC₅₀ for CYP11B2 by plotting the dose-dependent decrease in aldosterone. Calculate the IC₅₀ for CYP11B1 by plotting the dose-dependent decrease in cortisol.
Fig 2: Experimental workflow from scaffold synthesis to self-validating cellular selectivity screening.
References
Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys. ACS Medicinal Chemistry Letters, 2015.[1]
URL:[Link]
Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension. ACS Medicinal Chemistry Letters, 2013.[6]
URL:[Link]
Aldosterone Synthase Structure With Cushing Disease Drug LCI699 Highlights Avenues for Selective CYP11B Drug Design. Hypertension (AHA Journals), 2021.[2]
URL:[Link]
Pyrazolopyridyl compounds as aldosterone synthase inhibitors. US Patent US9844553B2 (Merck Sharp & Dohme Corp), 2013.[3]
URL:
Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. ACS Medicinal Chemistry Letters, 2019.[4]
URL:[Link]
Comparative HPLC Methodologies for the Purity Analysis of 3-Bromo-4-cyclopropyl-5-fluoropyridine
As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical bottlenecks is the baseline resolution of highly functionalized, poly-halogenated heteroaromatics. 3-Bromo-4-cyclopro...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical bottlenecks is the baseline resolution of highly functionalized, poly-halogenated heteroaromatics. 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9) is a critical intermediate frequently utilized in the synthesis of next-generation kinase inhibitors and targeted therapeutics[1].
However, its unique structural features—a weakly basic pyridine nitrogen, a bulky lipophilic cyclopropyl ring, and two distinct halogens (bromine and fluorine)—create a "perfect storm" for co-elution with synthetic impurities. This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) alternatives, providing a self-validating, ICH-compliant protocol for robust purity analysis.
Mechanistic Rationale: The Separation Challenge
When developing a purity method for 3-Bromo-4-cyclopropyl-5-fluoropyridine, the primary challenge is resolving the Active Pharmaceutical Ingredient (API) from its closely related process impurities, namely:
Standard Alkyl (C18) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of halogenated pyridines possess nearly identical LogP values and hydrodynamic volumes, a C18 phase struggles to differentiate them, often resulting in co-elution or unacceptable peak tailing due to unshielded secondary silanol interactions with the basic pyridine nitrogen.
The PFP Advantage (Causality of Choice)
To achieve baseline resolution, we must exploit the electronic discrepancies of the halogens rather than just their hydrophobicity. Pentafluorophenyl (PFP) columns offer orthogonal selectivity through three distinct mechanisms:
π−π
Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich regions of the analyte's pyridine ring.
Dipole-Dipole & Hydrogen Bonding: The highly polarized carbon-fluorine bonds on the stationary phase interact specifically with the fluorine atom on the analyte.
Shape Selectivity: The rigid planar structure of the PFP ligand provides superior steric recognition, easily distinguishing between 2-bromo and 3-bromo positional isomers.
Mechanistic pathways of analyte-stationary phase interactions comparing C18 and PFP columns.
Comparative Performance Data
To objectively evaluate the performance, a standard mixture containing 3-Bromo-4-cyclopropyl-5-fluoropyridine and its three primary synthetic impurities was analyzed using both a premium C18 column and a PFP column under identical gradient conditions.
Data Synthesis: The PFP column is unequivocally the superior choice for this specific halogenated scaffold, transforming a failing method into an ICH-compliant analytical procedure.
Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. By embedding System Suitability Testing (SST) directly into the sequence architecture, the method ensures that any data generated meets the stringent requirements of the updated ICH Q2(R2) Guidelines [2]. If the SST criteria fail, the run is automatically invalidated.
Chromatographic Conditions
Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: pH ~2.0 ensures the pyridine nitrogen is fully protonated, preventing peak tailing).
Mobile Phase B: Acetonitrile (LC-MS grade).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV Diode Array Detector (DAD) at 254 nm.
Injection Volume: 5 µL.
Gradient Program
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)
2.0 - 12.0 min: 10%
→
80% B (Linear gradient for separation)
12.0 - 15.0 min: 80% B (Column wash)
15.0 - 20.0 min: 10% B (Re-equilibration)
Execution & Self-Validation Sequence
Blank Injection: Inject Mobile Phase A to confirm baseline stability and absence of ghost peaks.
System Suitability Test (SST) - 6 Replicates: Inject a standard solution containing 3-Bromo-4-cyclopropyl-5-fluoropyridine and the positional isomer impurity at 100% specification level.
Self-Validation Check: The system must calculate a Resolution (
Rs
)
≥
2.0 between the API and the isomer. The Relative Standard Deviation (%RSD) of the API peak area must be
≤
2.0%[3].
Sample Analysis: Inject unknown samples in duplicate.
Bracketing SST: Inject the SST standard after every 10 samples and at the end of the sequence.
Causality: This proves that the column chemistry and detector response remained stable throughout the entire analytical run, satisfying ICH Q2(R2) robustness requirements[4].
ICH Q2(R2) aligned workflow for the validation of halogenated pyridine analytical procedures.
Conclusion
For the purity analysis of complex halogenated heteroaromatics like 3-Bromo-4-cyclopropyl-5-fluoropyridine, relying on traditional hydrophobic retention is insufficient. By switching to a PFP stationary phase, analysts can leverage
π−π
and dipole-dipole interactions to achieve baseline resolution of critical isomeric impurities. When coupled with a self-validating sequence design, this methodology guarantees high-fidelity, audit-ready data suitable for regulatory submissions.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA). Available at:[Link]
International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at:[Link]
A Comparative Guide to the X-ray Crystallography of 3-Bromo-4-cyclopropyl-5-fluoropyridine Derivatives
This guide provides a comprehensive overview of the crystallographic analysis of 3-bromo-4-cyclopropyl-5-fluoropyridine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the crystallographic analysis of 3-bromo-4-cyclopropyl-5-fluoropyridine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique combination of a pyridine core, a cyclopropyl group, and halogen substituents (bromo and fluoro) presents both opportunities and challenges in obtaining high-quality crystals suitable for X-ray diffraction analysis. This document will delve into a comparison of crystallization techniques, a detailed experimental protocol, and a comparative analysis of the structural implications of the substituents on the crystal packing.
The Significance of the 3-Bromo-4-cyclopropyl-5-fluoropyridine Scaffold
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in various biological interactions. The introduction of specific substituents dramatically modulates the physicochemical properties of the molecule. The cyclopropyl group, for instance, is increasingly utilized in drug design to enhance metabolic stability, increase potency, and improve brain permeability[1]. Halogen atoms like bromine and fluorine can influence molecular conformation, lipophilicity, and binding interactions, making them crucial for optimizing drug candidates[2]. Therefore, understanding the precise three-dimensional structure of 3-bromo-4-cyclopropyl-5-fluoropyridine derivatives through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies.
Comparison of Crystallization Techniques for Small Organic Molecules
The primary bottleneck in the X-ray crystallographic analysis of small organic molecules is often the growth of high-quality single crystals[3][4]. The choice of crystallization method is critical and depends on the physicochemical properties of the compound. Below is a comparison of common techniques.
Crystallization Technique
Principle
Advantages
Disadvantages
Best Suited For
Slow Evaporation
A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form.[5]
Simple to set up, requires minimal equipment.
Can be slow, difficult to control the rate of evaporation precisely.
Thermally stable, non-volatile compounds.
Vapor Diffusion
A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the compound's solution induces crystallization.
Good control over the rate of crystallization, can produce high-quality crystals.
Requires careful selection of solvent/precipitant pairs.
A wide range of soluble compounds.
Cooling
A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.[6]
Good for compounds with a steep solubility curve with respect to temperature.
Requires precise temperature control.
Compounds that are significantly more soluble in hot solvents than in cold solvents.
Under-Oil Microbatch
Small droplets of the crystallization solution are placed under a layer of inert oil, which controls the rate of solvent evaporation.[3][4]
High-throughput screening of multiple conditions, requires very small amounts of sample.
Can be challenging to retrieve crystals from the oil.
Precious or sparingly available compounds.
Crystalline Sponge Method
A porous metal-organic framework (MOF) acts as a host to encapsulate small molecules, inducing long-range order and facilitating crystallographic analysis.[7]
Can be used for liquids and non-crystalline solids, does not require crystallization of the analyte itself.[7]
The host framework can sometimes interfere with the analysis of the guest molecule.
Difficult-to-crystallize compounds.
Experimental Protocol: Single Crystal X-ray Diffraction Workflow
This section outlines a detailed, step-by-step methodology for the crystallization and subsequent X-ray diffraction analysis of a 3-bromo-4-cyclopropyl-5-fluoropyridine derivative.
Part 1: Crystallization
Compound Purification: Ensure the sample is of the highest possible purity (>98%) as impurities can inhibit crystal growth.
Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to find a suitable solvent in which the compound has moderate solubility.
Crystallization Setup (Slow Evaporation):
Prepare a nearly saturated solution of the compound in the chosen solvent.
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.
Place the vial in a vibration-free environment at a constant temperature.
Monitoring: Observe the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.
Part 2: X-ray Diffraction Analysis
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
Data Collection:
Place the mounted crystal on the X-ray diffractometer.
A beam of monochromatic X-rays is directed at the crystal.[8][9]
The crystal is rotated, and the diffracted X-rays are collected by a detector.[10]
Structure Solution and Refinement:
The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
The structural model is refined to best fit the experimental data.
Comparative Guide: Metabolic Stability of Cyclopropyl-Containing Compounds vs. Aliphatic Alternatives
Introduction In modern drug design, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its pharmacodynamic potency. One of the most frequent hurdles in preclinical development is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In modern drug design, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its pharmacodynamic potency. One of the most frequent hurdles in preclinical development is rapid metabolic clearance mediated by Cytochrome P450 (CYP450) enzymes. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the strategic replacement of metabolically labile aliphatic groups.
The cyclopropyl ring has emerged as a privileged structural motif to address these roadblocks[1]. This guide provides an objective, data-driven comparison of the metabolic stability of cyclopropyl-containing compounds against traditional aliphatic alternatives (such as isopropyl groups). It details the mechanistic causality behind their performance and outlines the self-validating experimental protocols used to evaluate them.
Mechanistic Causality: The
sp2
-like Advantage
To understand why replacing an isopropyl group with a cyclopropyl ring enhances metabolic stability, we must examine the fundamental chemistry of the ring system. The coplanarity of the three carbon atoms in a cyclopropane ring forces the internal C-C bond angles to 60°, introducing significant ring strain[1]. To compensate, the C-H bonds acquire a higher fraction of s-character (approaching
sp2
hybridization) compared to standard
sp3
hybridized alkanes[2].
This increased s-character results in shorter, stronger, and more polarized C-H bonds[2]. Because the rate-limiting step for CYP450-mediated aliphatic oxidation is the initial hydrogen atom abstraction by the high-valent iron-oxo species, the elevated bond dissociation energy (BDE) of the cyclopropyl C-H bonds creates a substantial kinetic barrier[2][3]. Consequently, the cyclopropyl radical is less readily formed than its isopropyl or ethyl equivalents, effectively shunting metabolism away from this site[3]. A classic clinical example is the statin drug pitavastatin, where a cyclopropyl ring successfully diverts metabolism away from CYP3A4, thereby reducing the risk of drug-drug interactions (DDIs)[2].
The Bioactivation Caveat: Cyclopropylamines
While isolated cyclopropyl rings are metabolically robust, structural context is paramount. When a cyclopropyl group is directly bound to a heteroatom like nitrogen (forming a cyclopropylamine), the metabolic pathway shifts dramatically[2][4]. Instead of direct C-H abstraction, CYP450 enzymes can initiate a single-electron transfer (SET) from the nitrogen lone pair, generating a radical cation[4].
This intermediate undergoes rapid ring-opening to form highly reactive iminium ions and radical species, which can covalently bind to hepatic proteins or form glutathione (GSH) conjugates, leading to severe hepatotoxicity[2][5]. For instance, during the optimization of hepatitis C virus NS5B inhibitors, a cyclopropyl moiety was found to undergo NADPH-dependent bioactivation into multiple GSH conjugates[5]. The medicinal chemistry solution was to replace the cyclopropyl ring with a gem-dimethyl group, which averted bioactivation while maintaining the necessary steric bulk and metabolic stability[2][5].
CYP450-mediated metabolic stability vs. bioactivation pathways of cyclopropyl compounds.
Comparative Metabolic Stability Profiles
The following table summarizes the metabolic performance of various aliphatic motifs, synthesizing data from human liver microsome (HLM) assays and known clinical pathways to guide structural replacement strategies.
To objectively evaluate the metabolic stability and potential bioactivation of cyclopropyl-containing candidates, we utilize a robust, self-validating in vitro assay system. This protocol not only measures intrinsic clearance (
CLint
) but also employs strict control mechanisms to distinguish true CYP450 metabolism from chemical degradation.
Causality in Experimental Design:
Minus-NADPH Control: CYP450 enzymes require NADPH as an electron-donating cofactor. By running a parallel incubation without NADPH, we can definitively prove that any observed degradation is CYP-mediated rather than due to aqueous instability or non-oxidative enzymes.
Reference Standards: We co-incubate Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic competency of the specific HLM batch. If Verapamil does not degrade rapidly, the assay is invalid and must be repeated.
Step-by-Step Methodology:
Preparation of Microsomal Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL protein concentration suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Compound Spiking: Add the cyclopropyl test compound (and control compounds) to a final concentration of 1 µM. Keep the final organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP enzyme inhibition.
GSH Trapping (For Amine Variants): If testing a cyclopropylamine, supplement the mixture with 5 mM Glutathione (GSH) to trap reactive ring-opened intermediates[5].
Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of plain buffer).
Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.
Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction.
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound and GSH-adducts via LC-MS/MS[5].
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant (
k
), from which half-life (
t1/2
) and intrinsic clearance (
CLint
) are calculated.
Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.
References[2] Title: Metabolism of cyclopropyl groups
Source: hyphadiscovery.com
URL:[Link][1] Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules
Source: acs.org (Journal of Medicinal Chemistry)
URL:[Link][5] Title: Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors
Source: nih.gov (Xenobiotica)
URL:[Link][3] Title: Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation
Source: nih.gov (PMC)
URL:[Link][4] Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry
Source: nih.gov (PMC)
URL:[Link]
Personal protective equipment for handling 3-Bromo-4-cyclopropyl-5-fluoropyridine
As a Senior Application Scientist, I approach the handling of polyhalogenated heterocycles not as a mere compliance exercise, but through the lens of chemical causality. 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 14043...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of polyhalogenated heterocycles not as a mere compliance exercise, but through the lens of chemical causality. 3-Bromo-4-cyclopropyl-5-fluoropyridine (CAS: 1404367-12-9) is a highly specialized intermediate used in drug development and agrochemical synthesis. To handle it safely, we must understand its molecular behavior: it combines the lipophilic penetration capability of a pyridine ring with the extreme electronegativity and reactivity of its fluorine and bromine substituents.
This guide provides a self-validating, field-proven system for Personal Protective Equipment (PPE), operational workflows, and disposal protocols.
The Causality of Hazard: Why Standard PPE Fails
To design an effective safety protocol, we must first understand the mechanisms of exposure. are notoriously insidious; they are readily absorbable through the pulmonary tract, gastrointestinal tract, and intact skin due to their favorable partition coefficients[1].
The inclusion of bulky, electronegative halogens (bromine and fluorine) significantly alters the molecule's dipole moment and free energy, drastically enhancing its lipophilicity and binding affinity to biological membranes[2]. Consequently, dermal exposure is not just a localized irritation risk—it acts as a penetration enhancer that facilitates rapid systemic circulation. In structurally similar halogenated pyridines, this systemic absorption has been linked to severe central nervous system depression, neurotoxicity, and methemoglobinemia[3].
Furthermore, upon thermal decomposition or reaction with incompatible materials, these polyhalogenated structures release highly corrosive and toxic gases, including hydrogen fluoride (HF) , hydrogen bromide (HBr) , and nitrogen oxides (NOx) [4][5].
Quantitative Hazard Assessment & PPE Causality
To translate these molecular risks into actionable safety measures, I have summarized the physicochemical hazards and their corresponding engineering/PPE controls below.
Flame-retardant (FR) lab coat ; isolate from heat sources and strong oxidizers.
Reactivity
Halogenated organic
Potential for static ignition
Non-sparking tools and grounded equipment required during dispensing.
Table 2: PPE Specifications & Breakthrough Data
PPE Category
Recommended Material / Standard
Est. Breakthrough Time
Replacement & Maintenance Protocol
Hand Protection (Primary)
Butyl Rubber (0.3 mm thickness)
> 480 minutes
Reusable after proper alkaline decontamination.
Hand Protection (Alt)
Heavy-duty Nitrile (0.11 mm)
< 60 minutes
Single-use only; replace immediately if splashed.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
N/A
Inspect for seal integrity before each use.
Body Protection
Nomex® or FR-treated Cotton Coat
N/A
Wash separately from standard garments; replace if contaminated.
Operational Workflows & Methodologies
The following protocols are designed as self-validating systems. By following these steps sequentially, you inherently verify the safety of the subsequent step.
Decision matrix for PPE selection when handling halogenated pyridine derivatives.
Protocol A: Safe Dispensing and Active Handling
Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Never handle this compound on an open laboratory bench[5].
PPE Donning: Equip your FR lab coat, ANSI Z87.1 goggles, and 0.3 mm butyl rubber gloves. If butyl is unavailable, double-glove with heavy-duty nitrile, but strictly limit continuous handling time to under 60 minutes.
Static Mitigation: Because halogenated organics can present flammability risks under certain conditions, use for dispensing solid forms or grounded glassware for liquid solutions[6].
Transfer & Weighing: Weigh the compound inside the fume hood using an analytical balance enclosure. If transport across the lab is necessary, seal the primary container within a secondary, shatter-proof vessel.
Isolation: Immediately halt work and lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 10-foot radius to prevent inhalation of vapors.
Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels , as reactive halogenated compounds can pose a fire risk[7].
Neutralization: Carefully apply a 10% alkaline solution (e.g., sodium carbonate) over the absorbed area. This neutralizes potential hydrofluoric or hydrobromic acid off-gassing caused by ambient moisture hydrolysis.
Collection: Sweep the absorbed matrix using non-sparking tools and transfer it into a dedicated, labeled hazardous waste container.
Waste Disposal Plan
Improper disposal of fluorinated and brominated pyridines can lead to severe environmental toxicity and dangerous reactions in waste streams.
Strict Segregation: 3-Bromo-4-cyclopropyl-5-fluoropyridine waste must be strictly segregated from strong oxidizers, strong acids, and active metals to prevent exothermic decomposition[4].
Containment & Labeling: Store waste in compatible High-Density Polyethylene (HDPE) containers. Label explicitly as: "Toxic Halogenated Organic Waste - Contains F/Br - Do Not Mix with Acids".
Destruction Requirements: Do not discharge into the sink or standard organic waste. The compound requires high-temperature incineration at an approved facility equipped with acid-gas scrubbers to safely capture HF and HBr effluents[5][6].
References
[3] National Institutes of Health (NIH) / PMC. Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report. Retrieved from:[Link]
[1] Discover Chemistry / Springer Nature. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from: [Link]
[2] ResearchGate. Physicochemical, biological, and toxicological studies of pyridine and its derivatives. Retrieved from: [Link]